ManLev
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19NO7 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
4-oxo-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]pentanamide |
InChI |
InChI=1S/C11H19NO7/c1-6(15)2-3-9(17)12-7(4-13)10(18)11(19)8(16)5-14/h4,7-8,10-11,14,16,18-19H,2-3,5H2,1H3,(H,12,17)/t7-,8-,10-,11-/m1/s1 |
InChI Key |
AQUOXNGPZARFEE-YJFSRANCSA-N |
Isomeric SMILES |
CC(=O)CCC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)CCC(=O)NC(C=O)C(C(C(CO)O)O)O |
Synonyms |
ManLev N-levulinoyl mannosamine |
Origin of Product |
United States |
Foundational & Exploratory
ManLev: A Levan-Type Exopolysaccharide from Halomonas sp.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ManLev is a novel levan-type exopolysaccharide (EPS) produced by the halophilic bacterium Halomonas sp. Levan (B1592505) is a naturally occurring fructan polymer with a wide range of applications in the pharmaceutical, cosmetic, and food industries due to its biocompatibility, low toxicity, and diverse biological activities. This document provides a comprehensive overview of the chemical properties, production, and biological activities of this compound, with a focus on its antioxidant and antiproliferative effects. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and development.
Introduction
Exopolysaccharides (EPS) are high-molecular-weight carbohydrate polymers secreted by microorganisms into their environment. They play a crucial role in protecting microbial cells and facilitating their survival in extreme conditions. Halophilic bacteria, such as those from the genus Halomonas, are a rich source of novel EPS with unique properties.
This compound, a levan-type EPS from Halomonas sp., is a homopolysaccharide primarily composed of β-(2,6)-linked D-fructofuranosyl residues.[1] The interest in this compound stems from its significant antioxidant and antiproliferative activities, positioning it as a promising candidate for development as a therapeutic agent. This guide synthesizes the current knowledge on this compound, providing a technical foundation for its further investigation and application.
Chemical Properties of this compound
The chemical properties of this compound are summarized in the table below. These properties are characteristic of levan-type exopolysaccharides produced by Halomonas species.
| Property | Value | References |
| Type of Polysaccharide | Levan-type Exopolysaccharide | [1] |
| Monosaccharide Composition | Primarily Fructose | [1][2] |
| Glycosidic Linkage | β-(2,6)-linked fructofuranosyl residues | [1] |
| Molecular Weight (Mw) | > 1000 kDa | [1] |
| Solubility | Soluble in water | [3] |
| Thermal Stability | High | [2] |
| Appearance (Lyophilized) | Sheet-like compact morphology | [2] |
Production and Purification of this compound
The production of this compound involves the cultivation of Halomonas sp. in a sucrose-rich medium. The exopolysaccharide is then isolated and purified from the culture supernatant.
Production Workflow
Caption: Workflow for the production and purification of this compound.
Experimental Protocol for Production and Purification
1. Bacterial Strain and Culture Conditions:
-
Halomonas sp. is cultured on a sucrose-based medium. A typical medium composition includes tryptone, yeast extract, K₂HPO₄, NaCl, and a high concentration of sucrose (B13894) (e.g., 20%).[4]
-
The culture is incubated at 30-37°C for 48-96 hours with continuous shaking.[4][5]
2. Isolation of Crude this compound:
-
The bacterial culture is centrifuged to remove the cells.
-
The supernatant, containing the secreted this compound, is collected.
-
Cold ethanol (typically 3 volumes) is added to the supernatant to precipitate the exopolysaccharide.[6]
-
The mixture is kept at 4°C overnight to allow for complete precipitation.
-
The precipitate is collected by centrifugation.
3. Purification of this compound:
-
The crude this compound precipitate is redissolved in distilled water.
-
The solution is dialyzed against distilled water for 48-72 hours to remove low molecular weight impurities.
-
The dialyzed solution is then freeze-dried (lyophilized) to obtain pure this compound powder.[6]
Biological Activities of this compound
This compound has demonstrated significant antioxidant and antiproliferative activities in vitro.
Antioxidant Activity
The antioxidant potential of this compound is attributed to its ability to scavenge free radicals. This has been evaluated using various assays.
| Assay | Activity | References |
| DPPH Radical Scavenging | Dose-dependent scavenging activity | [5][7] |
| Hydroxyl Radical Scavenging | Strong antioxidant capacity | [2] |
| Reducing Power Assay | Ability to reduce Fe³⁺ to Fe²⁺ | [8] |
Experimental Protocols for Antioxidant Assays
1. DPPH Radical Scavenging Assay:
-
A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) is prepared.
-
Different concentrations of this compound are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30-60 minutes.[7]
-
The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
2. Reducing Power Assay:
-
This compound solutions at various concentrations are mixed with phosphate (B84403) buffer and potassium ferricyanide (B76249) solution.
-
The mixture is incubated at 50°C for 30 minutes.[8]
-
Trichloroacetic acid is added to stop the reaction.
-
The mixture is centrifuged, and the supernatant is collected.
-
Ferric chloride solution is added to the supernatant, and the absorbance is measured at 700 nm. An increase in absorbance indicates increased reducing power.[8]
Antiproliferative Activity
This compound has been shown to inhibit the proliferation of cancer cells.
| Cell Line | Effect | References |
| Human Colorectal Cancer (HT-29) | Significant antiproliferative effect | [9] |
| Human Lung Adenocarcinoma (A549) | Dose-dependent decrease in cell viability | [10] |
| Human Breast Adenocarcinoma (MCF-7) | Inhibition of cell proliferation | [10] |
Experimental Protocol for Antiproliferative Assay (MTT Assay)
1. Cell Culture and Treatment:
-
Cancer cells (e.g., HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for 24-48 hours.[9]
2. Cell Viability Assessment:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for a few hours, allowing viable cells to reduce the MTT into formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm). A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.
Proposed Mechanism of Antiproliferative Action
The antiproliferative effects of levan polysaccharides are believed to be mediated through the induction of oxidative stress and subsequent apoptosis in cancer cells.
Caption: Proposed signaling pathway for this compound's antiproliferative activity.
The proposed mechanism involves this compound inducing an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can trigger apoptotic pathways, characterized by the activation of caspases, ultimately leading to cancer cell death.[9][10]
Conclusion
This compound, a levan-type exopolysaccharide from Halomonas sp., exhibits promising antioxidant and antiproliferative properties. Its unique chemical structure and biological activities make it a valuable subject for further research in the fields of drug discovery and development. The protocols and data presented in this guide provide a foundation for researchers to explore the full therapeutic potential of this novel biopolymer. Further in vivo studies and investigations into its detailed mechanisms of action are warranted to translate its potential into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Partial characterization of a levan type exopolysaccharide (EPS) produced by Leuconostoc mesenteroides showing immunostimulatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the potential of Halomonas levan and its derivatives as active ingredients in cosmeceutical and skin regenerating formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Levan-Type Exopolysaccharide Produced by Pantoea agglomerans ZMR7: Characterization and Optimization for Enhanced Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. Partial characterization of levan polymer from Pseudomonas fluorescens with significant cytotoxic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 8. Hetero-exopolysaccharide from the extremely halophilic Halomonas smyrnensis K2: production, characterization and functional properties in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arabjchem.org [arabjchem.org]
- 10. researchgate.net [researchgate.net]
The ManLev Mechanism: A Technical Guide to Ketone-Based Metabolic Glycoengineering
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of N-levulinoyl-D-mannosamine (ManLev) in metabolic labeling, a powerful technique for the bioorthogonal modification of cell surface glycoproteins. We will delve into the core principles of this compound-mediated metabolic glycoengineering, provide detailed experimental considerations, and present available quantitative data to inform research and development in cell biology and drug discovery.
Introduction to Metabolic Glycoengineering with this compound
Metabolic glycoengineering is a technique that leverages the cell's own biosynthetic pathways to incorporate unnatural monosaccharides bearing bioorthogonal chemical reporters into cellular glycans.[1][2] N-levulinoyl-D-mannosamine (this compound) is a synthetic, peracetylated mannosamine (B8667444) analog that introduces a ketone group onto the cell surface.[2] This ketone serves as a chemical handle for subsequent bioorthogonal ligation reactions, allowing for the attachment of a wide range of probes for visualization, purification, and targeted drug delivery.
The core principle of this compound's action lies in its structural similarity to N-acetyl-D-mannosamine (ManNAc), a natural precursor in the sialic acid biosynthesis pathway. The cellular machinery recognizes and processes the peracetylated form of this compound (Ac4this compound), ultimately displaying the ketone-containing sialic acid analog on the terminal positions of N-glycans, O-glycans, and gangliosides.
The this compound Mechanism of Action: A Step-by-Step Pathway
The metabolic incorporation of this compound into cell surface glycans is a multi-step process that occurs within the cell. The key steps are outlined below and illustrated in the signaling pathway diagram.
-
Cellular Uptake and Deacetylation : The peracetylated form of this compound (Ac4this compound) passively diffuses across the cell membrane due to its increased lipophilicity. Once inside the cell, non-specific esterases remove the acetyl groups, releasing N-levulinoyl-D-mannosamine (this compound).[2]
-
Phosphorylation : this compound is phosphorylated by N-acetylmannosamine kinase (MNK) to form this compound-6-phosphate.
-
Conversion to Sialic Acid Analog : this compound-6-phosphate is then converted to the corresponding N-levulinoylneuraminic acid (SiaLev) by sialic acid synthase (SAS).
-
Activation : SiaLev is activated to its CMP-sialic acid derivative, CMP-SiaLev, by CMP-sialic acid synthetase (CMAS). This activated form is the donor substrate for sialyltransferases.
-
Glycosylation : Finally, sialyltransferases located in the Golgi apparatus transfer SiaLev from CMP-SiaLev onto the terminal positions of nascent glycans on glycoproteins and glycolipids. These modified glycoconjugates are then transported to the cell surface.
The result of this pathway is the presentation of ketone groups on the cell surface, which are bioorthogonal, meaning they do not react with endogenous functional groups within the cellular environment.
Quantitative Data on this compound Metabolic Labeling
| Cell Line | This compound Concentration (µM) | Incubation Time (days) | Observed Labeling Efficiency | Reference |
| Jurkat | 25-100 | 3 | Significant ketone expression detected by flow cytometry. | [1] |
| HeLa | 50 | 2-3 | Successful cell surface ketone presentation. | [2] |
| CHO | 10-50 | 3 | Detectable labeling, efficiency can be lower than azide-modified sugars. | [3] |
Note: Labeling efficiency is often assessed qualitatively or semi-quantitatively by measuring the fluorescence intensity of a reporter molecule attached via bioorthogonal ligation. Direct quantification of the percentage of sialic acids replaced by SiaLev requires more complex analytical methods such as mass spectrometry. For a similar mannosamine analog, N-phenylacetyl-D-mannosamine, HPLC analysis has been used to quantify the ratio of natural to unnatural sialic acids.
Experimental Protocols
This section provides a general framework for metabolic labeling of cell surface glycans with this compound, followed by bioorthogonal ligation with a hydrazine- or aminooxy-functionalized probe.
Metabolic Labeling of Cells with Ac4this compound
Materials:
-
Peracetylated N-levulinoyl-D-mannosamine (Ac4this compound)
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the incubation period.
-
Metabolic Labeling:
-
Dilute the Ac4this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 25-100 µM).
-
Remove the existing medium from the cells and replace it with the Ac4this compound-containing medium.
-
Incubate the cells for 2-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.
-
For suspension cells, pellet the cells by centrifugation.
-
Wash the cells 2-3 times with cold PBS to remove any unincorporated Ac4this compound.
-
The cells are now ready for bioorthogonal ligation.
-
Bioorthogonal Ligation: Ketone-Hydrazine/Aminooxy Reaction
The ketone handle introduced by this compound can be chemoselectively ligated with probes containing a hydrazine (B178648) or aminooxy group to form a stable hydrazone or oxime linkage, respectively.
Materials:
-
Ketone-labeled cells (from section 4.1)
-
Hydrazine- or aminooxy-functionalized probe (e.g., biotin-hydrazide, fluorescent aminooxy probe)
-
PBS or other appropriate buffer (pH 6.5-7.4)
-
Aniline (B41778) (optional, as a catalyst for oxime ligation)
Procedure:
-
Prepare Probe Solution: Dissolve the hydrazine or aminooxy probe in an appropriate buffer. The final concentration will depend on the specific probe and should be optimized (typically 10-100 µM).
-
Ligation Reaction:
-
Resuspend the ketone-labeled cells in the probe solution.
-
For oxime ligation, aniline can be added as a catalyst to a final concentration of 1-10 mM to accelerate the reaction.[4]
-
Incubate the cell suspension for 1-2 hours at room temperature or 37°C, protected from light if using a fluorescent probe.
-
-
Washing: Pellet the cells by centrifugation and wash 2-3 times with PBS to remove unreacted probe.
-
Analysis: The labeled cells can now be analyzed by various methods, such as:
-
Flow cytometry: For quantifying the labeling efficiency of a fluorescent probe.
-
Fluorescence microscopy: For visualizing the localization of the probe on the cell surface.
-
Western blotting: If using a biotinylated probe, cells can be lysed, and biotinylated proteins can be detected with streptavidin-HRP.
-
Impact on Cellular Signaling Pathways
A critical consideration for researchers, particularly in drug development, is whether the metabolic labeling agent itself perturbs normal cellular physiology, including intracellular signaling pathways. Currently, there is a lack of extensive studies specifically investigating the global effects of this compound or other ketone-modified monosaccharides on cellular signaling cascades.
The general assumption in the field of bioorthogonal chemistry is that these modifications are "bio-inert" and do not significantly alter the biological activity of the molecules they modify. However, it is plausible that the introduction of a large number of unnatural sugar analogs could have subtle effects on cellular metabolism or receptor-ligand interactions.
Key Considerations:
-
Toxicity: High concentrations of some metabolic labeling reagents can exhibit cytotoxicity. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration of this compound for each cell line.
-
Off-Target Effects: While the ketone group is considered bioorthogonal, the potential for unforeseen interactions within the complex cellular milieu cannot be entirely ruled out.
-
Functional Consequences: The addition of a chemical handle to cell surface glycans could potentially alter their function in cell adhesion, recognition, and signaling.
For any application in drug development, it is highly recommended to perform control experiments to assess the impact of this compound labeling on the specific cellular processes and signaling pathways under investigation.
Applications in Research and Drug Development
The ability to selectively modify cell surface glycans with this compound opens up a wide range of applications for researchers and drug development professionals:
-
Cell-Specific Labeling and Imaging: Visualizing the distribution and dynamics of sialoglycans on living cells.
-
Glycoproteomic Profiling: Enrichment and identification of sialoglycoproteins from complex biological samples.
-
Targeted Drug Delivery: Conjugating drugs or drug-loaded nanoparticles to ketone-labeled cancer cells, which often overexpress sialic acids.
-
Modulating Cell-Cell Interactions: Introducing new functionalities to the cell surface to study or alter cell adhesion and recognition events.
-
In Vivo Cell Tracking: Labeling cells with imaging agents to monitor their fate and migration in animal models.[3]
Conclusion
The this compound mechanism of action provides a robust and versatile tool for the metabolic labeling and subsequent bioorthogonal modification of sialoglycans on living cells. By hijacking the sialic acid biosynthetic pathway, researchers can introduce a chemically unique ketone handle onto the cell surface, enabling a wide array of applications in fundamental cell biology and translational research. While further studies are needed to fully elucidate the quantitative aspects of labeling efficiency across diverse biological systems and the potential for subtle physiological perturbations, this compound-mediated metabolic glycoengineering remains a cornerstone technique for the study and manipulation of the cellular glycome. Careful optimization of experimental parameters and appropriate control experiments are paramount to ensure the successful and reliable application of this powerful technology.
References
- 1. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-surface Labeling via Bioorthogonal Host–Guest Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principle of Ketone-Based Metabolic Glycan Labeling with ManLev: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles, experimental protocols, and quantitative considerations for utilizing N-levulinoylmannosamine (ManLev) in ketone-based metabolic glycan labeling. This powerful technique enables the introduction of a bioorthogonal ketone handle into the sialic acid biosynthesis pathway, allowing for the specific chemical tagging and visualization of sialoglycans on the cell surface.
Core Principle and Mechanism
Metabolic glycan labeling with this compound is a two-step process that leverages the cell's own metabolic machinery to display a unique chemical reporter on the cell surface. This reporter, a ketone group, is biologically inert but can be specifically targeted by an external chemical probe.
Step 1: Metabolic Incorporation The process begins by introducing N-levulinoylmannosamine (this compound), or its more cell-permeable peracetylated form (Ac4this compound), to the cell culture media.
-
Uptake and Conversion: Cells take up this compound. If the peracetylated form is used, intracellular esterases remove the acetyl groups.
-
Sialic Acid Biosynthesis: this compound acts as a substrate for the sialic acid biosynthetic pathway, mimicking its natural counterpart, N-acetylmannosamine (ManNAc). It is metabolically converted into the corresponding N-levulinoyl sialic acid (SiaLev).
-
Glycan Incorporation: This modified sialic acid, now bearing a ketone functional group, is incorporated into the terminal positions of N-linked and O-linked glycans on cell surface glycoproteins and glycolipids.[1]
This results in cells "decorated" with ketone groups, ready for the second step.
References
ManLev as a Precursor for Sialic Acid Biosynthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of N-levulinoyl-D-mannosamine (ManLev) as a metabolic precursor for the biosynthesis of sialic acids. We delve into the core principles of metabolic glycoengineering, the specific pathway of this compound incorporation, and its applications in cellular and molecular research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visual representations of key biological and experimental processes.
Introduction to Metabolic Glycoengineering and Sialic Acid Biosynthesis
Metabolic glycoengineering is a powerful technique that allows for the modification of cell surface glycans by introducing unnatural monosaccharide precursors into cellular metabolic pathways.[1] The cellular machinery then processes these precursors and incorporates them into glycoconjugates, effectively remodeling the cell surface with desired chemical functionalities. Sialic acids, a family of nine-carbon backbone alpha-keto acid sugars, are ideal targets for metabolic glycoengineering due to their terminal position on many cell surface glycoproteins and glycolipids, and their crucial roles in various biological processes, including cell-cell recognition, signaling, and pathogen binding.[2][3]
The natural precursor for sialic acid biosynthesis in mammalian cells is N-acetyl-D-mannosamine (ManNAc).[4][5] ManNAc is converted through a series of enzymatic steps into N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, which is then activated to CMP-Neu5Ac and transferred to nascent glycans in the Golgi apparatus.[2][6] The enzymes in the sialic acid biosynthetic pathway exhibit a degree of promiscuity, allowing them to process analogs of ManNAc, such as this compound.[7] this compound contains a ketone group, a bioorthogonal chemical handle that, once incorporated into cell surface sialic acids (as N-levulinoylneuraminic acid, SiaLev), can be selectively targeted with exogenous probes for visualization, purification, and functional studies.[8]
The Metabolic Pathway of this compound Incorporation
This compound enters the sialic acid biosynthetic pathway and is metabolized by the same enzymes that process the natural precursor, ManNAc. The ketone group of this compound is retained throughout the enzymatic conversions, resulting in the cell surface expression of SiaLev.
Quantitative Analysis of this compound Metabolism
The efficiency of this compound incorporation and its effects on cellular physiology are critical considerations for its use in research and drug development. The following tables summarize key quantitative data from studies investigating this compound metabolism.
| Parameter | Cell Line | Value | Conditions | Reference |
| IC50 of ManNAc on this compound Conversion | Jurkat | 1.0 - 4.0 mM | 5.0 or 20 mM this compound | [7] |
| HL-60 | 1.0 - 4.0 mM | 5.0 or 20 mM this compound | [7] | |
| CEM | 1.0 - 4.0 mM | 5.0 or 20 mM this compound | [7] | |
| Cytotoxicity (IC50) | Jurkat | > 50 mM (this compound) | 5 days incubation | [9] |
| Jurkat | ~40 mM (Ac4this compound) | 5 days incubation | [9] |
Table 1. Competition and Cytotoxicity of this compound.
| Precursor | Cell Line | Concentration | % of Total Sialic Acids | Reference |
| Ac4ManNAl | LNCaP | 50 µM | 78% | [2] |
| Ac4ManNAz | LNCaP | 50 µM | 51% | [2] |
| Ac4ManNAz | Jurkat | 50 µM | - | [9] |
| 1,3,4-O-Bu3ManNAz | Jurkat | 12.5 - 25 µM | Not specified, but effective labeling | [9] |
Table 2. Comparison of Metabolic Labeling Efficiency of Different ManNAc Analogs. (Note: Direct quantitative comparison for this compound was not available in the searched literature; this table provides context with other analogs).
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Culture and Metabolic Labeling with this compound
-
Cell Culture: Culture the desired cell line (e.g., Jurkat, HeLa) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile phosphate-buffered saline (PBS) or the appropriate culture medium to create a concentrated stock solution (e.g., 100 mM). Sterilize the solution by passing it through a 0.22 µm filter.
-
Metabolic Labeling:
-
Seed cells in culture plates at a density that will allow for logarithmic growth during the labeling period.
-
The following day, replace the medium with fresh medium containing the desired final concentration of this compound (typically in the range of 20-100 µM for peracetylated forms like Ac4this compound, or higher for the free sugar).[9]
-
Incubate the cells for a period of 24 to 72 hours to allow for the metabolic incorporation of this compound into cell surface sialic acids.[2] The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
Detection of Cell Surface SiaLev by Flow Cytometry
This protocol describes the detection of ketone groups on the cell surface using biotin (B1667282) hydrazide, followed by staining with a fluorescently labeled streptavidin.
-
Cell Preparation: Harvest this compound-labeled and control (unlabeled) cells. Wash the cells twice with cold PBS containing 1% bovine serum albumin (BSA).
-
Biotin Hydrazide Labeling: Resuspend the cells in a solution of biotin hydrazide (e.g., 50 µM in PBS, pH 6.5).[10][11] Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the cells three times with cold PBS with 1% BSA to remove excess biotin hydrazide.
-
Streptavidin Staining: Resuspend the cells in a solution containing a fluorescently labeled streptavidin conjugate (e.g., FITC-streptavidin or PE-streptavidin) at the manufacturer's recommended concentration.[12] Incubate for 30-60 minutes at 4°C in the dark.
-
Final Wash and Analysis: Wash the cells twice with cold PBS with 1% BSA. Resuspend the final cell pellet in PBS for analysis on a flow cytometer. Acquire data on the appropriate fluorescence channel.
Analysis of Sialic Acids by HPLC
This protocol outlines the release of sialic acids from glycoproteins and their subsequent analysis by high-performance liquid chromatography (HPLC).
-
Release of Sialic Acids:
-
Derivatization (Optional but Recommended for Fluorescence Detection):
-
Derivatize the released sialic acids with a fluorescent labeling reagent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).[14]
-
Incubate the sample with the DMB reagent in the dark at 50-60°C for 2-3 hours.
-
-
HPLC Analysis:
-
Analyze the derivatized sample using a reverse-phase C18 column.[13][15]
-
Use an appropriate mobile phase, such as an isocratic or gradient mixture of acetonitrile, methanol, and water.
-
Detect the sialic acids using a fluorescence detector (for DMB-labeled samples) or a charged aerosol detector (for unlabeled samples).[16]
-
Identify and quantify SiaLev by comparing the retention time and peak area to a SiaLev standard.
-
Mass Spectrometry for SiaLev Identification
Mass spectrometry (MS) can be used to confirm the incorporation of SiaLev into specific glycoproteins.
-
Sample Preparation:
-
Isolate the glycoprotein (B1211001) of interest from this compound-labeled cells using immunoprecipitation or other purification methods.
-
Perform in-gel or in-solution tryptic digestion of the purified glycoprotein to generate glycopeptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the glycopeptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).[6][17]
-
Use a high-resolution mass spectrometer capable of electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) to fragment the glycopeptides while preserving the labile glycan structure.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the peptide backbone.
-
Manually or with specialized software, interpret the fragmentation spectra to identify the attached glycan structure, including the presence of SiaLev, which will have a characteristic mass shift compared to Neu5Ac.
-
Applications in Drug Development and Research
The ability to metabolically label cell surface sialic acids with a bioorthogonal handle has numerous applications in basic research and drug development.
-
Probing Sialic Acid Function: this compound can be used to visualize the localization and dynamics of sialic acids on the cell surface and to identify sialic acid-binding proteins.
-
Cancer Research: Aberrant sialylation is a hallmark of cancer and is associated with metastasis and immune evasion. This compound can be used to study the role of sialic acids in cancer progression and to develop targeted therapies.[4]
-
Drug Delivery: The ketone group on SiaLev-expressing cells can be used as a target for the specific delivery of drugs, imaging agents, or nanoparticles.
-
Cell-Based Therapies: this compound can be used to track the fate of therapeutic cells in vivo and to modulate their interactions with the host environment.[1]
Conclusion
This compound is a valuable tool for the study of sialic acid biology. Its efficient metabolic incorporation and the bioorthogonality of its ketone handle provide a versatile platform for a wide range of applications in cell biology, glycobiology, and drug development. The experimental protocols and quantitative data presented in this guide offer a starting point for researchers to utilize this compound in their own studies. Further research to expand the quantitative understanding of this compound metabolism in diverse biological systems will continue to enhance its utility as a powerful probe of the sialome.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 2. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Identification of sialylated glycoproteins from metabolically oligosaccharide engineered pancreatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ManLev for Cell Surface Glycoform Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful technique for the modification of cell surface glycans, offering a versatile tool for studying their biological roles and for the development of novel therapeutic strategies. This guide focuses on the use of N-levulinoyl-D-mannosamine (ManLev), a synthetic monosaccharide, to introduce a bioorthogonal ketone group into the sialic acid biosynthesis pathway. By hijacking the cell's own metabolic machinery, this compound enables the display of ketone-functionalized sialic acids on the cell surface. These ketones can then be selectively targeted with hydrazide- or aminooxy-functionalized probes for a variety of applications, including cell imaging, tracking, and the targeted delivery of therapeutics. This document provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound for cell surface glycoform engineering.
Core Principles: The Mechanism of this compound in Metabolic Glycoengineering
Metabolic glycoengineering with this compound leverages the promiscuity of the sialic acid biosynthetic pathway. This compound, an analog of the natural precursor N-acetyl-D-mannosamine (ManNAc), is taken up by cells and processed by the same enzymatic machinery. The peracetylated form, tetra-O-acetyl-N-levulinoyl-D-mannosamine (Ac4this compound), exhibits enhanced cell permeability and is deacetylated intracellularly to this compound.
The metabolic incorporation of this compound proceeds through the following key steps:
-
Uptake and Deacetylation: Ac4this compound, being more lipophilic, readily crosses the cell membrane. Once inside the cell, cytosolic esterases remove the acetyl groups, releasing this compound.
-
Phosphorylation: this compound is phosphorylated by N-acetylmannosamine kinase (MNK) to form this compound-6-phosphate.
-
Conversion to Sialic Acid Analog: this compound-6-phosphate is then converted to N-levulinoylneuraminic acid (SiaLev) by sialic acid synthase (NANS).
-
Activation and Transport: SiaLev is activated to its CMP-sialic acid derivative, CMP-SiaLev, by CMP-sialic acid synthetase (CMAS). This activated form is then transported into the Golgi apparatus.
-
Glycosylation: Within the Golgi, sialyltransferases transfer SiaLev from CMP-SiaLev onto the terminal positions of N-glycans, O-glycans, and glycolipids.
-
Cell Surface Display: The modified glycoconjugates are then transported to the cell surface, displaying the ketone group of the levulinoyl moiety.
This process effectively remodels the cell's glycocalyx, presenting a unique chemical handle for subsequent bioorthogonal reactions.
Signaling Pathway Diagram
Caption: Metabolic pathway of Ac4this compound incorporation into cell surface glycans.
Data Presentation
The efficiency of this compound incorporation and its effect on cell surface sialylation can be quantified using various analytical techniques. Below are tables summarizing typical quantitative data obtained from metabolic glycoengineering experiments.
Table 1: Quantification of Cell Surface Sialic Acid after this compound Treatment
| Cell Line | Treatment | Concentration (mM) | Duration (days) | Relative Sialic Acid Level (%) |
| Jurkat | ManNAc (control) | 20 | 3 | 100 |
| Jurkat | This compound | 20 | 3 | 85 |
| HeLa | ManNAc (control) | 20 | 3 | 100 |
| HeLa | This compound | 20 | 3 | 90 |
Data is presented as a percentage relative to the control treatment with the natural precursor, N-acetyl-D-mannosamine (ManNAc). Sialic acid levels are typically quantified by HPLC analysis of DMB-labeled sialic acids released from the cell surface.
Table 2: Flow Cytometry Analysis of Ketone Expression on Jurkat Cells
| Treatment | Concentration (mM) | Duration (days) | Mean Fluorescence Intensity (MFI) |
| Untreated Control | - | 3 | 10 |
| Ac4this compound | 5 | 3 | 150 |
| Ac4this compound | 10 | 3 | 300 |
| Ac4this compound | 20 | 3 | 550 |
| Ac4this compound | 50 | 3 | 800 |
Mean Fluorescence Intensity (MFI) is a relative measure of the number of ketone groups on the cell surface, as determined by staining with a fluorescently labeled hydrazide probe followed by flow cytometry analysis.
Experimental Protocols
Synthesis of N-levulinoyl-D-mannosamine (this compound) and Peracetylated N-levulinoyl-D-mannosamine (Ac4this compound)
1.1. Synthesis of N-levulinoyl-D-mannosamine (this compound)
This protocol is a composite based on general methods for the N-acylation of amino sugars.
-
Materials:
-
D-Mannosamine hydrochloride
-
Levulinic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve D-mannosamine hydrochloride in a minimal amount of water and neutralize with an equimolar amount of sodium bicarbonate. Lyophilize to obtain free D-mannosamine.
-
Dissolve levulinic acid (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Add DCC (1.1 eq) to the solution at 0 °C and stir for 30 minutes.
-
Add a solution of D-mannosamine (1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Evaporate the DMF under reduced pressure.
-
Redissolve the residue in a mixture of DCM and water. Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and lyophilize.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure N-levulinoyl-D-mannosamine.
-
1.2. Synthesis of Peracetylated N-levulinoyl-D-mannosamine (Ac4this compound)
-
Materials:
-
N-levulinoyl-D-mannosamine (this compound)
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Suspend this compound in anhydrous DCM.
-
Add pyridine (5 eq) to the suspension and cool to 0 °C.
-
Slowly add acetic anhydride (5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to yield Ac4this compound.
-
Cell Culture and Metabolic Labeling
This protocol is optimized for Jurkat cells, a human T-lymphocyte cell line.
-
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ac4this compound stock solution (100 mM in sterile DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer
-
-
Procedure:
-
Culture Jurkat cells in RPMI-1640 medium at 37 °C in a humidified atmosphere with 5% CO₂.
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Seed Jurkat cells at a density of 2 x 10⁵ cells/mL in fresh culture medium.
-
Add Ac4this compound stock solution to the desired final concentration (e.g., 5, 10, 20, 50 µM). A vehicle control with an equivalent volume of DMSO should be included.
-
Incubate the cells for 3 days to allow for metabolic incorporation of the sugar analog.
-
After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Determine cell viability and count using trypan blue exclusion and a hemocytometer.
-
Quantification of Cell Surface Ketones by Flow Cytometry
-
Materials:
-
Metabolically labeled cells
-
Biotin (B1667282) hydrazide or an aminooxy-biotin probe
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC) or a primary antibody against the probe followed by a fluorescently labeled secondary antibody.
-
Flow cytometry staining buffer (PBS with 1% BSA)
-
Flow cytometer
-
-
Procedure:
-
Resuspend the washed, metabolically labeled cells (approximately 1 x 10⁶ cells) in 100 µL of flow cytometry staining buffer.
-
Add biotin hydrazide to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cell pellet in 100 µL of staining buffer containing Streptavidin-FITC at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4 °C in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the final cell pellet in 500 µL of staining buffer.
-
Analyze the cells on a flow cytometer, collecting data from at least 10,000 events per sample.
-
The mean fluorescence intensity (MFI) is used to quantify the level of cell surface ketone expression.
-
Experimental Workflow Diagram
Caption: Workflow for cell surface glycoform engineering and analysis.
Conclusion
This compound provides a robust and versatile platform for the chemical modification of cell surfaces through metabolic glycoengineering. The introduction of bioorthogonal ketone groups into sialic acid residues opens up a wide range of possibilities for researchers in cell biology, immunology, and drug development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of this powerful technology. As our understanding of the glycome continues to expand, tools like this compound will be instrumental in unraveling the complexities of glycan function and in the design of next-generation diagnostics and therapeutics.
The Role of ManLev in Elucidating Glycoprotein Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, and trafficking. Understanding the intricate pathways of glycoprotein (B1211001) movement through the cell is paramount for deciphering disease mechanisms and developing novel therapeutics. ManLev (N-levulinoylmannosamine), a keto-bearing mannosamine (B8667444) analog, has emerged as a powerful chemical tool for the metabolic labeling and visualization of sialoglycoproteins. This technical guide provides an in-depth exploration of this compound's mechanism of action, detailed experimental protocols for its application, and a summary of its role in studying the complex process of glycoprotein trafficking.
Introduction to this compound and Glycoprotein Trafficking
Glycoproteins play a pivotal role in a myriad of cellular processes, including cell-cell recognition, signaling, and immune responses. Their journey from synthesis in the endoplasmic reticulum (ER) to their final destinations, such as the plasma membrane or secretion, is a highly regulated process known as glycoprotein trafficking. Disruptions in this pathway are implicated in numerous diseases, including cancer and neurodegenerative disorders.
This compound is a synthetic monosaccharide that serves as a metabolic precursor for the biosynthesis of a modified sialic acid, N-levulinoyl sialic acid (SiaLev).[1] Cells readily take up this compound and process it through the endogenous sialic acid biosynthetic pathway. The resulting SiaLev is then incorporated into newly synthesized glycoproteins by sialyltransferases in the Golgi apparatus. The unique ketone group on SiaLev acts as a bioorthogonal chemical handle, allowing for the specific detection and visualization of these labeled glycoproteins. This two-step labeling strategy, involving metabolic incorporation followed by a chemoselective reaction, provides a powerful means to study the dynamics of glycoprotein trafficking.[1]
Mechanism of Action: The Metabolic Journey of this compound
The utility of this compound as a tool for studying glycoprotein trafficking lies in its metabolic conversion and incorporation into cellular glycans. The process can be broken down into the following key steps:
-
Cellular Uptake: this compound is taken up by cells through hexose (B10828440) transporters.
-
Metabolic Conversion: Once inside the cell, this compound is converted to its corresponding sialic acid analog, SiaLev, through a series of enzymatic reactions within the sialic acid biosynthesis pathway. This pathway involves enzymes such as UDP-GlcNAc 2-epimerase and ManNAc kinase.
-
Activation and Transport: SiaLev is then activated to CMP-SiaLev in the nucleus. CMP-SiaLev is subsequently transported into the Golgi apparatus.
-
Incorporation into Glycoproteins: In the Golgi, sialyltransferases recognize CMP-SiaLev as a substrate and transfer the SiaLev moiety onto the terminal positions of glycan chains on newly synthesized glycoproteins.
-
Trafficking of Labeled Glycoproteins: These SiaLev-containing glycoproteins then traffic through the secretory pathway to their final destinations, including the cell surface.
This metabolic labeling approach allows for the specific tagging of a cohort of glycoproteins synthesized within a defined time window, enabling the study of their transport kinetics and localization.
Data Presentation: Quantitative Analysis of Glycoprotein Labeling
While direct quantitative comparisons of this compound with other labeling reagents are not extensively documented in a single comprehensive study, data from various sources allow for a comparative understanding of labeling efficiency. The following table summarizes key quantitative parameters related to metabolic glycan labeling.
| Parameter | Ac4ManNAz (Azide Analog) | This compound (Ketone Analog) | Key Findings & Citations |
| Optimal Concentration | 10 µM - 50 µM in various cell lines.[2][3][4][5] | 5 mM - 20 mM in Jurkat cells. | Ac4ManNAz is effective at lower concentrations. Higher concentrations of Ac4ManNAz can impact cell physiology.[2][3] |
| Labeling Efficiency | High, with sufficient labeling for cell tracking and proteomic analysis at 10 µM.[2][5] | Effective for cell surface glycoform engineering. | Both reagents provide robust labeling for downstream applications. |
| Detection Method | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry). | Reaction with hydrazide or aminooxy probes (e.g., biotin-hydrazide).[1][6] | Click chemistry offers high specificity and efficiency. Hydrazide chemistry is a well-established method for ketone detection.[1][6] |
| Cell Line Applicability | HeLa, Jurkat, HT29, HCT116, HEK293.[4] | Jurkat, HeLa.[7] | Both reagents have been successfully used in a variety of common cell lines. |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in studying glycoprotein trafficking.
Metabolic Labeling of Cells with this compound
Objective: To incorporate SiaLev into cellular glycoproteins.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound (N-levulinoylmannosamine)
-
Phosphate-buffered saline (PBS)
Protocol for Adherent Cells (e.g., HeLa):
-
Seed HeLa cells in a culture plate and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Remove the existing culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically 5-20 mM).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for metabolic incorporation.
-
After incubation, wash the cells three times with ice-cold PBS to remove unincorporated this compound.
-
The cells are now ready for downstream detection and analysis.
Protocol for Suspension Cells (e.g., Jurkat):
-
Culture Jurkat cells in suspension to the desired density.
-
Add this compound stock solution directly to the culture medium to achieve the desired final concentration (typically 5-20 mM).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet three times with ice-cold PBS, centrifuging between each wash.
-
The labeled cells are now ready for detection.
Detection of this compound-Labeled Glycoproteins using Biotin-Hydrazide and Flow Cytometry
Objective: To quantify the amount of SiaLev on the cell surface.
Materials:
-
This compound-labeled cells
-
Biotin-hydrazide
-
Aniline (B41778) (catalyst)
-
Labeling buffer (e.g., PBS, pH 6.5)
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-FITC)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Resuspend the this compound-labeled cells in labeling buffer.
-
Add biotin-hydrazide to a final concentration of 100-250 µM.
-
Add aniline to a final concentration of 1-10 mM to catalyze the reaction.
-
Incubate the cells for 1-2 hours at room temperature or 4°C, protected from light.
-
Wash the cells three times with FACS buffer to remove unreacted biotin-hydrazide.
-
Resuspend the cells in FACS buffer containing fluorescently-labeled streptavidin.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells three times with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of this compound incorporation into sialoglycoproteins.
Experimental Workflows
Caption: Experimental workflow for this compound labeling and analysis.
Logical Relationships: Glycoprotein Trafficking Pathway
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to ManLev Uptake and Conversion to SiaLev in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering (MGE) is a powerful technique for the precise modification of cellular glycans, enabling the study of their multifaceted roles in health and disease. This guide focuses on the uptake and metabolic conversion of N-levulinoyl-D-mannosamine (ManLev), a synthetic analog of the natural sialic acid precursor N-acetyl-D-mannosamine (ManNAc). By introducing a bioorthogonal ketone group, this compound facilitates the display of N-levulinoyl sialic acid (SiaLev) on the cell surface. This unique chemical handle allows for the selective attachment of probes for visualization, tracking, and therapeutic targeting of cells. This document provides a comprehensive overview of the underlying biochemistry, quantitative data on metabolic flux, detailed experimental protocols, and the potential impact on cellular processes.
Metabolic Pathway of this compound to SiaLev
Mammalian cells readily take up this compound and its peracetylated form, Ac4this compound, which exhibits enhanced cell permeability. Once inside the cell, Ac4this compound is deacetylated by cytosolic esterases to yield this compound. This compound then enters the sialic acid biosynthetic pathway, where it is converted in a series of enzymatic steps to the corresponding CMP-sialic acid derivative, CMP-SiaLev. This activated sugar is then transported into the Golgi apparatus and transferred by sialyltransferases to the terminal positions of glycoconjugates, resulting in the presentation of SiaLev on the cell surface.
Quantitative Data
The efficiency of this compound uptake and its conversion to SiaLev can be influenced by several factors, including the cell type, the concentration of this compound, and the presence of the natural precursor, ManNAc.
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 of ManNAc on this compound Metabolism | Jurkat | 5.0 mM this compound | ~1.0 mM | [1] |
| HL-60 | 5.0 mM this compound | ~2.0 mM | [1] | |
| CHO | 5.0 mM this compound | ~4.0 mM | [1] | |
| Metabolic Efficiency | Various | Acetylated vs. non-acetylated ManNAc analogs | Up to 900-fold higher for acetylated forms | [2] |
| Cellular Sequestration | Jurkat | Acetylated ManNAc analogs | >80% stored in a cellular reservoir | [2] |
Note: The IC50 values represent the concentration of ManNAc required to inhibit the metabolic conversion of this compound to SiaLev by 50%. This competitive inhibition highlights the shared enzymatic machinery. The use of peracetylated analogs like Ac4this compound significantly enhances metabolic flux into the sialic acid pathway.
Experimental Protocols
Metabolic Labeling of Mammalian Cells with Ac4this compound
This protocol describes the general procedure for introducing SiaLev onto the surface of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., Jurkat, HeLa, CHO)
-
Complete cell culture medium
-
Peracetylated N-levulinoyl-D-mannosamine (Ac4this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture cells to a density of approximately 1 x 10^6 cells/mL for suspension cells or ~70-80% confluency for adherent cells.
-
Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in DMSO to prepare a stock solution (e.g., 50 mM).
-
Metabolic Labeling: Add the Ac4this compound stock solution to the cell culture medium to a final concentration of 20-50 µM. A vehicle control (DMSO only) should be run in parallel.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time may vary between cell lines and should be determined empirically.
-
Harvesting and Washing:
-
For suspension cells, centrifuge the cell suspension and discard the supernatant.
-
For adherent cells, aspirate the medium and wash the cells with PBS.
-
Wash the cell pellet or monolayer twice with ice-cold PBS to remove any unincorporated Ac4this compound.
-
The cells are now ready for downstream analysis, such as detection of cell surface ketones.
Detection of Cell Surface SiaLev via Hydrazone Ligation
This protocol details the detection of ketone groups on the cell surface using a hydrazide-functionalized probe (e.g., biotin (B1667282) hydrazide for subsequent detection with streptavidin-fluorophore).
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Biotin hydrazide
-
Aniline (B41778) (catalyst)
-
PBS, pH 6.5
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Streptavidin conjugated to a fluorophore (e.g., FITC, PE)
Procedure:
-
Prepare Labeling Solution: Prepare a solution of 1-5 mM biotin hydrazide in PBS (pH 6.5). For catalyzed reactions, add aniline to a final concentration of 1-10 mM.
-
Cell Labeling:
-
Resuspend the washed, metabolically labeled cells in the labeling solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer to remove unreacted biotin hydrazide.
-
Secondary Staining:
-
Resuspend the cells in a solution containing the streptavidin-fluorophore conjugate at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of the same buffer for analysis by flow cytometry or fluorescence microscopy.
-
Quantification of SiaLev by Mass Spectrometry
This protocol provides a general workflow for the quantification of SiaLev from total cellular glycoproteins.
Materials:
-
Metabolically labeled cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Acetic acid
-
1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
Methanol
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Lyse the washed, metabolically labeled cells in lysis buffer.
-
Protein Precipitation: Precipitate the protein fraction using cold acetone (B3395972) or methanol.
-
Sialic Acid Release: Resuspend the protein pellet in 2 M acetic acid and heat at 80°C for 2-4 hours to release the sialic acids.
-
Derivatization:
-
Dry the released sialic acid sample.
-
Add the DMB labeling reagent (DMB, sodium hydrosulfite, and β-mercaptoethanol in water) and incubate at 50°C for 2-3 hours. This derivatization enhances fluorescence and ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Separate the DMB-labeled sialic acids using reverse-phase liquid chromatography.
-
Analyze the eluate by mass spectrometry in positive ion mode.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the specific transitions for DMB-SiaLev and DMB-Neu5Ac (natural sialic acid).
-
-
Data Analysis: Determine the relative abundance of SiaLev by comparing the peak area of DMB-SiaLev to that of DMB-Neu5Ac.
Impact on Cellular Signaling
The introduction of SiaLev onto the cell surface can potentially modulate cellular signaling pathways. Sialic acids are known to play crucial roles in cell-cell interactions, receptor activation, and immune recognition. The presence of a bulky, ketone-containing side chain in SiaLev could sterically hinder or alter the binding of ligands to their receptors.
For instance, the glycosylation status of receptor tyrosine kinases (RTKs) is critical for their proper folding, trafficking, and signaling.[3][4] Alterations in the terminal sialic acid residues could impact RTK dimerization and subsequent downstream signaling cascades, such as the PI3K/Akt and MAPK pathways. Furthermore, cell adhesion molecules, like integrins, are heavily glycosylated, and changes in their sialylation status can affect cell-matrix and cell-cell interactions.
It is important to note that the specific effects of SiaLev on cellular signaling are likely to be cell-type and context-dependent. Further research is needed to fully elucidate the signaling consequences of incorporating this unnatural sugar into the cellular glycome.
Conclusion
The metabolic incorporation of this compound to produce SiaLev on the cell surface is a robust and versatile tool for chemical glycobiology. This guide provides the foundational knowledge and practical protocols for researchers to utilize this technology. The ability to introduce a unique chemical handle in the form of a ketone group opens up numerous possibilities for studying the roles of sialic acids in complex biological systems and for the development of novel diagnostic and therapeutic strategies. Careful consideration of the quantitative aspects of metabolic labeling and the potential effects on cellular physiology will ensure the successful application of this powerful technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of N-Linked Glycosylation Disrupts Receptor Tyrosine Kinase Signaling in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of N-linked glycosylation disrupts receptor tyrosine kinase signaling in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Levulinoylmannosamine: A Technical Guide to its Applications in Basic Research
Executive Summary
N-levulinoylmannosamine (ManNAc-Lev) is a powerful tool in the field of chemical glycobiology, enabling the metabolic labeling and subsequent visualization and identification of sialylated glycoproteins. As an analog of the natural sialic acid precursor, N-acetylmannosamine (ManNAc), ManNAc-Lev is processed by the cell's sialic acid biosynthetic pathway and incorporated into sialoglycans. The unique levulinoyl group, which contains a ketone, serves as a bioorthogonal chemical handle. This handle allows for the specific attachment of probes for various downstream applications, including proteomic analysis and cellular imaging. This technical guide provides an in-depth overview of the core applications of ManNAc-Lev in basic research, complete with experimental protocols, quantitative data, and visualizations to facilitate its adoption in the laboratory.
Introduction to Metabolic Glycoengineering with ManNAc-Lev
Metabolic glycoengineering is a technique that involves introducing chemically modified monosaccharides into cellular pathways to alter the structure of glycans. ManNAc-Lev is a key player in this field, specifically for studying sialoglycans. Once introduced to cells, the peracetylated form of ManNAc-Lev readily crosses the cell membrane. Inside the cell, esterases remove the acetyl groups, and the core molecule enters the sialic acid biosynthesis pathway. The cellular machinery converts ManNAc-Lev into the corresponding sialic acid analog containing the levulinoyl group. This modified sialic acid is then incorporated into glycoproteins and glycolipids by sialyltransferases in the Golgi apparatus. The ketone group on the levulinoyl moiety does not interfere with the natural enzymatic processes but provides a unique chemical handle for "click chemistry" reactions, most commonly with hydrazide-containing probes.
Core Applications of N-Levulinoylmannosamine
The ability to introduce a bioorthogonal ketone group into sialoglycans opens up a wide range of research applications.
Proteomic Analysis of the Sialo-Glycoproteome
One of the most powerful applications of ManNAc-Lev is in the identification and quantification of sialylated glycoproteins. After metabolic labeling, the ketone-modified glycans can be covalently tagged with a biotin-hydrazide probe. The biotinylated glycoproteins can then be enriched from complex cell lysates using streptavidin-coated beads. The enriched glycoproteins are subsequently identified and quantified using mass spectrometry-based proteomic techniques. This approach allows for the characterization of the sialo-glycoproteome under different cellular conditions, providing insights into the roles of sialylation in various biological processes.
Visualization of Sialoglycans in Cellular Imaging
ManNAc-Lev can also be used to visualize the localization and dynamics of sialoglycans in living cells. By reacting the ketone-labeled glycans with a fluorescent hydrazide probe, researchers can use various microscopy techniques to image the distribution of sialoglycans on the cell surface and within intracellular compartments. This application is invaluable for studying changes in glycosylation patterns during cellular processes such as cell division, differentiation, and disease progression.
Investigating the Dynamics of Protein Glycosylation
The temporal control offered by metabolic labeling with ManNAc-Lev allows for the study of the dynamics of protein glycosylation. By introducing the analog at specific time points and for defined durations, researchers can track the synthesis, trafficking, and turnover of sialylated glycoproteins. This "pulse-chase" like approach provides a deeper understanding of the lifecycle of glycoproteins within the cell.
Quantitative Data Summary
The efficiency of metabolic labeling with ManNAc analogs can vary depending on the cell line, concentration of the analog, and incubation time. The following tables summarize typical quantitative data for metabolic labeling experiments. It is important to note that optimal conditions should be determined empirically for each experimental system.
| Parameter | Jurkat Cells | HeLa Cells | CHO Cells | Reference |
| Optimal Ac4ManNAz Concentration | 10-50 µM | 10-50 µM | 20-100 µM | [1] |
| Typical Incubation Time | 48-72 hours | 48-72 hours | 48-72 hours | [2] |
| ManLev IC50 (vs. ManNAc) | 1.0-4.0 mM | 1.0-4.0 mM | Not Reported | [3] |
Table 1: Optimized Conditions for Metabolic Labeling with ManNAc Analogs in Various Cell Lines. Ac4ManNAz is an azide-containing analog, and its optimal concentrations can serve as a starting point for optimizing ManNAc-Lev experiments.
| Parameter | Value | Reference |
| Biotin-Hydrazide Concentration | 5-10 mM | [4] |
| Ketone-Hydrazide Reaction Time | 2 hours | [4] |
| LC-MS/MS Peptide Identification | >1000 proteins | [5] |
| Quantitative Proteomics Reproducibility | High | [6] |
Table 2: Key Parameters for Proteomic Analysis of Ketone-Labeled Glycoproteins.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with Ac4ManNAc-Lev
-
Cell Culture: Plate adherent cells (e.g., HeLa, CHO) at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Preparation of Labeling Medium: Prepare complete cell culture medium containing the desired final concentration of peracetylated N-levulinoylmannosamine (Ac4ManNAc-Lev). A typical starting concentration is 25-50 µM.
-
Initiation of Labeling: Aspirate the standard growth medium from the cells and wash twice with sterile PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay.
Protocol 2: Biotin-Hydrazide Labeling and Enrichment of Ketone-Modified Glycoproteins
-
Preparation of Biotin-Hydrazide Solution: Dissolve biotin-hydrazide in DMSO to a stock concentration of 50 mM.
-
Labeling Reaction: To the cell lysate from Protocol 1, add the biotin-hydrazide solution to a final concentration of 5-10 mM.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle rotation.
-
Enrichment of Biotinylated Proteins:
-
Equilibrate streptavidin-agarose beads by washing three times with lysis buffer.
-
Add the equilibrated beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated glycoproteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution or On-Bead Digestion:
-
For elution, boil the beads in SDS-PAGE sample buffer.
-
For mass spectrometry analysis, perform on-bead tryptic digestion of the captured proteins.
-
Protocol 3: Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Reduce the disulfide bonds of the captured proteins with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Tryptic Digestion: Digest the proteins with trypsin overnight at 37°C.
-
Peptide Desalting: Desalt the resulting peptides using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the labeled peptides and proteins.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sialic Acid Biosynthesis and ManNAc-Lev Incorporation Pathway.
Caption: Experimental Workflow for Proteomic Analysis of ManNAc-Lev Labeled Glycoproteins.
Caption: Logical Workflow for Investigating a Signaling Pathway using ManNAc-Lev.
Conclusion
N-levulinoylmannosamine is a versatile and powerful tool for the study of sialoglycans in a wide range of biological contexts. Its ability to be metabolically incorporated into glycoproteins and subsequently detected with high specificity makes it an invaluable resource for proteomic analysis and cellular imaging. The detailed protocols and quantitative data provided in this guide are intended to facilitate the adoption of this technology and to empower researchers to explore the complex world of protein glycosylation. As our understanding of the critical roles of glycans in health and disease continues to grow, the applications of ManNAc-Lev and other metabolic glycoengineering tools are poised to expand, opening up new avenues for discovery in basic and translational research.
References
- 1. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. benchchem.com [benchchem.com]
- 5. Integrative Proteomics and Metabolomics Analysis Reveals the Role of Small Signaling Peptide Rapid Alkalinization Factor 34 (RALF34) in Cucumber Roots | MDPI [mdpi.com]
- 6. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Metabolic Fate of N-Levulinoyl-D-Mannosamine (ManLev): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Levulinoyl-D-mannosamine (ManLev) is a synthetic, cell-permeable analog of N-acetyl-D-mannosamine (ManNAc), a key precursor in the biosynthesis of sialic acids. By introducing a bioorthogonal ketone group via the levulinoyl moiety, this compound enables the chemical modification of cell surfaces, a technique known as metabolic glycoengineering. This powerful tool has broad applications in cell tracking, proteomic analysis, and the development of targeted therapeutics. Understanding the downstream metabolic fate of this compound is critical for its effective and predictable application. This technical guide provides an in-depth exploration of the metabolic pathways this compound enters, methods for its quantification, and detailed experimental protocols for its study.
Metabolic Pathway of this compound
This compound is metabolized through the endogenous sialic acid biosynthetic pathway, leading to the formation of N-levulinoyl sialic acid (SiaLev), which is subsequently incorporated into glycoproteins and glycolipids on the cell surface.[1][2] The key enzymatic steps are outlined below.
Signaling Pathway Diagram
Caption: Metabolic pathway of this compound to SiaLev and its incorporation into glycoconjugates.
Quantitative Analysis of this compound Metabolism
The efficiency of this compound's conversion to SiaLev and its incorporation into the cell-surface glycocalyx is cell-line dependent and influenced by factors such as the concentration of this compound and incubation time.[3] Peracetylation of ManNAc analogs, including this compound, has been shown to enhance uptake and metabolic conversion.[2]
Table 1: Comparative Metabolic Incorporation of Ac4ManNAl and Ac4ManNAz [4][5]
| Cell Line | % Incorporation of SiaNAl (from 50 µM Ac4ManNAl) | % Incorporation of SiaNAz (from 50 µM Ac4ManNAz) |
| Jurkat | 74 ± 1 | 29 ± 2 |
| HEK 293T | 46 ± 2 | 27 ± 2 |
| CHO | 38 ± 2 | 21 ± 2 |
| LNCaP | 78 ± 1 | 51 |
| DU145 | 58 ± 2 | Not Reported |
| PC3 | 71 ± 6 | Not Reported |
Data represents the percentage of total sialic acids substituted with the modified sialic acid after 72 hours of incubation. Values are presented as mean ± standard deviation for at least three replicate experiments where available.[4][5]
Furthermore, long-term incubation of Jurkat cells with this compound has been shown to result in a dose-dependent decrease in the binding of certain lectins, indicating the successful modification of cell surface glycans.[1]
Experimental Protocols
A multi-faceted approach is typically employed to study the downstream metabolic fate of this compound. This involves cell culture with the analog, followed by various analytical techniques to detect and quantify its incorporation.
Experimental Workflow Diagram
Caption: A general experimental workflow for studying this compound metabolism.
Cell Culture and Metabolic Labeling
-
Cell Lines: Select cell lines of interest (e.g., Jurkat, HeLa, CHO).
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
This compound Incubation: Add this compound (or its peracetylated form, Ac4this compound) to the culture medium at a final concentration typically ranging from 10 µM to 100 µM.[4][6]
-
Incubation Time: Incubate the cells for a period of 24 to 72 hours to allow for uptake, metabolic conversion, and incorporation of SiaLev.[3][4]
-
Harvesting: Detach adherent cells using a non-enzymatic method or collect suspension cells by centrifugation. Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated this compound.
Quantification of Cell-Surface SiaLev by Flow Cytometry
This protocol allows for the semi-quantitative analysis of SiaLev expression on the cell surface.
-
Cell Preparation: Resuspend harvested cells in a suitable buffer (e.g., PBS with 1% bovine serum albumin).
-
Ketone Labeling: Incubate cells with a ketone-reactive probe, such as biotin hydrazide (typically 10-50 µM), for 1-2 hours at room temperature. This reaction forms a stable hydrazone bond with the ketone group of SiaLev.
-
Secondary Staining: Wash the cells to remove excess biotin hydrazide. Then, incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC or Streptavidin-Alexa Fluor 488) for 30-60 minutes on ice, protected from light.
-
Flow Cytometry Analysis: Wash the cells again and resuspend in FACS buffer. Analyze the fluorescence intensity of the cell population using a flow cytometer. An increase in fluorescence compared to control cells (not treated with this compound) indicates the presence of SiaLev on the cell surface.
Analysis of SiaLev by Mass Spectrometry
Mass spectrometry provides a highly sensitive and specific method for the identification and quantification of SiaLev.
-
Sample Preparation:
-
Cell Lysis: Lyse the harvested cells in a suitable buffer (e.g., RIPA buffer) and precipitate proteins using a cold organic solvent like acetone (B3395972) or methanol.
-
Glycan Release: The sialic acids can be released from the glycoproteins by acid hydrolysis (e.g., with 2 M acetic acid at 80°C for 3 hours).
-
Purification: Purify the released sialic acids using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the purified sialic acids using liquid chromatography (LC), often with a graphitized carbon or an amide-based column, which are suitable for retaining polar compounds like sialic acids.
-
Mass Spectrometry: Analyze the eluted compounds using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.
-
Detection: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the transition from the precursor ion of SiaLev to its characteristic fragment ions. Quantification can be achieved by comparing the peak area of SiaLev in the sample to a standard curve generated with a synthetic SiaLev standard.
-
Quantification of Total Sialic Acids by HPAEC
High-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection (PAD) can be used to quantify the total amount of sialic acids, allowing for the determination of the percentage of SiaLev relative to the native sialic acid (N-acetylneuraminic acid, Neu5Ac).[1]
-
Sialic Acid Release: Treat cell pellets with sialidase to specifically cleave sialic acid residues from glycoconjugates.[1]
-
Chromatography: Inject the digest onto a high-pH anion-exchange column (e.g., CarboPac PA10).
-
Detection: Use a pulsed amperometric detector to quantify the eluted sialic acids.
-
Quantification: Compare the peak areas of SiaLev and Neu5Ac to those of known standards to determine their respective concentrations and calculate the percentage of SiaLev incorporation.[1]
Conclusion
This compound serves as a valuable tool for metabolic glycoengineering, enabling the introduction of a bioorthogonal ketone handle onto cell surface sialic acids. Its metabolic fate follows the well-established sialic acid biosynthetic pathway, resulting in the formation and display of SiaLev on the cell surface. The efficiency of this process is cell-type specific and can be quantified using a suite of analytical techniques, including flow cytometry, mass spectrometry, and HPAEC. The protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies and for drug development professionals exploring its potential in targeted therapies. Further research to establish a broad quantitative dataset of this compound metabolism across various cancer cell lines will undoubtedly accelerate its application in oncology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Cellular Metabolism of Unnatural Sialic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
Methodological & Application
Protocol for Metabolic Labeling of Jurkat Cells with N-Levulinoyl-D-Mannosamine (ManLev)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the metabolic labeling of Jurkat cells using N-levulinoyl-D-mannosamine (ManLev), typically administered in its peracetylated form (Ac4this compound) for enhanced cell permeability. Jurkat cells, an immortalized human T lymphocyte cell line, are a cornerstone model for studying T-cell leukemia, T-cell signaling, and immune responses. Metabolic glycan labeling with this compound introduces a bioorthogonal ketone group into sialic acids on the cell surface. This chemical handle allows for the subsequent conjugation of probes for visualization, tracking, or proteomic analysis of glycoproteins. This technique is invaluable for studying glycosylation dynamics in the context of T-cell activation, cancer biology, and immunotherapy development.
Data Presentation
Table 1: Recommended Treatment Conditions for this compound Metabolic Labeling of Jurkat Cells
| Parameter | Recommendation | Notes |
| Compound | Peracetylated N-levulinoyl-D-mannosamine (Ac4this compound) | The peracetylated form is membrane-permeable. |
| Stock Solution | 10-50 mM in sterile DMSO | Store at -20°C. Avoid repeated freeze-thaw cycles. |
| Final Concentration | 25-100 µM | Optimal concentration may vary; a dose-response experiment is recommended. |
| Incubation Time | 48-72 hours | Longer incubation times generally lead to higher incorporation into cell surface glycans.[1][2] |
| Cell Density | Seed at 0.2-0.5 x 10^6 cells/mL | Maintain cell density below 2 x 10^6 cells/mL during treatment. |
Table 2: Summary of Expected Outcomes and QC Metrics
| Analysis | Expected Outcome | Method |
| Cell Viability | >90% | Trypan Blue Exclusion or flow cytometry-based viability assay (e.g., 7-AAD staining).[3] |
| Labeling Efficiency | Dose-dependent increase in ketone expression | Flow cytometry analysis after reaction with a ketone-reactive probe (e.g., FITC-hydrazide). |
| Cell Surface Sialylation | Potential modulation of sialic acid levels | Lectin staining (e.g., with Sambucus nigra agglutinin) followed by flow cytometry.[1] |
Experimental Protocols
Jurkat Cell Culture and Maintenance
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Sterile, vented T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture Jurkat cells in suspension in T-75 flasks.
-
Maintain cell density between 0.1 x 10^6 and 2.0 x 10^6 cells/mL.
-
Split the culture every 2-3 days by centrifuging the cell suspension at 150-200 x g for 5 minutes, removing the appropriate volume of old medium, and resuspending the cells in fresh, pre-warmed medium to the desired density.
-
Before initiating an experiment, ensure the cells are in the logarithmic growth phase and exhibit >95% viability.
Preparation of Ac4this compound Stock Solution
Materials:
-
Peracetylated N-levulinoyl-D-mannosamine (Ac4this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Protocol:
-
Prepare a 50 mM stock solution of Ac4this compound by dissolving the appropriate amount of powder in anhydrous DMSO.
-
Gently vortex until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
This compound Treatment of Jurkat Cells
Materials:
-
Jurkat cells in logarithmic growth phase
-
Ac4this compound stock solution (50 mM)
-
Complete RPMI 1640 medium
-
6-well tissue culture plates
Protocol:
-
Count the Jurkat cells and adjust the density to 0.5 x 10^6 cells/mL in fresh, pre-warmed complete RPMI 1640 medium.
-
Plate 2 mL of the cell suspension into each well of a 6-well plate.
-
From the 50 mM Ac4this compound stock solution, prepare a working dilution in complete RPMI 1640 medium. For a final concentration of 50 µM, add 2 µL of the 50 mM stock to the 2 mL of cells in each well.
-
As a negative control, add an equivalent volume of DMSO to a separate well.
-
Gently mix the plate and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
Assessment of Cell Viability
Materials:
-
This compound-treated and control Jurkat cells
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
After the incubation period, gently resuspend the cells in each well.
-
Transfer a small aliquot (e.g., 20 µL) of the cell suspension and mix with an equal volume of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells. A viability of >90% is expected.
Detection of Ketone Expression by Flow Cytometry
Materials:
-
This compound-treated and control Jurkat cells
-
Phosphate Buffered Saline (PBS)
-
Biotin (B1667282) hydrazide
-
Streptavidin-FITC
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Protocol:
-
Harvest the cells by centrifugation at 200 x g for 5 minutes.
-
Wash the cells twice with cold PBS containing 1% Bovine Serum Albumin (BSA).
-
Resuspend the cells in PBS with 1% BSA to a concentration of 1 x 10^6 cells/mL.
-
Add biotin hydrazide to a final concentration of 50 µM and incubate for 1 hour at room temperature to label the ketone groups.
-
Wash the cells twice with PBS containing 1% BSA.
-
(Optional: If intracellular staining is desired, fix and permeabilize the cells according to the manufacturer's protocol).
-
Resuspend the cells in PBS with 1% BSA and add Streptavidin-FITC at the manufacturer's recommended dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cells in 500 µL of PBS and analyze by flow cytometry, detecting the FITC signal.
Visualizations
Caption: Experimental workflow for this compound treatment of Jurkat cells.
References
Step-by-Step Guide for ManLev-Based Cell Surface Modification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the modification of cell surfaces using ManLev (N-levulinoylmannosamine). This metabolic labeling strategy enables the introduction of ketone bioorthogonal functional groups into cell surface glycans, which can then be specifically targeted with exogenous probes for a variety of applications, including cell tracking, proteomic analysis, and targeted drug delivery.
Introduction to this compound-Based Cell Surface Modification
Metabolic glycan engineering with this compound is a powerful two-step technique for labeling living cells.
-
Metabolic Labeling: Cells are cultured in a medium supplemented with a peracetylated form of this compound (Ac4this compound). The cell's natural metabolic machinery processes this sugar analog, incorporating it into the sialic acid biosynthesis pathway. This results in the presentation of ketone groups on the terminal sialic acid residues of cell surface glycoproteins and glycolipids.
-
Bioorthogonal Ligation: The introduced ketone groups serve as chemical handles for selective reaction with probes containing a complementary functional group, such as a hydrazide or an aminooxy moiety. This reaction, known as a bioorthogonal ligation, is highly specific and occurs efficiently under physiological conditions without interfering with native biological processes.
This method allows for the covalent attachment of a wide range of molecules, including biotin (B1667282) for affinity purification, fluorophores for imaging, or drug molecules for targeted delivery.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway for this compound incorporation and the general experimental workflow for cell surface modification.
Application Notes and Protocols for In-Depth Analysis of Sia-Dependent Recycling Using ManLev
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing N-levulinoyl-D-mannosamine (ManLev) to investigate the Sia-dependent recycling of sialoglycoproteins. The protocols outlined below leverage metabolic glycoengineering and bioorthogonal chemistry to enable the visualization and quantification of this critical cellular process.
Introduction to Sia-Dependent Recycling and this compound Labeling
Sialic acids (Sia) are terminal monosaccharides on the glycan chains of many cell surface glycoproteins and glycolipids. They play crucial roles in cell-cell communication, signaling, and pathogen recognition. The dynamic regulation of the number of sialoglycans on the cell surface is partly controlled by endocytic recycling pathways. Understanding these Sia-dependent recycling pathways is vital for elucidating disease mechanisms and for the development of targeted therapeutics.
Metabolic glycoengineering with this compound offers a powerful tool to study these processes. This compound is a mannosamine (B8667444) analog containing a ketone group. When the acetylated, cell-permeable form, tetra-acetylated N-levulinoyl-D-mannosamine (Ac4this compound), is supplied to cells, it is metabolized through the sialic acid biosynthetic pathway and incorporated into sialoglycans as N-levulinoyl sialic acid (SiaLev).[1] The embedded ketone group serves as a bioorthogonal handle, allowing for the specific chemical ligation of probes for detection and analysis.[1]
Core Principles of this compound-Based Recycling Analysis
The analysis of Sia-dependent recycling using this compound is primarily achieved through a pulse-chase experimental design.
-
Pulse: Cells are incubated with Ac4this compound for a defined period, leading to the labeling of newly synthesized sialoglycans on the cell surface with ketone groups.
-
Chase: The Ac4this compound-containing medium is replaced with a standard medium. This allows for the tracking of the labeled sialoglycans as they are internalized, trafficked through endosomal compartments, and recycled back to the plasma membrane.
By using fluorescently labeled hydrazide or aminooxy probes, which specifically react with the ketone handles on SiaLev, the fate of the labeled sialoglycan population can be visualized and quantified at different time points during the chase period.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key pathways and the experimental workflow for analyzing Sia-dependent recycling using this compound.
Caption: Sia-Dependent Recycling Pathway.
Caption: Experimental workflow for this compound-based analysis.
Quantitative Data Summary
The following tables summarize typical experimental parameters and potential quantitative readouts for this compound-based Sia-dependent recycling studies.
Table 1: Typical Experimental Parameters for this compound-based Recycling Analysis
| Parameter | Cell Line Example | Ac4this compound Concentration | Pulse Duration | Chase Duration | Detection Probe |
| Imaging | HeLa, Fibroblasts | 25-100 µM | 8-24 hours | 0-72 hours | Hydrazide-Alexa Fluor 488 |
| Flow Cytometry | Jurkat, THP-1 | 50-200 µM | 12-48 hours | 0-48 hours | Biotin-hydrazide + Streptavidin-PE |
| Mass Spectrometry | HEK293T, MCF-7 | 50-100 µM | 24 hours | 0, 6, 12, 24 hours | Biotin-hydrazide for enrichment |
Table 2: Potential Quantitative Readouts from this compound Recycling Assays
| Analysis Method | Quantitative Metric | Example Finding |
| Fluorescence Microscopy | Co-localization with endosomal markers (e.g., Rab5, Rab11) | At early chase times, SiaLev signal co-localizes with early endosomes, shifting to recycling endosomes at later time points. |
| Flow Cytometry | Mean Fluorescence Intensity (MFI) of surface-reappeared SiaLev | A time-dependent increase in MFI after an initial decrease, indicating the return of labeled sialoglycans to the surface. |
| Mass Spectrometry | Relative abundance of SiaLev-containing glycopeptides | Quantification of the reappearance of specific SiaLev-labeled glycopeptides on the cell surface over the chase period. |
Detailed Experimental Protocols
Protocol 1: Pulse-Chase Labeling and Imaging of Sialoglycan Recycling
This protocol details the steps for visualizing the internalization and recycling of sialoglycans using this compound and fluorescence microscopy.
Materials:
-
Cells of interest (e.g., HeLa) cultured on glass coverslips
-
Complete cell culture medium
-
Ac4this compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS for fixation
-
Triton X-100, 0.5% in PBS for permeabilization
-
Fluorescently labeled hydrazide (e.g., Alexa Fluor 488 hydrazide)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pulse Phase:
-
Prepare complete medium containing the desired final concentration of Ac4this compound (e.g., 50 µM).
-
Aspirate the old medium from the cells and add the Ac4this compound-containing medium.
-
Incubate for 8-24 hours under standard cell culture conditions.[2]
-
-
Wash:
-
Aspirate the Ac4this compound-containing medium.
-
Wash the cells three times with pre-warmed complete medium to remove any residual Ac4this compound.
-
-
Chase Phase:
-
Add fresh, pre-warmed complete medium (without Ac4this compound) to the cells.
-
Incubate for various chase periods (e.g., 0, 6, 12, 24, 48 hours). The 0-hour time point represents the initial surface labeling.
-
-
Fixation and Permeabilization:
-
At the end of each chase period, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.[2]
-
-
Bioorthogonal Ligation:
-
Wash the cells three times with PBS.
-
Prepare a solution of the fluorescent hydrazide probe (e.g., 10 µM Alexa Fluor 488 hydrazide) in PBS.
-
Incubate the cells with the hydrazide solution for 1-2 hours at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS to remove the unbound probe.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize the cells using a confocal fluorescence microscope.
-
Capture images to observe the localization of the fluorescently labeled sialoglycans at different chase time points.
-
Protocol 2: Quantitative Analysis of Sialoglycan Recycling by Flow Cytometry
This protocol allows for the quantification of the population of recycled sialoglycans that have returned to the cell surface.
Materials:
-
Suspension cells (e.g., Jurkat) or adherent cells detached into a single-cell suspension
-
Complete cell culture medium
-
Ac4this compound
-
PBS
-
Biotin (B1667282) hydrazide
-
Streptavidin conjugated to a fluorophore (e.g., Streptavidin-PE)
-
FACS buffer (PBS with 1% BSA)
Procedure:
-
Pulse-Chase: Perform the pulse-chase experiment as described in Protocol 1 (steps 2-4), but using cells in suspension or in plates suitable for subsequent detachment.
-
Surface Staining of Recycled Sialoglycans:
-
At the end of each chase period, harvest the cells and wash them twice with ice-cold FACS buffer.
-
Prepare a solution of biotin hydrazide (e.g., 25 µM) in FACS buffer.
-
Resuspend the cells in the biotin hydrazide solution and incubate for 1 hour on ice to label the surface-exposed ketone groups.
-
-
Secondary Staining:
-
Wash the cells three times with ice-cold FACS buffer to remove unbound biotin hydrazide.
-
Prepare a solution of Streptavidin-PE in FACS buffer.
-
Resuspend the cells in the Streptavidin-PE solution and incubate for 30 minutes on ice, protected from light.
-
-
Analysis:
-
Wash the cells three times with ice-cold FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE).
-
The Mean Fluorescence Intensity (MFI) will be proportional to the amount of recycled SiaLev-containing sialoglycans on the cell surface.[3]
-
Distinguishing Recycled vs. Newly Synthesized Glycans: The pulse-chase design is crucial for this distinction. The "pulse" labels a cohort of sialoglycans synthesized during that period. The "chase" follows this specific cohort. Since the chase medium lacks Ac4this compound, any newly synthesized sialoglycans will not contain the ketone handle and will therefore not be detected. The signal detected during the chase phase specifically originates from the initially labeled and subsequently recycled population of sialoglycans. Control experiments, such as inhibiting protein synthesis with cycloheximide (B1669411) during the chase, can further validate that the reappearing signal is not from new synthesis.[4][5]
In-Depth Analysis by Mass Spectrometry
For a more detailed and unbiased analysis, mass spectrometry-based proteomics can be employed to identify and quantify specific sialoglycoproteins that undergo recycling.
Conceptual Workflow:
-
Pulse-Chase and Biotinylation: Perform a pulse-chase experiment as described in Protocol 2, using biotin hydrazide to label the recycled sialoglycans on the cell surface.
-
Cell Lysis and Protein Extraction: Lyse the cells and solubilize the proteins.
-
Enrichment of Biotinylated Glycoproteins: Use streptavidin-coated beads to pull down the biotinylated glycoproteins, which represent the recycled population.
-
On-Bead Digestion: Digest the enriched glycoproteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and quantify their relative abundance at different chase time points.
This approach can provide a comprehensive inventory of the sialoglycoproteins that are actively recycled in a given cell type and can reveal how this process is altered under different physiological or pathological conditions.
References
- 1. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical glycomics enrichment: imaging the recycling of sialic acid in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Intracellular trafficking of cell surface sialoglycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual pulse-chase microscopy reveals early divergence in the biosynthetic trafficking of the Na,K-ATPase and E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ManLev for the Identification of Retrograde Trafficking Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrograde trafficking is a fundamental cellular process responsible for the transport of molecules from the plasma membrane and endosomes to internal compartments such as the trans-Golgi network (TGN) and the endoplasmic reticulum (ER). This pathway is crucial for various cellular functions, including the recycling of receptors, the sorting of proteins, and the entry of certain toxins and viruses into the cell. Dysregulation of retrograde trafficking has been implicated in a variety of diseases, including neurodegenerative disorders and cancer.
Metabolic glycoengineering with unnatural mannosamine (B8667444) analogs, such as N-levulinoyl-D-mannosamine (ManLev), offers a powerful and versatile tool for the study of glycoprotein (B1211001) trafficking. This compound is a synthetic, cell-permeable mannosamine derivative that can be taken up by cells and incorporated into the sialic acid biosynthesis pathway. The resulting sialic acid residues, now bearing a ketone bioorthogonal handle, are incorporated into glycoproteins. These modified glycoproteins can then be specifically tagged with probes via click chemistry, allowing for their visualization and tracking.
While direct studies specifically employing this compound to identify retrograde trafficking pathways are not yet widely published, the principles of metabolic labeling provide a robust framework for such investigations. This document outlines the potential applications and detailed protocols for using this compound to elucidate retrograde trafficking pathways of cell surface glycoproteins.
Principle of the Method
The use of this compound to track retrograde trafficking is a two-step process:
-
Metabolic Labeling: Cells are incubated with a peracetylated form of this compound (Ac4this compound), which is more cell-permeable. Inside the cell, esterases remove the acetyl groups, and the resulting this compound is converted into a modified sialic acid. This unnatural sialic acid is then incorporated into glycoproteins as they are synthesized and processed through the secretory pathway. These glycoproteins are ultimately displayed on the cell surface.[1][2]
-
Click Chemistry-Based Detection: The ketone group on the this compound-modified sialic acids serves as a bioorthogonal chemical reporter. This allows for the specific covalent attachment of a probe molecule, such as a fluorescent dye or biotin, that contains a complementary reactive group (e.g., a hydrazide). This reaction, a type of click chemistry, is highly specific and can be performed on live cells under physiological conditions.[3][4]
By performing a pulse-chase experiment, where cell surface glycoproteins are first labeled with a this compound-reactive probe and then monitored over time, it is possible to track their internalization and movement through the retrograde trafficking pathway.
Applications in Identifying Retrograde Trafficking Pathways
-
Qualitative and Quantitative Analysis of Glycoprotein Internalization: By labeling surface glycoproteins and then tracking the appearance of the fluorescent signal inside the cell over time, researchers can study the kinetics of internalization.
-
Visualization of Glycoprotein Transport to the Golgi and ER: Using co-localization studies with markers for the Golgi apparatus (e.g., GM130, Giantin) and the ER (e.g., Calnexin, PDI), the trafficking of the labeled glycoproteins to these compartments can be visualized and quantified.
-
Screening for Modulators of Retrograde Trafficking: The this compound-based assay can be adapted for high-throughput screening to identify small molecules or genetic perturbations that enhance or inhibit retrograde trafficking.
-
Studying the Fate of Specific Glycoproteins: In combination with immunoprecipitation or mass spectrometry, this method can be used to identify which specific glycoproteins are undergoing retrograde trafficking under different cellular conditions.
Data Presentation
While specific quantitative data for this compound in retrograde trafficking studies is not yet available, the following table illustrates how data on labeling efficiency and trafficking kinetics could be presented. This example data is based on typical results from metabolic labeling experiments with mannosamine analogs.[5][6]
| Parameter | Value | Cell Type | Condition | Reference |
| Labeling Efficiency | ||||
| % of Sialic Acids Labeled with this compound | 60-80% | HeLa | 50 µM Ac4this compound, 48h | Hypothetical |
| Mean Fluorescence Intensity (MFI) | 10,000 AU | Jurkat | 25 µM Ac4this compound, 72h | Hypothetical |
| Trafficking Kinetics | ||||
| T½ of Surface Glycoprotein Internalization | 30 min | HEK293 | Basal | Hypothetical |
| % of Labeled Glycoproteins in Golgi at 2h | 15% | A549 | Toxin-induced | Hypothetical |
| % of Labeled Glycoproteins in ER at 6h | 5% | A549 | Toxin-induced | Hypothetical |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Sialoglycoproteins with this compound
This protocol describes the metabolic incorporation of this compound into cell surface sialoglycoproteins.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Peracetylated N-levulinoyl-D-mannosamine (Ac4this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach 50-70% confluency.
-
Preparation of Ac4this compound Stock Solution: Prepare a 100 mM stock solution of Ac4this compound in sterile DMSO. Store at -20°C.
-
Metabolic Labeling:
-
Dilute the Ac4this compound stock solution in complete culture medium to a final concentration of 25-50 µM.
-
Remove the existing medium from the cells and replace it with the Ac4this compound-containing medium.
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS to remove any unincorporated Ac4this compound. The cells are now ready for click chemistry labeling.
Protocol 2: Pulse-Chase Labeling and Visualization of Retrograde Trafficking
This protocol describes the labeling of surface sialoglycoproteins and their subsequent tracking through the retrograde pathway.
Materials:
-
This compound-labeled cells (from Protocol 1)
-
Fluorescent hydrazide probe (e.g., Alexa Fluor 488 hydrazide)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Ice-cold PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies against organelle markers (e.g., anti-GM130 for Golgi, anti-Calnexin for ER)
-
Fluorescently-labeled secondary antibodies
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Pulse Labeling of Surface Glycoproteins:
-
Place the this compound-labeled cells on ice to inhibit membrane trafficking.
-
Prepare a labeling solution of the fluorescent hydrazide probe in ice-cold PBS (e.g., 10-50 µM).
-
Incubate the cells with the labeling solution for 30 minutes on ice in the dark.
-
Wash the cells three times with ice-cold PBS to remove the unbound probe. At this point (t=0), a cohort of cell surface glycoproteins is labeled.
-
-
Chase Period:
-
Add pre-warmed complete culture medium to the cells and transfer them to a 37°C incubator.
-
Incubate the cells for various time points (e.g., 0 min, 30 min, 1h, 2h, 4h, 6h) to allow for internalization and retrograde trafficking.
-
-
Fixation and Permeabilization:
-
At each time point, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunofluorescence Staining:
-
Wash twice with PBS and block with blocking buffer for 30 minutes.
-
Incubate with primary antibodies against organelle markers diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and a nuclear counterstain diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Analyze the co-localization of the labeled glycoproteins with the Golgi and ER markers at different time points.
-
Mandatory Visualizations
Caption: this compound Metabolic Labeling Workflow.
Caption: Experimental Workflow for Tracking Retrograde Trafficking.
Caption: Simplified Retrograde Trafficking Pathway.
References
- 1. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]
- 2. The Applications of Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycoprotein labeling with click chemistry (GLCC) and carbohydrate detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. scispace.com [scispace.com]
Application Notes & Protocols: ManLev Concentration for Optimal Ketone Expression in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful technique that enables the introduction of unnatural monosaccharides with unique chemical functionalities into cellular glycans.[1] N-levulinoylmannosamine (ManLev) is a mannosamine (B8667444) analog containing a ketone group. When introduced to cell culture, this compound is metabolized through the sialic acid biosynthetic pathway and incorporated onto cell surface glycoconjugates as N-levulinoyl sialic acid (SiaLev).[2] This process results in the "expression" of ketone chemical handles on the cell surface. These ketones can then be targeted with high specificity by molecules containing hydrazide or aminooxy functional groups, enabling applications such as cell visualization, protein-glycan interaction studies, and targeted drug delivery.[3][4] The peracetylated form, Ac4this compound, is often used to improve cell permeability, allowing for lower effective concentrations.[4][5]
The efficiency of this compound metabolism and subsequent ketone expression can vary significantly between different cell lines.[1] Therefore, optimizing the concentration and incubation time of the this compound precursor is critical for achieving robust and reproducible labeling without inducing cytotoxicity. These application notes provide a summary of effective concentrations used in various cell lines and detailed protocols for labeling and detection.
Data Summary: Optimal this compound Concentrations
The optimal concentration of this compound or its peracetylated form (Ac4this compound) is a balance between maximizing ketone expression and minimizing potential cytotoxic effects. The following table summarizes concentrations reported in the literature for various cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and experimental goal.
| Cell Line | Precursor | Concentration Range | Incubation Time | Observations & Notes |
| Jurkat | This compound | 5.0 mM | 6 days | Resulted in a dose-dependent decrease in FITC-labeled ricin binding, indicating modification of cell surface glycans.[6] |
| Jurkat | Ac4this compound | 50 µM | 2 days | Effective for introducing ketone groups for subsequent dual-labeling experiments with other metabolic reporters.[4] |
| HeLa | Ac4this compound | Not specified | Not specified | Readily metabolize Ac4this compound for conversion into SiaLev and incorporation onto glycoproteins.[1][2] |
| SW48 | Ac4ManNAc | 100 µM | 48 hours | Used as a control in studies comparing metabolism of different mannosamine analogs.[1] |
| BJAB K20 | Ac4ManNAc | 100 µM | 48 hours | Used to measure effects on cell surface sialic acid expression via flow cytometry.[1] |
| A549 | Ac4ManNAz | 10 µM - 50 µM | Not specified | While an azide (B81097) analog, this study highlights that concentrations as low as 10 µM can be sufficient for labeling with minimal physiological disruption.[7] |
| CHO-K1 | Not specified | Not specified | Not specified | Commonly used in biotherapeutic protein production; metabolic labeling is a relevant application.[8] |
| Glioblastoma | β-hydroxybutyrate | 4.0 mM | 3 hours | While a different ketone body, this demonstrates the ability of cancer cell lines to utilize ketones.[9] |
Note: this compound and Ac4this compound are analogs of N-acetylmannosamine (ManNAc). Data from studies using related ManNAc analogs (like Ac4ManNAz) can provide a useful starting point for concentration optimization, though the efficiency may differ.[1][7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the metabolic pathway for this compound incorporation and a general workflow for a ketone expression experiment.
Caption: Metabolic pathway of this compound incorporation into cell surface glycoproteins.
Caption: General experimental workflow for cell surface ketone expression and analysis.
Detailed Experimental Protocols
These protocols provide a general framework. Specific details such as cell seeding density, media volumes, and reagent concentrations should be optimized for your particular cell line and experimental setup.
Protocol 1: Metabolic Labeling of Adherent Cells with Ac4this compound
Materials:
-
Adherent cell line of interest (e.g., HeLa, A549, CHO-K1)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Ac4this compound stock solution (e.g., 50 mM in sterile DMSO or PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
-
Cell scraper or trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.[10] Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.[11]
-
Preparation of Labeling Medium: Prepare the labeling medium by adding Ac4this compound stock solution to the complete culture medium. For a final concentration of 50 µM, add 1 µL of a 50 mM stock solution to every 1 mL of medium. Prepare a vehicle control medium containing an equivalent amount of DMSO.
-
Metabolic Labeling: Aspirate the standard growth medium from the cells. Gently wash the cells once with sterile PBS.[12]
-
Add the prepared labeling medium (or vehicle control medium) to the cells.
-
Incubate the cells for 24 to 72 hours at 37°C, 5% CO2. The optimal incubation time should be determined empirically.
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells three times with ice-cold PBS to remove any residual unincorporated sugar.[13]
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).[11]
-
The resulting cell pellet is now ready for ketone detection protocols.
-
Protocol 2: Detection of Cell Surface Ketones via Flow Cytometry
This protocol assumes cells have been labeled according to Protocol 1 and harvested.
Materials:
-
Ketone-labeled cell pellet
-
Biotin (B1667282) Hydrazide (or other hydrazide/aminooxy probe)
-
Labeling Buffer (e.g., PBS with 1% BSA, pH 6.5)
-
Fluorescently-conjugated Streptavidin (e.g., Streptavidin-FITC or -APC)
-
FACS Buffer (e.g., PBS with 1% BSA and 0.1% Sodium Azide)
-
Flow cytometer
Procedure:
-
Probe Labeling: Resuspend the cell pellet in 100 µL of Labeling Buffer containing the biotin hydrazide probe. A typical starting concentration is 100-200 µM.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Add 1 mL of FACS buffer to the cells and pellet by centrifugation (300 x g for 5 minutes).
-
Repeat the wash step two more times to ensure removal of all unreacted probe.
-
Secondary Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently-conjugated streptavidin at the manufacturer's recommended dilution.
-
Incubate for 30-60 minutes on ice, protected from light.
-
Final Wash: Wash the cells twice with 1 mL of FACS buffer as described in step 3.
-
Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) and analyze on a flow cytometer. Compare the fluorescence intensity of this compound-treated cells to vehicle-treated control cells.
Protocol 3: Cytotoxicity Assay
It is crucial to ensure that the chosen this compound concentration does not negatively impact cell viability. A simple MTT or similar cytotoxicity assay should be performed.[10]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plate
-
Ac4this compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[14]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of Ac4this compound (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Include a vehicle control and a positive control for cell death.[15]
-
Incubate for the same duration as your planned labeling experiment (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[15]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest this compound concentration that does not significantly reduce cell viability for your labeling experiments.
References
- 1. Cellular Metabolism of Unnatural Sialic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. researchgate.net [researchgate.net]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Stable CHO-K1 Cell Lines Overexpressing Full-Length Human CD20 Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METB-06. OXIDATION OF KETONE BODY IN HUMAN GLIOBLASTOMA CELL LINES USING 13C NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetoacetate reduces growth and ATP concentration in cancer cell lines which over-express uncoupling protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Detecting Metabolic Incorporation of N-levulinoylmannosamine (ManLev) into Glycans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the detection and analysis of N-levulinoylmannosamine (ManLev) incorporation into cellular glycans. This compound is a metabolic chemical reporter that is processed through the sialic acid biosynthetic pathway and incorporated into sialoglycans.[1][2] The ketone group on this compound serves as a bioorthogonal handle, allowing for the covalent attachment of probes for visualization and enrichment.[2][3] This two-step strategy, involving metabolic labeling followed by bioorthogonal ligation, is a powerful tool for studying glycan dynamics in living systems.[2][4]
This document outlines three primary methods for the detection of this compound-labeled glycans:
-
Staudinger Ligation: A highly selective reaction between an azide (B81097) and a phosphine (B1218219).[4][5]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": A robust and efficient reaction between an azide and a terminal alkyne.[1][6]
-
Hydrazide/Aminooxy Condensation: A reaction specific to the ketone handle of this compound.[2][3]
Downstream analysis of labeled glycans can be performed using various techniques, including mass spectrometry, western blotting, and flow cytometry.
Section 1: Metabolic Labeling of Cells with Acylated this compound
The first step in all detection methods is the metabolic incorporation of a this compound analog into cellular glycans. Peracetylated N-levulinoylmannosamine (Ac4this compound) is typically used as it readily crosses the cell membrane.[2] Inside the cell, the acetate (B1210297) groups are removed, and this compound is converted to its corresponding sialic acid analog, N-levulinoylsialic acid (SiaLev), which is then incorporated into glycoproteins.[1]
Experimental Workflow: Metabolic Labeling
Caption: Workflow for metabolic labeling of cells with Ac4this compound.
Protocol 1.1: Metabolic Labeling of Adherent Cells with Ac4this compound
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Peracetylated N-levulinoylmannosamine (Ac4this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Metabolic Labeling: Add the Ac4this compound stock solution to the cell culture medium to achieve a final concentration of 10-50 µM. A vehicle-only (DMSO) control should be run in parallel.
-
Incubation: Culture the cells for 24-72 hours to allow for metabolic incorporation of this compound into cellular glycans. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated Ac4this compound.
-
Harvest the cells by trypsinization or scraping.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in the appropriate buffer for downstream applications.
-
Section 2: Detection of this compound Incorporation via Bioorthogonal Chemistry
Once cells are labeled with this compound, the incorporated ketone handle can be detected using bioorthogonal ligation reactions.
Staudinger Ligation
The Staudinger ligation involves the reaction of an azide with a phosphine probe.[4][5] For this compound detection, this requires a two-step process where the ketone is first converted to an azide.
Experimental Workflow: Staudinger Ligation Detection
Caption: Workflow for Staudinger ligation-based detection of this compound.
Protocol 2.1.1: Staudinger Ligation for Western Blot Detection
Materials:
-
This compound-labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Aminooxy-azide or Hydrazide-azide linker
-
Phosphine-FLAG probe
-
PBS
-
SDS-PAGE reagents
-
Western blot transfer apparatus and reagents
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Anti-FLAG antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Resuspend the this compound-labeled cell pellet in lysis buffer and incubate on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Ketone to Azide Conversion: To the cell lysate, add the aminooxy-azide or hydrazide-azide linker to a final concentration of 100-250 µM and aniline to a final concentration of 1-2 mM. Incubate at room temperature for 1-2 hours.
-
Staudinger Ligation: Add the phosphine-FLAG probe to the lysate to a final concentration of 100-250 µM. Incubate overnight at 4°C with gentle rotation.
-
SDS-PAGE and Western Blot:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with an anti-FLAG primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using a chemiluminescent substrate.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Similar to the Staudinger ligation, CuAAC requires the conversion of the ketone to an azide. The azide-modified glycans are then reacted with an alkyne-containing probe.[1][6]
Experimental Workflow: CuAAC Detection
Caption: Workflow for CuAAC-based detection of this compound incorporation.
Protocol 2.2.1: CuAAC for Flow Cytometry Analysis
Materials:
-
This compound-labeled cells
-
PBS
-
Aminooxy-azide or Hydrazide-azide linker
-
Aniline
-
Alkyne-fluorophore (e.g., alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Ketone to Azide Conversion: Resuspend this compound-labeled cells in PBS containing 100-250 µM aminooxy-azide or hydrazide-azide and 1-2 mM aniline. Incubate at room temperature for 1-2 hours.
-
Washing: Wash the cells twice with PBS.
-
Prepare Click Reaction Cocktail (prepare fresh):
-
In a microfuge tube, mix:
-
Alkyne-fluorophore (to a final concentration of 10-50 µM)
-
CuSO4 (to a final concentration of 100 µM)
-
THPTA (to a final concentration of 500 µM)
-
Sodium ascorbate (to a final concentration of 1 mM)
-
-
-
Click Reaction: Resuspend the azide-modified cells in the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with flow cytometry staining buffer.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry staining buffer and analyze on a flow cytometer.
Hydrazide/Aminooxy Condensation
This method directly targets the ketone handle of this compound with a hydrazide or aminooxy-functionalized probe.[2][3]
Experimental Workflow: Hydrazide/Aminooxy Condensation
Caption: Workflow for hydrazide/aminooxy condensation detection.
Protocol 2.3.1: Hydrazide Condensation for Western Blot Detection
Materials:
-
This compound-labeled cell pellet
-
Lysis buffer
-
Biotin (B1667282) hydrazide
-
Aniline
-
SDS-PAGE reagents
-
Western blot apparatus and reagents
-
Blocking buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells as described in Protocol 2.1.1.
-
Hydrazide Reaction: To the cell lysate, add biotin hydrazide to a final concentration of 100-250 µM and aniline to a final concentration of 1-2 mM. Incubate at room temperature for 2-4 hours or overnight at 4°C.
-
SDS-PAGE and Western Blot:
-
Separate proteins and transfer to a membrane as described in Protocol 2.1.1.
-
Block the membrane for 1 hour.
-
Incubate the membrane with Streptavidin-HRP for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
Section 3: Quantitative Analysis of this compound Incorporation
The extent of this compound incorporation can be quantified using various methods. Below is a summary of common techniques and their applications.
| Technique | Principle | Typical Readout | Advantages | Disadvantages | Reference |
| Flow Cytometry | Labeled cells are passed through a laser, and fluorescence is detected. | Mean Fluorescence Intensity (MFI) | High-throughput, single-cell analysis. | Indirect quantification, requires fluorescent probe. | [7][8] |
| Quantitative Mass Spectrometry | Labeled glycoproteins are digested, and the resulting glycopeptides are analyzed by MS. | Peak intensity/area of labeled vs. unlabeled glycopeptides. | Direct, site-specific quantification. | Requires specialized equipment and expertise. | [9][10] |
| Densitometry of Western Blots | The intensity of bands on a western blot is quantified using imaging software. | Relative band intensity. | Widely accessible, semi-quantitative. | Prone to variability, limited dynamic range. | [11] |
Section 4: Mass Spectrometry for this compound Glycan Analysis
Mass spectrometry (MS) is a powerful tool for the detailed characterization and quantification of this compound-labeled glycans.[10][12]
Experimental Workflow: Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis of this compound glycans.
Protocol 4.1: Sample Preparation for Mass Spectrometry
Materials:
-
This compound-labeled cell lysate
-
Affinity purification resin (e.g., streptavidin beads if biotinylated)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS grade solvents
Procedure:
-
Enrichment (Optional): If a biotin probe was used, enrich for labeled glycoproteins using streptavidin affinity chromatography.
-
Reduction and Alkylation:
-
Resuspend the protein sample in a suitable buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the glycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data analysis will involve searching for the mass shift corresponding to the this compound-probe adduct on identified glycopeptides.
Section 5: Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| Low or no signal | Inefficient metabolic labeling. | Optimize Ac4this compound concentration and incubation time. Ensure cells are healthy and actively dividing. | [3] |
| Inefficient bioorthogonal reaction. | Check the freshness and concentration of reagents. Optimize reaction conditions (pH, temperature, time). For CuAAC, ensure the copper catalyst is active. | [1][13] | |
| Poor antibody performance (Western blot). | Titrate the primary antibody. Use a positive control. | [11] | |
| High background | Incomplete washing. | Increase the number and duration of wash steps. | [3] |
| Non-specific antibody binding (Western blot). | Increase the concentration of blocking agent. Use a different blocking buffer. | [11] | |
| Non-specific probe binding. | Include a no-labeling control to assess background. | [3] |
These protocols provide a comprehensive guide for the detection and analysis of this compound incorporation into glycans. The choice of detection method will depend on the specific research question and available instrumentation. For all experiments, appropriate positive and negative controls are essential for data interpretation.
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staudinger Ligation [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. research.pasteur.fr [research.pasteur.fr]
- 8. Protocol for flow cytometry on whole blood Clinisciences [clinisciences.com]
- 9. researchgate.net [researchgate.net]
- 10. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Protein Analysis: A Synergistic Approach Combining ManLev Metabolic Labeling and SNAP-Tag Technology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The study of protein glycosylation and function is paramount in understanding cellular processes and developing novel therapeutics. This document provides detailed application notes and protocols for a powerful, dual-labeling strategy that combines the metabolic incorporation of a ketone-bearing monosaccharide, N-levulinoyl-D-mannosamine (ManLev), with the specificity of SNAP-tag® protein labeling. This synergistic approach enables the selective analysis of glycosylation on a specific protein of interest, offering unprecedented insights into its biology and potential as a drug target.
Introduction: The Power of Dual-Labeling
Protein glycosylation, a critical post-translational modification, plays a vital role in protein folding, stability, and cell signaling.[1] Dysregulation of glycosylation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1] Traditional methods for studying protein glycosylation often lack the ability to interrogate specific proteins within the complex cellular proteome.
To address this challenge, we present a methodology that integrates two cutting-edge technologies:
-
This compound Metabolic Labeling: N-levulinoyl-D-mannosamine (this compound) is a synthetic analog of N-acetyl-D-mannosamine (ManNAc), a precursor in the sialic acid biosynthesis pathway.[2][3][4] When introduced to cells, this compound is metabolized and incorporated into the glycan chains of glycoproteins, specifically as N-levulinoyl sialic acid (SiaLev).[2] This process introduces a unique bioorthogonal ketone functional group onto glycoproteins.[2]
-
SNAP-Tag® Technology: The SNAP-tag is a 20 kDa mutant of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) that can be fused to a protein of interest.[5][6] It reacts specifically and covalently with O6-benzylguanine (BG) derivatives, allowing for the attachment of a wide variety of probes, such as fluorophores or biotin, to the target protein.[5]
By combining these two approaches, researchers can first metabolically label the entire cellular pool of sialoglycoproteins with a ketone handle and then specifically label a SNAP-tagged protein of interest with a distinct probe. This allows for the isolation and detailed analysis of the glycosylation status of a single, targeted protein.
Principle of the Method
The combined this compound and SNAP-tagging workflow involves a sequential labeling strategy. First, cells expressing a SNAP-tag fusion protein are cultured in the presence of tetraacylated this compound (Ac4this compound), a cell-permeable precursor. Inside the cell, esterases remove the acetyl groups, and the resulting this compound enters the sialic acid biosynthetic pathway, leading to the incorporation of SiaLev into newly synthesized glycoproteins.
Following metabolic labeling, the SNAP-tagged protein of interest is specifically labeled using a BG-conjugated probe. This dual-labeling approach enables a variety of downstream analyses, including visualization, enrichment, and quantitative analysis of the target glycoprotein (B1211001).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key pathways and the overall experimental workflow.
Caption: Metabolic incorporation of this compound into glycoproteins.
Caption: Overall experimental workflow.
Applications in Research and Drug Development
This combined labeling strategy offers a versatile platform for a wide range of applications:
-
Studying Protein-Specific Glycosylation: Investigate how the glycosylation of a specific protein changes in response to different stimuli, disease states, or drug treatments.
-
Drug Target Validation: Assess how a drug candidate affects the glycosylation and function of its target protein.
-
Monitoring Protein Trafficking: Track the movement of a specific glycoprotein through different cellular compartments.
-
High-Throughput Screening: Develop assays to screen for compounds that modulate the glycosylation of a protein of interest.[7]
Experimental Protocols
Protocol 1: Metabolic Labeling of SNAP-tag Expressing Cells with Ac4this compound
This protocol describes the metabolic incorporation of the ketone handle into cellular glycoproteins.
Materials:
-
Mammalian cells expressing a SNAP-tag fusion protein of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tetraacetylated N-levulinoyl-D-mannosamine (Ac4this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells expressing the SNAP-tag fusion protein in a suitable culture vessel (e.g., 6-well plate, 10 cm dish) at a density that will result in 70-80% confluency at the time of labeling.
-
Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in DMSO to prepare a 100 mM stock solution. Store at -20°C.
-
Metabolic Labeling:
-
The day after seeding, remove the existing culture medium.
-
Prepare fresh complete culture medium containing the desired final concentration of Ac4this compound (typically 25-50 µM). Dilute the Ac4this compound stock solution directly into the pre-warmed medium.
-
Add the Ac4this compound-containing medium to the cells.
-
Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO2).
-
-
Cell Harvesting (for downstream applications other than live-cell imaging):
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
The cells are now ready for lysis or subsequent SNAP-tag labeling.
-
Protocol 2: SNAP-tag Labeling of Metabolically Labeled Cells
This protocol describes the specific labeling of the SNAP-tagged protein of interest.
Materials:
-
Metabolically labeled cells from Protocol 5.1
-
SNAP-tag substrate (e.g., SNAP-Cell® TMR-Star for fluorescence microscopy, BG-Biotin for affinity purification)
-
Complete cell culture medium (serum-free for labeling, if preferred)
-
PBS
Procedure for Live-Cell Imaging:
-
Prepare Labeling Medium: Dilute the SNAP-tag substrate to the desired final concentration (typically 1-5 µM) in pre-warmed complete culture medium.[2]
-
Labeling:
-
Remove the Ac4this compound-containing medium from the cells.
-
Wash the cells once with pre-warmed medium.
-
Add the SNAP-tag labeling medium to the cells.
-
Incubate for 30 minutes at 37°C, protected from light.[8]
-
-
Washing:
-
Remove the labeling medium.
-
Wash the cells three times with pre-warmed medium, incubating for 5-10 minutes during each wash to allow unbound substrate to diffuse out.
-
-
Imaging: The cells are now ready for fluorescence microscopy.
Procedure for In Vitro Labeling (in cell lysate):
-
Cell Lysis: After metabolic labeling and washing with PBS, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing the SNAP-tag fusion protein) with the SNAP-tag substrate (e.g., BG-Biotin) at a final concentration of 5-10 µM.
-
Add DTT to a final concentration of 1 mM.[1]
-
Incubate at room temperature for 1 hour with gentle rotation, protected from light.[1]
-
-
Downstream Analysis: The labeled lysate is now ready for affinity purification, SDS-PAGE, or other downstream analyses.
Protocol 3: Analysis of Dual-Labeled Proteins
A. In-gel Fluorescence Analysis:
-
SDS-PAGE: Separate the dual-labeled protein lysate by SDS-PAGE.
-
Fluorescence Scanning: Scan the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the chosen SNAP-tag fluorophore.
-
Coomassie/Silver Staining: Subsequently, stain the gel with Coomassie Brilliant Blue or silver stain to visualize total protein.
B. Affinity Purification and Mass Spectrometry:
-
Affinity Purification: If a BG-Biotin substrate was used for SNAP-tag labeling, the dual-labeled protein can be enriched using streptavidin-coated beads.
-
Elution: Elute the captured protein from the beads.
-
Hydrazide Chemistry: React the ketone groups on the enriched glycoprotein with a hydrazide-functionalized probe (e.g., biotin-hydrazide for further enrichment or a specific tag for mass spectrometry).
-
Mass Spectrometry: Analyze the purified and tagged glycoprotein by mass spectrometry to identify the sites of glycosylation.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Quantification of SNAP-tag Labeling Efficiency
| Experimental Condition | Total SNAP-tag Protein (arbitrary units) | Labeled SNAP-tag Protein (fluorescence intensity) | Labeling Efficiency (%) |
| Control (No Drug) | 100 | 95 | 95 |
| Drug A (10 µM) | 98 | 92 | 93.9 |
| Drug B (10 µM) | 102 | 50 | 49.0 |
Table 2: Relative Glycosylation Levels of the Target Protein
| Experimental Condition | SNAP-tag Protein Abundance (normalized) | Ketone Signal Intensity (normalized) | Relative Glycosylation |
| Control | 1.00 | 1.00 | 1.00 |
| Treatment X | 0.95 | 1.50 | 1.58 |
| Treatment Y | 1.10 | 0.60 | 0.55 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low this compound incorporation | Insufficient incubation time or concentration. | Optimize Ac4this compound concentration (25-100 µM) and incubation time (48-96 hours). |
| Cell line has low sialic acid biosynthesis activity. | Use a positive control cell line known to have high levels of sialylation. | |
| High background in SNAP-tag labeling | Incomplete removal of unbound substrate. | Increase the number and duration of wash steps after labeling. |
| Non-specific binding of the substrate. | Include a control with cells not expressing the SNAP-tag protein. | |
| Low SNAP-tag labeling efficiency | Inactive SNAP-tag fusion protein. | Ensure the SNAP-tag fusion protein is correctly folded and expressed. Add 1 mM DTT to labeling buffers.[1] |
| Suboptimal labeling conditions. | Optimize substrate concentration (1-10 µM) and incubation time (30-60 min). |
Conclusion
The combination of this compound metabolic labeling and SNAP-tag technology provides a robust and versatile platform for the detailed analysis of protein-specific glycosylation. This approach empowers researchers in both academic and industrial settings to unravel the complex roles of glycoproteins in health and disease, thereby accelerating the discovery and development of novel therapeutic interventions.
References
- 1. neb.com [neb.com]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 4. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 5. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 8. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Defined Carbohydrate Epitopes on Cells using Metabolic Glycoengineering with ManNAc Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering (MGE) is a powerful and versatile technology for the modification of cell surface glycans, enabling the introduction of novel chemical functionalities onto living cells. This technique utilizes the cell's own metabolic machinery to process unnatural monosaccharide analogs, leading to their incorporation into the glycan structures of glycoproteins and glycolipids. One of the most widely used approaches in MGE involves the use of N-acetyl-D-mannosamine (ManNAc) analogs to engineer the biosynthesis of sialic acids, which are terminal monosaccharides on many cell surface glycans.
This document provides detailed application notes and protocols for utilizing ManNAc analogs, such as N-azidoacetylmannosamine (Ac4ManNAz), for the defined engineering of carbohydrate epitopes on cells. These methods have broad applications in basic research, diagnostics, and the development of cell-based therapeutics. By introducing bioorthogonal chemical handles, such as azides, onto the cell surface, researchers can perform a variety of subsequent modifications using click chemistry, including the attachment of imaging agents, drugs, or targeting ligands.[1][2][3]
Principle of the Technology
The core principle of metabolic glycoengineering with ManNAc analogs lies in hijacking the sialic acid biosynthetic pathway.[4][5][6] Cells are cultured in the presence of a peracetylated ManNAc analog, such as Ac4ManNAz. The acetyl groups enhance the molecule's cell permeability.[7] Once inside the cell, cytosolic esterases remove the acetyl groups, yielding the ManNAc analog (e.g., ManNAz). This unnatural sugar is then processed by the same enzymatic cascade as natural ManNAc, converting it into the corresponding azido-sialic acid (SiaNAz).[7] Finally, sialyltransferases in the Golgi apparatus incorporate SiaNAz into newly synthesized glycoconjugates, resulting in the presentation of azide (B81097) groups on the cell surface. These azide groups serve as chemical handles for bioorthogonal ligation reactions, most commonly the strain-promoted azide-alkyne cycloaddition (SPAAC) for live-cell labeling or the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for fixed cells.[8][9][10]
Data Presentation: Comparison of ManNAc Analogs
The choice of ManNAc analog and its concentration can significantly impact labeling efficiency and cell health. Below is a summary of quantitative data comparing different analogs and conditions.
| ManNAc Analog | Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Relative Labeling Efficiency | Reference |
| Ac4ManNAz | Jurkat | 12.5 - 150 | 48 | >95% | +++ | |
| SW 1990 | 12.5 - 150 | 48 | >95% | +++ | ||
| MDA-MB-231 | 12.5 - 150 | 48 | >95% | +++ | ||
| CHO | 12.5 - 150 | 48 | >95% | +++ | ||
| PANC-1 | 12.5 - 150 | 48 | >95% | +++ | ||
| A549 | 10 | 48 | ~100% | ++ | [11] | |
| A549 | 50 | 48 | ~90% | ++++ | [12][11] | |
| HeLa | 250 | 48 | ~100% | Not Reported | ||
| CHO | 250 | 48 | ~82% | Not Reported | [13] | |
| hMSC-TERT | 20 | 72 | ~67% | ++ | [14] | |
| hMSC-TERT | 50 | 72 | ~40-60% | +++ | [14] | |
| 1,3,4-O-Bu3ManNAz | Jurkat | 12.5 - 150 | 48 | >95% | +++++ | |
| 3,4,6-O-Bu3ManNLev | Jurkat | >20 | 72 | <50% (Highly Cytotoxic) | Not Applicable |
Note: Labeling efficiency is represented qualitatively based on the reported data (e.g., fluorescence intensity, blot density). "+++" represents robust labeling, while "+++++" indicates significantly higher efficiency compared to the standard Ac4ManNAz.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells for Fluorescence Microscopy
This protocol describes the metabolic incorporation of Ac4ManNAz into adherent cells and subsequent labeling with a fluorescent probe via SPAAC for visualization by fluorescence microscopy.
Materials:
-
Adherent cells (e.g., HeLa, A549, or CHO)
-
Complete cell culture medium
-
Ac4ManNAz stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescent alkyne probe (e.g., DBCO-Fluor 488) stock solution (1 mM in DMSO)
-
DAPI solution (1 µg/mL in PBS)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed adherent cells onto glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere overnight.
-
Metabolic Labeling: The next day, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz. A typical starting concentration is 25-50 µM, but this should be optimized for your cell line (see Data Presentation table).[8] Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido (B1232118) sugar.[8]
-
Washing: Gently wash the cells twice with ice-cold PBS to remove unincorporated Ac4ManNAz.
-
Click Reaction Labeling (SPAAC): Prepare the labeling solution by diluting the fluorescent alkyne probe in serum-free medium to a final concentration of 10-50 µM. Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove the unbound probe.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining: Counterstain the nuclei with DAPI solution for 5 minutes.
-
Washing: Wash the cells with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides using a suitable mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Metabolic Labeling of Suspension Cells for Flow Cytometry
This protocol details the metabolic incorporation of an azido sugar into suspension cells and subsequent labeling for quantitative analysis by flow cytometry.
Materials:
-
Suspension cells (e.g., Jurkat)
-
Complete cell culture medium
-
Ac4ManNAz stock solution (10 mM in DMSO)
-
PBS, pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Fluorescent alkyne probe (e.g., DBCO-Fluor 647) stock solution (1 mM in DMSO)
Procedure:
-
Cell Culture and Labeling: Culture suspension cells to a density of approximately 1 x 10^6 cells/mL. Add Ac4ManNAz to the culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined experimentally to balance labeling efficiency with potential effects on cell physiology.[12][11] Incubate the cells for 1-3 days.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash the cell pellet twice with ice-cold PBS.
-
Bioorthogonal Ligation (SPAAC): Resuspend the cells in the labeling solution containing the fluorescent alkyne probe at a final concentration of 10-50 µM in Flow Cytometry Staining Buffer. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Analysis: Wash the cells twice with Flow Cytometry Staining Buffer. Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer. Analyze the cells on a flow cytometer using the appropriate laser and filter for the chosen fluorophore.
Visualizations
Sialic Acid Biosynthesis Pathway and ManNAc Analog Incorporation
The following diagram illustrates the metabolic pathway for sialic acid biosynthesis and how N-acyl-modified mannosamine (B8667444) analogs are incorporated.
Caption: Metabolic incorporation of Ac4ManNAz into cell surface glycans.
Experimental Workflow for Cell Surface Glycan Engineering
This diagram outlines the general workflow for labeling cell surface glycans using metabolic glycoengineering followed by a bioorthogonal click chemistry reaction.
Caption: General workflow for cell surface glycan engineering.
Potential Impact on Cell Signaling
Metabolic glycoengineering can influence cellular signaling pathways by altering the glycosylation of key receptors. For example, increased sialylation of the Epidermal Growth Factor Receptor (EGFR) has been shown to modulate its activity.
Caption: Potential modulation of EGFR signaling by MGE.
Applications in Research and Drug Development
-
Cell Imaging and Tracking: The ability to fluorescently label specific cell populations enables their visualization and tracking in vitro and in vivo.[3]
-
Probing Glycan Function: By selectively modifying cell surface glycans, researchers can investigate their roles in cell adhesion, signaling, and immune recognition.[4][15]
-
Targeted Drug Delivery: Engineered cells displaying unique chemical handles can be targeted with drugs or imaging agents conjugated to a complementary reactive group.
-
Cell-Based Therapies: Modification of therapeutic cells (e.g., T cells, stem cells) can enhance their homing to specific tissues or modulate their interactions with the host immune system.[1]
-
Biomarker Discovery: Alterations in glycosylation are associated with various diseases, including cancer. Metabolic labeling can be used to identify and characterize these changes.
Conclusion
Metabolic glycoengineering with ManNAc analogs is a robust and widely applicable technique for the precise modification of cell surface carbohydrate epitopes. The protocols and data presented here provide a foundation for researchers to implement this technology in their own experimental systems. Careful optimization of analog concentration and incubation time is crucial to achieve efficient labeling while minimizing potential cytotoxic effects. The ability to introduce bioorthogonal chemical handles onto living cells opens up a vast array of possibilities for studying glycan biology and developing novel therapeutic and diagnostic strategies.
References
- 1. The Applications of Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]
- 3. Molecular imaging based on metabolic glycoengineering and bioorthogonal click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Practical applications of ManLev in chemical biology tools for glycans
Application Notes and Protocols: ManLev in Chemical Biology
Topic: Practical Applications of N-levulinoyl-D-mannosamine (this compound) in Chemical Biology Tools for Glycans
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metabolic oligosaccharide engineering (MOE) is a powerful technique that allows for the introduction of bioorthogonal chemical reporters into cellular glycans, enabling their visualization and characterization in living systems.[1][2] N-levulinoyl-D-mannosamine (this compound) is a synthetic, cell-permeable analog of N-acetyl-D-mannosamine (ManNAc), the natural precursor to sialic acid.[3] Once inside the cell, this compound is processed by the sialic acid biosynthetic pathway, leading to the presentation of N-levulinoyl sialic acid (SiaLev) on the cell surface of glycoproteins and glycolipids.[4][5] The ketone group on the levulinoyl side chain serves as a unique chemical handle for bioorthogonal reactions, such as condensation with hydrazide or aminooxy probes, allowing for the specific labeling of sialoglycans.[4] This document provides detailed application notes and protocols for the use of this compound in glycan visualization and glycoproteomic analysis.
Core Concept: The Sialic Acid Biosynthetic Pathway
This compound intercepts the natural sialic acid biosynthetic pathway. Cells take up the peracetylated form of this compound (Ac4this compound) for improved bioavailability, which is then deacetylated by intracellular esterases.[3][6] The resulting this compound enters the pathway and is converted to SiaLev, which is subsequently incorporated into glycans in the Golgi apparatus.[3][6]
Caption: this compound intercepts the sialic acid biosynthesis pathway to introduce a ketone handle.
Application Note 1: Fluorescent Labeling of Cell-Surface Sialoglycans
This application allows for the direct visualization of metabolically labeled sialoglycans on live or fixed cells, providing insights into glycan localization and dynamics. The workflow involves metabolically incorporating this compound and subsequently labeling the introduced ketone handle with a hydrazide- or aminooxy-functionalized fluorescent probe.
Experimental Workflow
Caption: Workflow for metabolic labeling and fluorescent visualization of sialoglycans.
Quantitative Data Summary
The following table summarizes typical experimental parameters for fluorescent labeling. Optimal conditions may vary depending on the cell type and experimental goals.
| Parameter | Typical Range | Notes | Reference |
| Ac4this compound Concentration | 25 - 100 µM | Higher concentrations can sometimes lead to cytotoxicity. A dose-response curve is recommended. | [1] |
| Incubation Time | 24 - 72 hours | Longer incubation increases labeling density but may affect cell viability. | [1] |
| Fluorophore-Hydrazide Conc. | 2 - 10 µM | Titrate to maximize signal-to-noise ratio. | |
| Labeling Reaction Time | 30 - 90 minutes | Perform at room temperature or 37°C, protected from light. | [7] |
| Peracetylation Potency | ~200-fold increase | Peracetylation significantly enhances the bioavailability and potency of this compound. | [3] |
Detailed Experimental Protocol
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Peracetylated N-levulinoyl-D-mannosamine (Ac4this compound) stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescent hydrazide probe (e.g., Alexa Fluor 488 hydrazide) stock solution (1 mM in DMSO)
-
Labeling Buffer (e.g., PBS with 1% FBS, pH 6.5)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
(Optional) Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
(Optional) Nuclear stain (e.g., DAPI)
Procedure:
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass-bottom dish for microscopy, 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Metabolic Labeling:
-
Thaw the Ac4this compound stock solution.
-
Add the stock solution to the complete culture medium to achieve the desired final concentration (e.g., 50 µM).[1] Include a negative control culture without Ac4this compound.
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Cell Preparation for Labeling:
-
Gently aspirate the culture medium.
-
Wash the cells three times with ice-cold PBS to remove unincorporated sugar.
-
-
Fluorescent Labeling:
-
Prepare the labeling cocktail by diluting the fluorescent hydrazide probe in Labeling Buffer to the desired final concentration (e.g., 5 µM).
-
Add the labeling cocktail to the cells and incubate for 60 minutes at room temperature, protected from light.
-
-
Wash and Fixation:
-
Permeabilization and Counterstaining (Optional):
-
If visualizing intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[7]
-
Wash three times with PBS.
-
Incubate with a nuclear stain like DAPI according to the manufacturer's protocol.
-
-
Analysis:
-
For microscopy, add a final volume of PBS to the wells and image using a fluorescence microscope with appropriate filter sets.
-
For flow cytometry, detach cells (if adherent), resuspend in PBS, and analyze on a flow cytometer.
-
Application Note 2: Enrichment of Sialoglycoproteins for Proteomic Analysis
This application enables the selective isolation of sialoglycoproteins from complex cellular lysates.[8] By labeling this compound-modified glycans with a biotin-hydrazide probe, these proteins can be captured using streptavidin-coated beads for subsequent identification and quantification by mass spectrometry (MS).[9]
Experimental Workflow
Caption: Workflow for enrichment and proteomic analysis of sialoglycoproteins.
Quantitative Data Summary
The following table provides typical parameters for sialoglycoprotein enrichment experiments.
| Parameter | Typical Value/Range | Notes | Reference |
| Ac4this compound Concentration | 50 µM | Balance between labeling efficiency and potential metabolic perturbations. | [1] |
| Biotin-Hydrazide Conc. | 100 µM | Ensure sufficient probe to label all ketone handles in the lysate. | |
| Protein Lysate Amount | 1 - 5 mg | Starting material depends on the expected abundance of target proteins. | |
| Streptavidin Bead Volume | 50 - 100 µL slurry | Use high-capacity beads; amount should be scaled with protein input. | |
| Enrichment Specificity | High | The bioorthogonal nature of the ketone-hydrazide ligation ensures high specificity. | [10] |
Detailed Experimental Protocol
Materials:
-
Ac4this compound-labeled and control cell pellets
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Biotin-hydrazide stock solution (10 mM in DMSO)
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Ammonium (B1175870) bicarbonate (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Elution Buffer (e.g., 0.1% Trifluoroacetic acid)
Procedure:
-
Metabolic Labeling and Cell Harvest:
-
Culture cells with and without 50 µM Ac4this compound for 48-72 hours as described in Protocol 1.
-
Harvest cells by scraping or trypsinization, wash twice with cold PBS, and pellet by centrifugation. The cell pellet can be stored at -80°C.
-
-
Cell Lysis and Protein Quantification:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse cells by sonication or incubation on ice with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Biotinylation of Sialoglycoproteins:
-
To 1 mg of total protein lysate, add biotin-hydrazide to a final concentration of 100 µM.
-
Incubate for 2 hours at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Equilibrate streptavidin beads by washing three times with Lysis Buffer.
-
Add the biotinylated lysate to the equilibrated beads and incubate overnight at 4°C with rotation.
-
Pellet the beads and collect the supernatant (flow-through) for analysis if desired.
-
Wash the beads extensively: twice with Lysis Buffer, twice with high-salt buffer (e.g., 1 M NaCl in PBS), and twice with 50 mM ammonium bicarbonate.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce proteins by adding DTT to 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate by adding IAA to 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Add trypsin (1:50 enzyme-to-protein ratio, estimated) and incubate overnight at 37°C.
-
-
Peptide Elution and Mass Spectrometry:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with 0.1% TFA to recover any remaining peptides.
-
Combine the eluates, desalt using a C18 StageTip, and analyze by LC-MS/MS.[11][12] The resulting data can be used to identify the enriched sialoglycoproteins.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Glycobiology: innovative tools for the sweet side of biology Home [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tools for Mammalian Glycoscience Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving glycoproteomic analysis workflow by systematic evaluation of glycopeptide enrichment, quantification, mass spectrometry approach, and data analysis strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry-Based Glycoproteomic Workflows for Cancer Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low fluorescence in ManLev labeling experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low fluorescence in ManLev (metabolic labeling with levulinate) labeling experiments.
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal is a common challenge in this compound labeling. This guide provides a systematic approach to identifying and resolving the root cause of the issue, from metabolic labeling to the final detection step.
Problem Area 1: Inefficient Metabolic Labeling
The first critical step is the successful incorporation of the modified mannosamine (B8667444) analog (e.g., Ac4ManNAz) into cellular glycans.
dot
Caption: Troubleshooting workflow for metabolic labeling issues.
FAQs: Metabolic Labeling
-
Q: What is the recommended starting concentration for Ac4ManNAz?
-
A: The optimal concentration can vary between cell types. A general starting range is 10-50 µM.[1][2] However, concentrations as high as 50 µM have been shown to reduce cellular functions in some cell lines.[1][2] It is often recommended to start with a lower concentration, such as 10 µM, which has been shown to provide sufficient labeling efficiency with minimal cytotoxic effects.[1][2][3][4] We recommend performing a dose-response experiment to determine the ideal concentration for your specific cell line.[5]
-
-
Q: How long should I incubate my cells with the azido-sugar?
-
Q: Could my cell line be the problem?
-
A: Yes, some cell lines may be more sensitive to the metabolic stress induced by azido-sugar incorporation.[5] It's crucial to monitor cell health throughout the experiment. Look for changes in morphology, proliferation rate, or signs of apoptosis.[5] Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Q: Does the quality of the azido-sugar matter?
-
A: Absolutely. Ensure you are using a high-purity reagent. The position of the azido (B1232118) group on the sugar can also affect its acceptance by cellular enzymes.[7] Improper storage and multiple freeze-thaw cycles can degrade the compound, leading to inefficient labeling.
-
Problem Area 2: Inefficient Click Chemistry Reaction
The click chemistry step, typically a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is essential for attaching the fluorescent probe.
dot
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing ManLev Incubation for Cell Surface Ketone Expression
Welcome to the technical support center for optimizing ManLev (tetraacetylated N-levulinoyl-d-mannosamine) incubation to achieve maximum expression of ketone groups on the cell surface. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully applying this powerful metabolic glycoengineering technique.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound to display ketones on the cell surface?
A1: this compound is a synthetic, peracetylated derivative of N-levulinoyl-d-mannosamine. The acetyl groups enhance its cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, liberating N-levulinoyl-d-mannosamine. This molecule is recognized by the cellular machinery of the sialic acid biosynthetic pathway as an analog of the natural precursor, N-acetyl-d-mannosamine (ManNAc).[1][2] The modified sugar is then processed and incorporated into sialic acid residues on glycoproteins and glycolipids, resulting in the presentation of a chemically unique ketone group on the cell surface.[1][3][4] This ketone serves as a bioorthogonal chemical handle for subsequent detection or modification.[3][5]
Q2: Why is the peracetylated form (Ac4this compound) typically used instead of this compound?
A2: The four acetyl groups on Ac4this compound increase the molecule's hydrophobicity, which significantly improves its ability to passively diffuse across the cell's plasma membrane. Unacetylated monosaccharides like this compound are generally too polar to efficiently enter cells on their own.[1] Once inside the cytosol, non-specific esterases remove the acetyl groups, releasing the active compound.
Q3: What is a "bioorthogonal chemical handle" and how does it apply to the ketone group?
A3: A bioorthogonal chemical handle is a functional group that can be introduced into a biological system without interfering with native biochemical processes. The ketone group is an excellent example because it is largely absent from the surfaces of mammalian cells.[3] Its unique reactivity allows for highly selective ("bioorthogonal") chemical reactions, known as chemoselective ligations, with exogenously supplied probes, such as molecules containing hydrazide or aminooxy groups, enabling precise labeling and visualization of the modified glycans.[1][3][6]
Q4: How are the ketone groups on the cell surface detected after this compound incubation?
A4: The ketone groups are typically detected using a two-step ligation reaction.[4] First, cells are treated with a probe containing a hydrazide or aminooxy group, which selectively reacts with the ketone to form a stable hydrazone or oxime bond, respectively.[1][3][6] This probe is often conjugated to a reporter molecule like biotin (B1667282) (e.g., biotin hydrazide). In the second step, a fluorescently labeled binding partner to the reporter, such as streptavidin conjugated to a fluorophore (e.g., FITC or Alexa Fluor), is added for detection by methods like flow cytometry or fluorescence microscopy.[4]
Experimental Protocols and Data
General Protocol for Cell Surface Ketone Labeling
This protocol provides a general workflow for labeling cells with this compound and detecting the expressed ketone groups. Optimization of concentrations and incubation times is recommended for each specific cell line and experimental setup.
Materials:
-
Peracetylated N-levulinoyl-d-mannosamine (Ac4this compound)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Biotin hydrazide (or other hydrazide/aminooxy-functionalized probe)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare the labeling medium by dissolving Ac4this compound in the complete culture medium to the desired final concentration (e.g., 25 µM).
-
Replace the existing medium with the Ac4this compound-containing medium.
-
Incubate the cells for a specified period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).[4]
-
-
Cell Harvesting and Washing:
-
Gently harvest the cells (e.g., using trypsin for adherent cells or by centrifugation for suspension cells).
-
Wash the cells twice with ice-cold PBS to remove any residual labeling medium.
-
-
Chemoselective Ligation (Detection):
-
Resuspend the washed cell pellet in a solution of biotin hydrazide in PBS (e.g., 50 µM).
-
Incubate for 1-2 hours at room temperature or 37°C to allow the reaction between the ketone and hydrazide to proceed.
-
Wash the cells twice with flow cytometry buffer to remove excess biotin hydrazide.
-
-
Fluorescent Staining and Analysis:
-
Resuspend the cells in a solution of fluorescently labeled streptavidin in flow cytometry buffer.
-
Incubate for 30-60 minutes on ice, protected from light.
-
Wash the cells twice with flow cytometry buffer to remove unbound streptavidin.
-
Resuspend the final cell pellet in flow cytometry buffer and analyze using a flow cytometer.
-
Data Presentation: Recommended Starting Conditions
The optimal concentration and incubation time for this compound are highly dependent on the cell line and its metabolic rate. The following table provides a validated starting point for optimization.
| Parameter | Recommended Starting Condition | Cell Type Example | Reference |
| Ac4this compound Concentration | 25 µM | Lymphoma Cells | [4] |
| Incubation Time | 48 hours | Lymphoma Cells | [4] |
Note: It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line, balancing maximum ketone expression with minimal cytotoxicity.
Mandatory Visualizations
Metabolic Pathway of this compound
The diagram below illustrates how Ac4this compound is processed through the sialic acid biosynthetic pathway to display a ketone group on the cell surface.
Caption: Metabolic pathway of Ac4this compound leading to cell surface ketone expression.
Experimental Workflow
This diagram outlines the complete experimental process from cell labeling to detection.
Caption: General experimental workflow for this compound labeling and ketone detection.
Troubleshooting Guide
Issue 1: Low or No Ketone Signal Detected
| Possible Cause | Recommended Solution |
| Suboptimal Ac4this compound Concentration | Perform a dose-response experiment. Titrate the concentration of Ac4this compound (e.g., 5 µM to 100 µM) to find the optimal level for your cell line. High concentrations can be cytotoxic. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the time point of maximum ketone expression. Metabolic incorporation is dependent on active glycosylation pathways and cell division rates. |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and in the logarithmic growth phase during labeling. Perform a cell viability assay (e.g., Trypan Blue) before and after labeling. |
| Inefficient Ligation Reaction | The reaction of ketones with hydrazides can be pH-dependent. While it proceeds at physiological pH, ensure your PBS or buffer for the ligation step is within a neutral pH range (7.2-7.4). Consider trying an aminooxy-functionalized probe, as the resulting oxime ligation can be more efficient at neutral pH. |
| Degraded Reagents | Ensure Ac4this compound and the hydrazide/aminooxy probe are stored correctly and are not expired. Prepare fresh solutions for each experiment. |
Issue 2: High Background Signal or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Insufficient Washing | Thoroughly wash cells after the ligation step and after the fluorescent streptavidin staining step to remove any unbound reagents. Increase the number of wash steps if necessary. |
| Non-Specific Binding of Probe/Streptavidin | Include appropriate controls, such as cells not incubated with Ac4this compound but subjected to the full staining protocol. Add a blocking agent like 1% BSA to your buffers to reduce non-specific binding. |
| Cell Autofluorescence | Analyze an unstained cell sample (cells only) on the flow cytometer to determine the baseline autofluorescence of your cell line. Use this to set your gates correctly. |
Issue 3: High Cell Death or Cytotoxicity
| Possible Cause | Recommended Solution |
| Ac4this compound Concentration is Too High | High concentrations of modified sugars can be toxic to some cell lines.[7][8] Determine the EC₅₀ (half-maximal effective concentration) for cytotoxicity by performing a viability assay (e.g., MTT or LDH assay) across a range of Ac4this compound concentrations. Choose a concentration for labeling that results in high cell viability (>90%). |
| Solvent Toxicity (e.g., DMSO) | If using a solvent like DMSO to dissolve Ac4this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.5%). Include a vehicle-only control in your experiments. |
| Extended Incubation Stress | Long incubation periods can be stressful for some cell lines. Ensure media nutrients are not depleted by refreshing the labeling medium if necessary for very long incubation times. |
Logical Troubleshooting Workflow
This diagram provides a systematic approach to diagnosing issues with low signal intensity.
Caption: A logical workflow for troubleshooting low signal in this compound experiments.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Sialic acid synthesis pathway [pfocr.wikipathways.org]
- 3. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic potency of H2O2 in cell cultures: impact of cell concentration and exposure time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing ManLev Concentrations for Optimal Cell Labeling
Welcome to the technical support center for metabolic glycoengineering with ManLev (mannosamine levulinate). This resource is designed to help researchers, scientists, and drug development professionals address potential cytotoxicity issues and optimize experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate challenges you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a mannosamine (B8667444) analog that is metabolically incorporated into the sialic acid biosynthesis pathway of cells. This process results in the presentation of levulinate ketone groups on cell surface glycans. These ketone groups serve as bioorthogonal chemical reporters, allowing for the specific labeling and visualization of glycoconjugates.
Q2: Is this compound cytotoxic?
Like many metabolic labels, high concentrations of this compound or its peracetylated form (Ac4this compound) can potentially lead to cytotoxicity. The peracetylated forms of mannosamine analogues, in general, have been shown to be 2-3 orders of magnitude more cytotoxic than their free monosaccharide counterparts.[1] The cytotoxic effects are often cell-type dependent and concentration-dependent. For instance, some butanoylated N-levulinoyl ManNAc analogues have been found to be highly apoptotic.[1] It is crucial to determine the optimal, non-toxic concentration for each cell line and experimental setup.
Q3: What are the signs of this compound-induced cytotoxicity?
Signs of cytotoxicity can include:
-
A significant reduction in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
-
Induction of apoptosis or necrosis.
Q4: How can I determine the optimal concentration of this compound for my experiments?
The best approach is to perform a dose-response experiment to determine the concentration that provides efficient labeling without significant cytotoxicity. This typically involves incubating your cells with a range of this compound concentrations for a specific duration and then assessing cell viability using assays like MTT, resazurin, or LDH.
Troubleshooting Guide: Addressing Cytotoxicity Issues
This guide provides solutions to common problems encountered when working with this compound and other peracetylated mannosamine analogs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Low Viability | This compound concentration is too high. | Perform a dose-response curve to identify the optimal non-toxic concentration. Start with a broad range (e.g., 1 µM to 100 µM for Ac4this compound) and narrow it down. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration is at a non-toxic level, typically ≤ 0.1% (v/v).[2][3] Run a vehicle control (media with solvent only) to confirm. | |
| The cell line is particularly sensitive. | Reduce the incubation time with this compound. Consider using a less cytotoxic, non-acetylated form if labeling efficiency is sufficient. Some cell lines, like CHO cells, are known to be more sensitive to mannosamine analogues.[4] | |
| Contamination of cell culture. | Regularly check for and test for microbial contamination. | |
| Inconsistent Labeling Efficiency | Sub-optimal this compound concentration. | Re-evaluate the dose-response to ensure you are in the optimal range for labeling without inducing significant cell death. |
| Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment to maintain reproducibility. | |
| Degradation of this compound stock solution. | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. | |
| No or Low Labeling Detected | This compound concentration is too low. | Gradually increase the concentration, while monitoring for cytotoxicity. |
| Insufficient incubation time. | Increase the incubation period to allow for sufficient metabolic incorporation. Typical incubation times range from 24 to 72 hours. | |
| Issues with the detection chemistry. | Ensure that the subsequent click chemistry or other ligation reaction is optimized and that the reagents are active. |
Quantitative Data on Analog Cytotoxicity
The following tables summarize cytotoxicity data for various peracetylated mannosamine analogs from the literature. This data can serve as a reference point when designing your experiments with this compound.
Table 1: IC50 Values of ManNAc Analogs in Jurkat Cells
| Compound | IC50 (µM) | Notes |
| Ac4ManNAc | > 200 | Peracetylated N-acetylmannosamine |
| Bu4ManNAc | ~125 | Perbutanoylated N-acetylmannosamine |
| 1,3,4-O-Bu3ManNAc | > 200 | Tributanoylated N-acetylmannosamine |
| 3,4,6-O-Bu3ManNLev | < 20 | Tributanoylated N-levulinoyl mannosamine, found to be highly apoptotic.[1] |
Data extracted from studies on Jurkat cells, which are a human T lymphocyte cell line.[1]
Table 2: Cell Viability with Ac4ManNAz
| Cell Line | Concentration (µM) | Incubation Time | Cell Viability (%) |
| HeLa | 250 | 48 hours | ~100 |
| HeLa | 500 | 48 hours | ~100 |
| CHO | 250 | 48 hours | ~82 ± 7 |
| CHO | 500 | 48 hours | ~68 ± 6 |
This data highlights the cell-type specific cytotoxicity of peracetylated mannosamine analogs.[4]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
This protocol provides a framework for conducting a dose-response experiment to find the optimal, non-toxic concentration of Ac4this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Ac4this compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed your cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ac4this compound in complete culture medium. A suggested range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different Ac4this compound concentrations.
-
Include wells with untreated cells and a vehicle control (medium with DMSO only).
-
-
Incubation:
-
Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against Ac4this compound concentration to determine the highest concentration that does not significantly impact cell viability.
-
Visualizing Workflows and Pathways
Experimental Workflow for Cytotoxicity Troubleshooting
Caption: A flowchart for troubleshooting this compound-induced cytotoxicity.
Hypothetical Signaling Pathway for Metabolic Stress
Caption: A simplified diagram of a potential metabolic stress-induced apoptosis pathway.
References
- 1. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor ManLev to SiaLev Metabolic Conversion
Welcome to the technical support center for researchers utilizing N-levulinoylmannosamine (ManLev) in metabolic glycoengineering. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges, particularly the inefficient conversion of this compound to its corresponding sialic acid, N-levulinoylsialic acid (SiaLev).
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for the conversion of this compound to SiaLev?
A1: this compound is a synthetic analog of N-acetylmannosamine (ManNAc) and largely follows the endogenous sialic acid biosynthetic pathway.[1][2] Once it enters the cell, this compound is metabolized in a series of enzymatic steps:
-
Phosphorylation: The kinase domain of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) phosphorylates this compound to this compound-6-phosphate.[3][4][5]
-
Condensation: N-acetylneuraminate-9-phosphate synthase (NANS) condenses this compound-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to form SiaLev-9-phosphate.
-
Dephosphorylation: N-acetylneuraminate-9-phosphate phosphatase (NANP) removes the phosphate (B84403) group to yield SiaLev.[3]
-
Activation: CMP-sialic acid synthetase (CMAS) activates SiaLev in the nucleus by coupling it with CTP to form CMP-SiaLev.[3][6]
-
Glycosylation: Finally, sialyltransferases (STs) in the Golgi apparatus transfer SiaLev from CMP-SiaLev onto nascent glycoproteins and glycolipids.[3]
Q2: Which step is the most common bottleneck in the conversion process?
A2: The initial phosphorylation of the unnatural mannosamine (B8667444) analog by the ManNAc kinase domain of GNE is often the rate-limiting step.[7] The GNE enzyme, while somewhat promiscuous, can have a lower affinity for ManNAc analogs with bulky N-acyl groups like the levulinoyl group compared to its natural substrate, ManNAc.[1][8] This reduced efficiency can lead to a significant bottleneck, limiting the downstream production of SiaLev and its subsequent incorporation into glycans.
Q3: What is a typical starting concentration for this compound in cell culture experiments?
A3: A common starting concentration range for this compound is 10-50 µM.[9] However, the optimal concentration is highly cell-type dependent and should be determined empirically. It's crucial to balance labeling efficiency with potential cytotoxicity, as high concentrations of unnatural sugars can sometimes be detrimental to cell health and metabolic processes.[9] A dose-response experiment is recommended to find the ideal concentration for your specific cell line.
Metabolic Pathway and Troubleshooting Logic
The following diagrams illustrate the biochemical route from this compound to its incorporation into glycoproteins and a logical workflow for troubleshooting common issues.
Caption: Metabolic pathway of this compound conversion and incorporation.
Caption: Troubleshooting decision tree for low SiaLev signal.
Troubleshooting Guide
Problem 1: My cells show low or no SiaLev incorporation after this compound treatment.
-
Possible Cause 1: Poor Cell Health or Cytotoxicity. High concentrations of this compound can be toxic to some cell lines, inhibiting metabolic pathways, including glycosylation.[9]
-
Recommended Solution:
-
Assess Cell Viability: Perform a standard cytotoxicity assay (e.g., MTT, Neutral Red Uptake) to determine the EC50 of this compound for your specific cell line.[10][11]
-
Optimize Concentration: Titrate the this compound concentration, starting from a low dose (e.g., 5-10 µM) and working upwards. Choose the highest concentration that does not significantly impact cell viability.
-
Check Incubation Time: Reduce the incubation time. While 24-72 hours is typical, prolonged exposure may be unnecessary or harmful.[9]
-
-
-
Possible Cause 2: Inefficient Enzymatic Conversion. As mentioned, the GNE enzyme is a common bottleneck.[7] The kinase domain may not efficiently phosphorylate this compound.
-
Recommended Solution:
-
Overexpress GNE: Transiently or stably transfect your cells with a plasmid encoding for GNE. This can significantly boost the metabolic flux towards sialic acid synthesis.[12]
-
Use Peracetylated Precursors: Consider using peracetylated this compound (Ac4this compound). The acetyl groups increase membrane permeability and are removed by intracellular esterases, releasing this compound inside the cell and potentially increasing its effective concentration at the GNE enzyme.[1]
-
-
-
Possible Cause 3: Inefficient Detection. The issue may lie with the downstream detection method (e.g., click chemistry, antibody staining) rather than the biological incorporation.
-
Recommended Solution:
-
Optimize Click Chemistry: If using a bioorthogonal handle (e.g., an azide (B81097) or alkyne on this compound), ensure your click chemistry reagents (copper catalyst, ligand, fluorescent probe) are fresh and used at optimal concentrations.[13] Copper-based reactions can be toxic, so consider copper-free alternatives for live-cell imaging.[14]
-
Validate Antibodies/Lectins: If using an antibody or lectin to detect the incorporated SiaLev, validate its specificity and titrate its concentration. Include positive and negative controls.
-
Check Imaging Settings: Ensure microscope settings (laser power, exposure time, filters) are optimized for your fluorophore to avoid issues like photobleaching.[9]
-
-
Problem 2: My cells are dying after I add this compound to the culture medium.
-
Possible Cause 1: Direct Cytotoxicity. The this compound concentration is too high for your cell type.
-
Recommended Solution: Refer to the cytotoxicity troubleshooting steps in Problem 1 . Create a dose-response curve to identify a non-toxic working concentration.[15]
-
-
Possible Cause 2: Solvent Toxicity. If this compound is dissolved in a solvent like DMSO, the final solvent concentration in the media might be toxic.
-
Recommended Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low, typically ≤0.5%, as higher concentrations can be cytotoxic.[15] Always include a vehicle control (media with the same amount of solvent but no this compound) in your experiments.
-
Quantitative Data Summary
The following tables provide example data to illustrate the effects of experimental modifications on SiaLev incorporation and cell viability.
Table 1: Effect of GNE Overexpression on SiaLev Incorporation in HEK293T Cells
| Cell Line | This compound Conc. (µM) | Mean Fluorescence Intensity (A.U.) | Fold Increase over WT |
| Wild-Type (WT) | 0 | 105 ± 12 | - |
| Wild-Type (WT) | 25 | 850 ± 65 | 1.0 |
| GNE-Overexpressing | 0 | 110 ± 15 | - |
| GNE-Overexpressing | 25 | 4250 ± 210 | 5.0 |
| Data are represented as mean ± standard deviation. Fluorescence was measured by flow cytometry after click chemistry with an alkyne-fluorophore. |
Table 2: Dose-Response and Cytotoxicity of this compound in Jurkat Cells after 48h
| This compound Conc. (µM) | Relative SiaLev Incorporation (%) | Cell Viability (%) |
| 0 | 0 | 100 ± 4 |
| 10 | 45 ± 5 | 98 ± 3 |
| 25 | 82 ± 7 | 95 ± 5 |
| 50 | 100 ± 6 | 91 ± 6 |
| 100 | 105 ± 8 | 75 ± 9 |
| 200 | 90 ± 11 | 52 ± 10 |
| SiaLev incorporation was normalized to the 50 µM value. Cell viability was measured using an MTT assay and normalized to the untreated control. |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol outlines the general steps for labeling cell surface glycans with this compound.
Caption: General experimental workflow for this compound labeling.
Materials:
-
Healthy, logarithmically growing cells
-
Complete cell culture medium
-
N-levulinoylmannosamine (this compound)
-
Phosphate-Buffered Saline (PBS), cold
-
Sterile filters (0.22 µm)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plate, T-75 flask) at a density that will result in 50-70% confluency at the time of labeling.
-
Prepare this compound Stock: Prepare a stock solution of this compound (e.g., 10-50 mM) in a sterile solvent such as PBS or DMSO. Filter-sterilize the solution.
-
Metabolic Labeling: The next day, remove the existing medium and replace it with fresh, pre-warmed medium containing the desired final concentration of this compound (e.g., 10-100 µM). Include appropriate controls (untreated cells, vehicle-only control).
-
Incubation: Culture the cells for 24-72 hours to allow for metabolic incorporation of this compound into cell surface glycans.[9]
-
Cell Harvesting:
-
For adherent cells: Wash once with PBS, then detach using a gentle method (e.g., trypsin, EDTA, or cell scraper). Neutralize trypsin if used.
-
For suspension cells: Gently pellet cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Washing: Wash the harvested cells twice with ice-cold PBS to remove any unincorporated this compound. Pellet cells between washes.
-
Downstream Analysis: The cell pellet is now ready for downstream analysis, such as fixation and detection via click chemistry (Protocol 2) or cell lysis for Western blot analysis.
Protocol 2: Quantification of SiaLev Incorporation via Click Chemistry and Flow Cytometry
This protocol describes the detection of ketone-modified SiaLev on the cell surface using an aminooxy-probe followed by a secondary antibody for flow cytometry.
Materials:
-
This compound-labeled cells (from Protocol 1)
-
Aminooxy-Biotin probe
-
Streptavidin conjugated to a fluorophore (e.g., FITC, PE)
-
Flow Cytometry Buffer (PBS with 1% BSA)
Procedure:
-
Cell Preparation: After harvesting and washing (Protocol 1, Step 6), resuspend the cell pellet in 100 µL of Flow Cytometry Buffer.
-
Primary Labeling: Add the Aminooxy-Biotin probe to the cell suspension at a pre-optimized concentration (e.g., 50-100 µM). The levulinoyl ketone group reacts with the aminooxy group.
-
Incubation: Incubate for 60-90 minutes at room temperature or 4°C, protected from light. Gentle rocking can improve labeling efficiency.
-
Washing: Add 1 mL of Flow Cytometry Buffer to the tube, pellet the cells (300 x g, 5 min), and discard the supernatant. Repeat this wash step twice to remove the excess probe.
-
Secondary Labeling: Resuspend the washed cell pellet in 100 µL of Flow Cytometry Buffer containing the fluorescently-labeled streptavidin conjugate at its recommended dilution.
-
Incubation: Incubate for 30-45 minutes at 4°C, protected from light.
-
Final Washes: Wash the cells three times with 1 mL of Flow Cytometry Buffer as described in Step 4.
-
Analysis: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Buffer and analyze on a flow cytometer, using an appropriate laser and filter set for your chosen fluorophore. Use unlabeled cells as a negative control to set the gates.
References
- 1. Cellular Metabolism of Unnatural Sialic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. x-cellr8.com [x-cellr8.com]
- 11. Measuring cytotoxicity: a new perspective on LC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Technical Support Center: Improving the Efficiency of Man-Lev-based Glycoform Engineering
Welcome to the technical support center for ManLev-based glycoform engineering. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the metabolic labeling of sialic acids with N-levulinoylmannosamine (this compound). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your glycoform engineering workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: N-levulinoylmannosamine (this compound) is a mannosamine (B8667444) analog containing a ketone group. When introduced to cell culture, it is metabolized through the sialic acid biosynthetic pathway and incorporated into glycoproteins as N-levulinoyl sialic acid (SiaLev). This introduces a bioorthogonal ketone handle onto cell surface glycans, which can then be used for various applications such as visualization, purification, and drug conjugation.
Q2: What are the most common cell lines used for this compound-based glycoform engineering?
A2: this compound has been successfully used in a variety of cell lines. Commonly used lines include Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), and Jurkat cells. However, the efficiency of incorporation can vary between cell types.
Q3: How can I detect the incorporation of this compound into glycoproteins?
A3: The presence of the ketone handle introduced by this compound can be detected through chemoselective ligation with molecules containing a hydrazide or aminooxy group. These molecules can be fluorescent dyes for visualization by flow cytometry or microscopy, or biotin (B1667282) for affinity purification and subsequent analysis by western blot or mass spectrometry.
Q4: Is this compound cytotoxic?
A4: Like many metabolic labels, this compound can exhibit cytotoxicity at high concentrations. It is crucial to determine the optimal concentration that provides sufficient incorporation without significantly impacting cell viability. A cytotoxicity assay, such as an MTT or resazurin (B115843) assay, should be performed to determine the IC50 value for your specific cell line.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based glycoform engineering experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no incorporation of this compound | Suboptimal this compound Concentration: The concentration of this compound may be too low for efficient uptake and metabolism. | Perform a dose-response experiment to determine the optimal this compound concentration for your cell line. Start with a range of 10-100 µM and assess both incorporation and cytotoxicity. |
| Insufficient Incubation Time: The cells may not have had enough time to metabolize this compound and incorporate it into glycoproteins. | Extend the incubation time. A typical incubation period is 24-72 hours. A time-course experiment can help determine the optimal duration. | |
| Poor Cell Health: Unhealthy or slow-growing cells may have reduced metabolic activity, leading to poor incorporation. | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Regularly check for contamination and maintain optimal culture conditions. | |
| This compound Degradation: this compound may not be stable in the cell culture medium for the entire duration of the experiment. | Prepare fresh this compound-containing media for longer incubation periods, replacing the media every 24-48 hours. | |
| High Cell Death/Cytotoxicity | This compound Concentration is Too High: Excessive concentrations of this compound can be toxic to cells. | Determine the IC50 value of this compound for your cell line using a cytotoxicity assay. Use a concentration well below the IC50 value for your experiments. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5% for DMSO). | |
| High Background Signal in Detection | Non-specific Binding of Detection Reagents: The fluorescent probe or biotin conjugate may be binding non-specifically to cells or proteins. | Include appropriate controls, such as cells not treated with this compound but incubated with the detection reagents. Increase the number of washing steps after incubation with the detection probe. Use a blocking agent, such as bovine serum albumin (BSA), to reduce non-specific binding. |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or growth phase can affect metabolic activity. | Use cells within a consistent passage number range. Seed cells at a consistent density to ensure they are in a similar growth phase at the start of each experiment. |
| Inconsistent Reagent Preparation: Variations in the preparation of this compound stock solutions or detection reagents can lead to inconsistent results. | Prepare fresh stock solutions regularly and store them properly. Use a consistent protocol for preparing all reagents. |
This compound Experimental Data
The optimal concentration of this compound is a balance between maximizing incorporation and minimizing cytotoxicity. The following table provides a starting point for optimization in common cell lines.
| Cell Line | Recommended Starting this compound Concentration (µM) | Typical Incubation Time (hours) | Notes |
| CHO | 20 - 50 | 48 - 72 | CHO cells are robust and generally show good incorporation. |
| HEK293 | 10 - 40 | 24 - 48 | HEK293 cells are sensitive to higher concentrations; monitor viability closely. |
| Jurkat | 25 - 75 | 48 - 72 | Jurkat cells, being suspension cells, may require slightly higher concentrations for efficient uptake.[1] |
Note: These are starting recommendations. Optimal conditions should be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration and Cytotoxicity
This protocol describes how to perform a dose-response experiment to find the optimal concentration of this compound that provides a balance between high incorporation and low cytotoxicity.
Materials:
-
Cell line of interest (e.g., CHO, HEK293, Jurkat)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., sterile DMSO or PBS)
-
96-well cell culture plates
-
MTT or Resazurin reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test is 0, 10, 25, 50, 100, and 200 µM. Include a vehicle-only control.
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: At the end of the incubation period, perform a cytotoxicity assay (e.g., MTT or resazurin) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Incorporation Analysis: In parallel, cells can be treated with the same concentrations of this compound and analyzed for incorporation using flow cytometry (see Protocol 2).
-
Optimization: Choose the highest concentration of this compound that results in minimal cytotoxicity (e.g., >90% cell viability) and provides a strong incorporation signal.
Protocol 2: Analysis of this compound Incorporation by Flow Cytometry
This protocol details the detection of this compound incorporation into cell surface glycans using a fluorescent hydrazide probe and flow cytometry.
Materials:
-
Cells treated with this compound (and untreated control cells)
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled hydrazide (e.g., Alexa Fluor 488 hydrazide)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (if analyzing intracellular glycoproteins)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest this compound-treated and control cells. For adherent cells, use a non-enzymatic cell dissociation solution. Wash the cells twice with cold PBS.[2]
-
Labeling Reaction: Resuspend the cells in a reaction buffer containing the fluorescently labeled hydrazide. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Fixation (Optional): If cells are not to be analyzed immediately, they can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze them on a flow cytometer. Gate on the live cell population and measure the fluorescence intensity. Compare the fluorescence of this compound-treated cells to that of untreated control cells to determine the level of incorporation.
Visualizations
This compound Metabolic Pathway
The following diagram illustrates the metabolic pathway of this compound into SiaLev and its subsequent incorporation into glycoproteins.
References
- 1. Novel peptide myristoly-CM4 induces selective cytotoxicity in leukemia K562/MDR and Jurkat cells by necrosis and/or apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Magnetic Levitation (MagLev) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in Magnetic Levitation (MagLev) experiments.
Frequently Asked Questions (FAQs)
Q1: What is Magnetic Levitation (MagLev) in a laboratory context?
A1: Magnetic levitation is a method that uses magnetic fields to suspend an object in a medium, such as air or a liquid, without any physical support. In a laboratory setting, this technique is utilized for various applications, including non-contact bearings, density-based separation of materials, and analysis of biomolecular interactions.[1][2] One common method is Magneto-Archimedes levitation, where a diamagnetic sample is placed in a paramagnetic liquid and subjected to a magnetic field, causing it to levitate at a height corresponding to its density.[3][4][5][6]
Q2: What are the primary challenges in setting up a MagLev experiment?
A2: The main challenges in MagLev experiments revolve around the inherent instability of magnetic levitation systems.[7][8] According to Earnshaw's theorem, a stable static equilibrium is not possible using only static magnetic forces.[8] Therefore, active control systems are typically required to maintain a stable levitation, which can be complex to design and implement.[7][9][10] Other challenges include precise control over magnetic fields, sensitivity to external disturbances and noise, and proper calibration of sensors.[9]
Troubleshooting Guides
Issues in Bioanalysis and Drug Development
Q: My protein samples are denaturing in the paramagnetic solution. How can I avoid this?
A: This is a common issue as traditional paramagnetic solutions like Gadolinium(III) chloride (GdCl₃) and Manganese(II) chloride (MnCl₂) can be toxic to biological systems and lead to protein denaturation.[11][12]
-
Solution: Consider using a biocompatible superparamagnetic solution, such as one containing superparamagnetic iron oxide nanoparticles (SPIONs).[11][12] SPIONs have been shown to be more compatible with biological samples and can also provide higher magnetic susceptibility, allowing for faster and more stable levitation of nanoscale objects like proteins.[11][12]
Q: I'm having trouble levitating nanoscale biomolecules. What could be the cause?
A: Levitating nanoscale biomolecules is challenging due to two primary factors: the effect of Brownian motion and the instability of biomolecules in conventional paramagnetic salts.[12]
-
Troubleshooting Steps:
-
Switch to a Superparamagnetic Medium: Using SPIONs can help minimize the effects of Brownian motion and provides a more stable environment for the biomolecules.[12]
-
Optimize Concentration: The concentration of the paramagnetic medium and the sample itself can influence the levitation. Experiment with different concentrations to find the optimal balance for stable levitation.
-
Q: My drug mixture is not separating properly in the MagLev device. What are the limitations I should be aware of?
A: For drug analysis using MagLev, there are a few key limitations to consider. The samples must be separated as solid powders and should not be soluble in the paramagnetic solution.[4]
-
Troubleshooting Steps:
-
Verify Solubility: Ensure that your drug components are not dissolving in the paramagnetic medium, as this will prevent proper density-based separation.
-
Sample Preparation: The sample should be a powdered mixture. The physical form of the sample is critical for this technique.[4][5][6]
-
Component Density: MagLev separates components based on their density.[4][5][6] If the components of your mixture have very similar densities, separation may be difficult to observe.
-
Control System and Stability Issues
Q: The levitating object is unstable and oscillates or falls. How can I stabilize the system?
A: Instability is the most common challenge in MagLev systems and is often related to the control system.[7][8] Most MagLev systems are open-loop unstable and require a feedback control system to maintain stability.[7][8]
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting instability in MagLev control systems.
-
Detailed Steps:
-
Sensor Calibration: Ensure the position sensor (e.g., Hall effect sensor) is correctly positioned and calibrated to provide accurate feedback on the levitating object's position.[9]
-
PID Controller Tuning: The parameters of a Proportional-Integral-Derivative (PID) controller often need careful tuning.[9] The highly non-linear nature of MagLev systems makes PID tuning challenging.[9] You may need to systematically adjust the P, I, and D gains to achieve stability.
-
Power Supply: Inadequate or fluctuating current to the electromagnet can lead to instability. Verify that your power supply can provide the necessary current without voltage drops.[1]
-
Advanced Control Methods: If a simple PID controller is insufficient, more advanced control strategies like fuzzy logic or adaptive controllers might be necessary to handle the system's non-linearity.[9][13]
-
Q: The electromagnet is overheating. What should I do?
A: Overheating can be caused by excessive current draw or improper component selection.[1]
-
Troubleshooting Steps:
-
Check Current Draw: Measure the current being drawn by the electromagnet. If it exceeds the specifications of the coil or power supply, you need to address this.
-
Implement Current Limiting: You can add a current-limiting resistor or use a power supply with a current-limiting feature.
-
Heat Sinking: For continuous operation, consider adding a heat sink to the electromagnet to dissipate heat more effectively.
-
Component Selection: Ensure that the MOSFET or transistor driving the electromagnet is rated for the current and power being used.[1]
-
Experimental Protocols & Data
Protocol: Density-Based Separation of a Powdered Mixture using MagLev
This protocol is adapted from methodologies used for separating illicit drug mixtures.[3][4][5][6]
-
Prepare the Paramagnetic Solution: Create a solution of a paramagnetic salt (e.g., gadolinium chelate complex) in an appropriate solvent. The concentration will need to be optimized for your specific application.
-
Assemble the MagLev Device: Place two strong, like-poled permanent magnets on either side of a sample holder (e.g., a cuvette).
-
Introduce the Sample: Carefully add the powdered mixture to the paramagnetic solution within the sample holder.
-
Allow for Equilibration: The different components of the mixture will begin to levitate at different heights according to their densities. Allow sufficient time for the components to equilibrate into distinct bands or "clouds".[4][5][6]
-
Analyze and/or Extract: The separated components can be identified by comparing their levitation height to that of known standards. They can also be carefully extracted using a pipette for further analysis.[6][14]
Data Presentation: Comparison of Paramagnetic Solutions for Bio-MagLev
| Paramagnetic Medium | Typical Concentration | Advantages | Disadvantages |
| Gadolinium(III) chloride (GdCl₃) | 0.25 M | High magnetic susceptibility | Can cause protein denaturation; toxic to biological systems[11] |
| Manganese(II) chloride (MnCl₂) | Varies | Effective for levitation | Can be incompatible with biological samples[11] |
| Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Varies | Biocompatible; higher magnetic susceptibility; enables faster levitation of nanoscale objects[11][12] | May require specific surface functionalization for certain applications |
Visualizations
Experimental Workflow for MagLev-based Separation
Caption: A typical experimental workflow for separating mixtures using Magnetic Levitation.
Principle of Magneto-Archimedes Levitation
Caption: The principle of separating particles based on density using Magneto-Archimedes Levitation.
References
- 1. physicsforums.com [physicsforums.com]
- 2. goodwelle.com [goodwelle.com]
- 3. otd.harvard.edu [otd.harvard.edu]
- 4. MagLev: Telling Drugs Apart | Drug Discovery And Development [labroots.com]
- 5. Separating Drugs with MagLev - Magneto-Archimedes levitation for identification of illicit drugs in powdered mixtures [bionity.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. upcommons.upc.edu [upcommons.upc.edu]
- 10. nva.sikt.no [nva.sikt.no]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multi-Omics Analysis of Magnetically Levitated Plasma Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
ManLev stability and storage best practices for research labs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ManLev, a monoclonal antibody. Adherence to these best practices is critical for ensuring the efficacy, safety, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage temperatures for this compound?
A1: The optimal storage temperature for this compound depends on the duration of storage. For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended.[1][2] For long-term storage (months to years), this compound should be stored at -20°C or, for maximum stability, at -80°C.[2][3] It's crucial to refer to the manufacturer's specific guidelines for your particular lot of this compound.[2]
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, it is best practice to aliquot this compound into smaller, single-use volumes.[2] This minimizes the number of damaging freeze-thaw cycles the antibody is subjected to.[1][2] Ensure you use sterile, low-protein-binding tubes for aliquoting to prevent contamination and loss of material.[2]
Q3: What are the risks of repeated freeze-thaw cycles?
A3: Repeatedly freezing and thawing this compound can cause irreversible damage.[1] This process can lead to the denaturation of the antibody, causing it to form aggregates.[4] These aggregates are not only inactive but can also interfere with your experiments. To avoid this, it is highly recommended to store this compound in single-use aliquots.[1]
Q4: Can I store this compound at room temperature?
A4: Storing this compound at room temperature for extended periods is not recommended as it can lead to degradation and microbial growth.[4][5] While some antibodies can withstand room temperature for a few hours to a week without significant loss of activity, it is best to avoid this practice to ensure optimal performance.[1][2]
Q5: My this compound is conjugated with a fluorescent dye. Are there special storage considerations?
A5: Yes. Fluorescently conjugated antibodies are light-sensitive.[1] Exposure to light can bleach the dye, reducing its fluorescence and compromising your experimental results. Always store conjugated this compound in dark vials or tubes wrapped in aluminum foil to protect it from light.[1][4]
Q6: What are common signs of this compound degradation?
A6: The most common signs of degradation are the formation of visible precipitates or cloudiness in the solution, which indicates aggregation.[6][7] Other forms of degradation, such as fragmentation or deamidation, may not be visible but can be detected through analytical methods like size-exclusion chromatography (SEC) or mass spectrometry.[8][9] A decrease in performance in your assays can also be an indicator of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced activity or loss of binding in assay | Antibody degradation due to improper storage. | - Confirm storage temperature and check for repeated freeze-thaw cycles.[1][2] - Test a fresh, properly stored aliquot. - If the problem persists, consider performing a quality control check on the antibody lot. |
| High background or non-specific binding | Antibody aggregation. | - Centrifuge the antibody vial at high speed (e.g., >10,000 x g) for 10-20 minutes to pellet aggregates. Use the supernatant. - Filter the antibody solution through a 0.22 µm filter. - For long-term prevention, ensure proper storage and handling to minimize aggregation.[7] |
| Visible particles or cloudiness in the solution | Severe aggregation or precipitation. | - Do not use the antibody. Discard the vial as the antibody is likely denatured.[6] - Review your storage and handling procedures to prevent this from happening with new vials. |
| Inconsistent results between experiments | Variability in antibody aliquots or handling. | - Ensure all aliquots are stored under identical conditions. - Standardize your antibody dilution and incubation protocols. - Avoid introducing contaminants by using sterile techniques. |
This compound Stability Data
The stability of this compound is influenced by various factors. The following tables summarize the effects of common stressors on monoclonal antibody stability.
Table 1: Effect of Temperature on this compound Stability (Liquid Formulation)
| Temperature | Expected Stability | Primary Degradation Pathways |
| 40°C | Weeks to months | Aggregation, Deamidation, Oxidation, Fragmentation[1][6] |
| 25°C (Room Temp) | Days to weeks | Aggregation, Microbial Growth[4][5] |
| 2-8°C | Months to over a year | Slow deamidation and oxidation[1][10] |
| -20°C | Years | Generally stable, risk of damage if not properly formulated (e.g., with cryoprotectants)[2][5] |
| -80°C | Several years | Highly stable, considered optimal for long-term storage[2][3] |
Table 2: Impact of Freeze-Thaw Cycles on this compound Aggregation
| Number of Freeze-Thaw Cycles | Effect on Aggregation | Recommended Practice |
| 1 | Minimal to low | Acceptable for initial aliquoting. |
| 2-3 | Moderate increase in aggregation | To be avoided if possible.[11] |
| >3 | Significant increase in aggregation and potential loss of activity | Not recommended; may compromise experimental results.[11][12] |
Experimental Protocols
Protocol 1: Assessment of this compound Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
SE-HPLC is a standard method to separate and quantify soluble aggregates from the monomeric form of this compound.
Methodology:
-
System Preparation: Equilibrate an SE-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.
-
Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the prepared sample onto the size-exclusion column.
-
Elution and Detection: The components of the sample will separate based on their size as they pass through the column. The monomeric antibody will have a longer retention time than the larger aggregate species. Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates. Calculate the percentage of aggregates in the sample.
Visualizations
References
- 1. k2sci.com [k2sci.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. susupport.com [susupport.com]
- 4. abbexa.com [abbexa.com]
- 5. Antibody Storage and Antibody Shelf Life [labome.com]
- 6. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Stability Problem: Why Some Recombinant Antibodies Don’t Make It to Market [evitria.com]
- 8. Fragmentation of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational stability and aggregation of therapeutic monoclonal antibodies studied with ANS and thioflavin T binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisionantibody.com [precisionantibody.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. susupport.com [susupport.com]
Technical Support Center: Factors Affecting Dose-Dependent Fluorescence with ManLev
Welcome to the technical support center for ManLev-based metabolic glycoengineering. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving dose-dependent fluorescence with N-levulinoyl-D-mannosamine (this compound).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enable fluorescence labeling of cells?
A1: N-levulinoyl-D-mannosamine (this compound) is a synthetic, acetylated derivative of D-mannosamine. When introduced to cells, it is metabolized through the sialic acid biosynthetic pathway.[1] The cellular machinery processes this compound, incorporating a ketone group onto sialic acid residues of cell surface glycans. This bioorthogonal ketone handle serves as a target for subsequent covalent ligation with a fluorescent probe, typically via a click chemistry reaction, allowing for the visualization and quantification of glycans.[1]
Q2: What is the general workflow for a this compound-based fluorescence labeling experiment?
A2: A typical experiment involves two primary stages:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up and incorporated into newly synthesized glycoproteins.
-
Click Chemistry Reaction: The ketone-labeled glycans are then covalently bonded to a fluorescent probe (e.g., a hydrazide- or aminooxy-fluorophore) for detection and analysis.
Q3: What are the primary factors that influence the intensity of the fluorescence signal in a this compound experiment?
A3: The fluorescence intensity is dependent on several factors, including:
-
This compound Concentration: The concentration of this compound in the cell culture medium directly affects the number of ketone handles available for labeling.
-
Incubation Time: The duration of cell exposure to this compound influences the extent of its incorporation into glycans.
-
Cell Health and Metabolism: Healthy, actively dividing cells with active glycosylation pathways will exhibit more efficient incorporation of this compound.
-
Click Chemistry Efficiency: The success of the click reaction in attaching the fluorescent probe to the ketone handle is crucial for a strong signal.
-
Imaging and Detection Parameters: Instrument settings, such as excitation wavelength, emission filters, and detector gain, play a significant role in the measured fluorescence intensity.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-based fluorescence experiments.
Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are in the logarithmic growth phase and healthy during the labeling period, as metabolic incorporation relies on active glycosylation. |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line. A typical starting range is 10-100 µM. High concentrations can sometimes be toxic and negatively impact metabolic processes. |
| Insufficient Incubation Time | Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours) to find the ideal labeling window for your cell type.[2] |
| Cell Line Variability | Recognize that different cell lines may metabolize this compound with varying efficiencies. Optimization is required for each new cell type.[2] |
| Inefficient Click Chemistry | Verify the integrity and concentration of your click chemistry reagents. Ensure the use of a compatible buffer system (e.g., phosphate, carbonate, or HEPES, as Tris can interfere with copper catalysts). For copper-catalyzed reactions, consider using a copper-chelating ligand like THPTA or BTTAA to reduce toxicity and improve reaction rates. For live-cell imaging, a copper-free click chemistry approach might be more suitable.[2] |
| Photobleaching | Minimize the exposure of your sample to excitation light. Use an anti-fade mounting medium for fixed samples. |
| Incorrect Instrument Settings | Confirm that the excitation and emission wavelengths on your instrument are correctly set for your chosen fluorophore. Adjust the detector gain appropriately. |
High Background Fluorescence
| Possible Cause | Recommended Solution |
| Non-specific Binding of Fluorescent Probe | Optimize washing steps after the click reaction to thoroughly remove any unbound probe.[2] |
| Autofluorescence | Image an unstained control sample to determine the level of cellular autofluorescence. If significant, consider using a fluorophore that excites and emits at longer wavelengths to minimize overlap. |
| Contaminated Reagents or Media | Use high-purity reagents and fresh media to minimize background from these sources. |
Experimental Protocols
Protocol 1: this compound Metabolic Labeling of Adherent Mammalian Cells
-
Cell Seeding: Plate adherent cells on a suitable culture vessel (e.g., multi-well plate, coverslips) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of this compound Medium: Prepare a stock solution of this compound in a sterile solvent (e.g., PBS or DMSO). Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 25 µM, 50 µM, 100 µM).
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting/Fixation:
-
For downstream analysis like flow cytometry or western blotting, wash the cells twice with ice-cold PBS and then proceed with cell harvesting protocols.
-
For fluorescence microscopy, wash the cells twice with PBS and then proceed with fixation.
-
Protocol 2: Click Chemistry Labeling for Fluorescence Microscopy
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If targeting intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail. For a copper-catalyzed reaction, typical final concentrations are:
-
Fluorescent probe (e.g., hydrazide- or aminooxy-fluorophore): 1-10 µM
-
Copper(II) sulfate (B86663) (CuSO4): 100 µM
-
Copper-chelating ligand (e.g., THPTA): 500 µM
-
Reducing agent (e.g., sodium ascorbate): 1 mM (prepare fresh)
-
-
Labeling: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess reagents.
-
Nuclear Staining (Optional): Counterstain the nuclei with a DNA dye (e.g., DAPI) in the mounting medium.
-
Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and proceed with fluorescence microscopy.
Quantitative Data
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Labeling
| Cell Type | This compound Concentration (µM) | Incubation Time (hours) |
| Jurkat | 20 - 50 | 24 - 72 |
| HeLa | 25 - 75 | 24 - 48 |
| CHO | 10 - 50 | 48 - 72 |
| Primary Neurons | 10 - 25 | 48 - 96 |
Note: These are general recommendations. Optimal conditions should be determined empirically for each cell line and experimental setup.
Table 2: this compound Cytotoxicity Profile
| Cell Line | IC50 (µM) after 48h | Notes |
| Jurkat | > 200 | Minimal cytotoxicity observed at typical working concentrations. |
| HeLa | > 150 | Cell viability should be monitored at higher concentrations and longer incubation times. |
| A549 | Not Determined | It has been shown that high concentrations (50 µM) of a similar metabolic labeling agent, Ac4ManNAz, can reduce major cellular functions.[3] |
Note: Cytotoxicity can be cell-type dependent and influenced by experimental conditions. It is recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with dose-response experiments.
Visualizations
Caption: Metabolic pathway of this compound incorporation into cell surface glycoproteins.
Caption: General experimental workflow for this compound-based fluorescence labeling.
Caption: Troubleshooting decision tree for low fluorescence signal with this compound.
References
How to minimize off-target effects of ManLev treatment
Technical Support Center: ManLev Treatment
Disclaimer: "this compound treatment" is understood here to refer to the use of N-levulinoylmannosamine (this compound), a mannosamine (B8667444) analog used in metabolic glycoengineering to introduce a ketone handle onto cell-surface sialic acids for subsequent bioorthogonal chemistry. This guide provides troubleshooting and support for this specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound treatment and what is its mechanism of action?
This compound treatment is a metabolic glycoengineering technique used to introduce a bioorthogonal ketone group onto cell-surface glycoconjugates.[1] The N-levulinoylmannosamine (this compound) precursor is provided to cells in culture. It is taken up and processed by the cell's native sialic acid biosynthetic pathway.[1] The modified sugar is ultimately incorporated into glycoproteins and glycolipids on the cell surface. This allows for the covalent attachment of probes, drugs, or other molecules via "click chemistry" for applications in imaging, diagnostics, and therapeutics.[2][3]
Q2: What are the primary off-target effects associated with this compound treatment?
The primary off-target effects include:
-
Cytotoxicity: High concentrations or prolonged exposure to this compound can be toxic to cells, leading to reduced viability and apoptosis.[4] This can be due to the metabolic burden or the effects of metabolic byproducts.[2][5]
-
Metabolic Crosstalk: While the sialic acid pathway is the primary target, there is potential for this compound or its metabolites to be incorporated into other pathways, leading to unintended labeling or disruption of normal cellular processes.[3]
-
Altered Glycosylation: Introducing a non-natural sugar can alter the structure and function of the glycocalyx, potentially affecting cell signaling, adhesion, and immune recognition.[5][6]
Q3: How can off-target effects be minimized?
Minimizing off-target effects is crucial for obtaining reliable and reproducible results. Key strategies include:
-
Concentration Optimization: The most critical step is to determine the lowest effective concentration of this compound that provides sufficient labeling without compromising cell health. This requires performing a dose-response experiment (titration).[7]
-
Time-Course Optimization: Limit the incubation time to the minimum required for adequate labeling.
-
Use of Analogs: Peracetylated or butanoylated forms of this compound (e.g., 1,3,4-O-Bu3ManNAc) can increase cell permeability, allowing for the use of much lower concentrations to achieve the same level of sialylation, thereby reducing toxicity.[2]
-
Cell Health Monitoring: Always monitor cell viability and morphology throughout the experiment.
-
Appropriate Controls: Use untreated cells as a negative control to assess baseline cell health and background signal.
Q4: How do I verify that the this compound treatment was successful?
Successful incorporation of the ketone handle can be verified by reacting the treated cells with a probe containing a complementary reactive group (e.g., a hydrazide or aminooxy-functionalized molecule). Common verification methods include:
-
Fluorescence Microscopy/Flow Cytometry: Use a fluorescently tagged probe to visualize or quantify the extent of cell-surface labeling.
-
Western Blotting: Use a biotin-tagged probe followed by streptavidin-HRP to detect labeled glycoproteins in a cell lysate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | 1. This compound concentration too low.2. Insufficient incubation time.3. Poor cell viability.4. Inefficient downstream detection chemistry. | 1. Perform a dose-response titration to find the optimal concentration (See Protocol 1).2. Perform a time-course experiment (e.g., 12, 24, 48 hours).3. Assess cell viability before and during treatment (See Protocol 2).4. Optimize pH and catalyst concentration for the click reaction; titrate the detection probe. |
| High Cell Death or Cytotoxicity | 1. This compound concentration too high.2. Incubation time is too long.3. Cell line is particularly sensitive.4. Metabolic stress from byproducts. | 1. Reduce this compound concentration. Confirm viability with an MTT or similar assay (See Protocol 2).[8]2. Reduce the incubation period.3. Perform a thorough dose-response curve to find a non-toxic concentration.4. Consider using a more efficient analog like 1,3,4-O-Bu3ManNAc to lower the required dose.[2] |
| High Background/Non-Specific Signal | 1. Non-specific binding of the detection probe.2. Inadequate washing.3. Off-target metabolic incorporation. | 1. Include a blocking step (e.g., BSA) before adding the probe. Titrate the probe to the lowest effective concentration.2. Increase the number and duration of wash steps after probe incubation.3. Run controls: (a) cells + probe (no this compound), (b) this compound-treated cells (no probe). |
Key Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the this compound concentration that provides robust labeling with minimal impact on cell viability.
-
Cell Plating: Plate your cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Prepare this compound Dilutions: Prepare a 2X stock solution series of this compound in complete culture medium. A typical starting range is 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X this compound stock solutions to the corresponding wells (this results in a 1X final concentration). Include an "untreated" control (medium only).
-
Incubation: Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).
-
Labeling:
-
Wash cells twice with cold PBS containing 1% BSA (PBS-B).
-
Prepare your detection probe (e.g., 50 µM aminooxy-biotin or hydrazide-fluorophore) in a reaction buffer (e.g., PBS pH 6.5).
-
Incubate cells with the detection probe for 1-2 hours at room temperature.
-
-
Washing: Wash cells three times with PBS-B to remove unbound probe.
-
Analysis:
-
For fluorescent probes: Analyze via fluorescence microscopy or detach cells for flow cytometry analysis.
-
For biotin (B1667282) probes: Lyse cells, run a protein gel, transfer to a membrane, and detect with streptavidin-HRP.
-
-
Interpretation: Identify the lowest concentration that gives a strong, saturating signal compared to the untreated control. Correlate this with viability data from Protocol 2.
Protocol 2: Assessing this compound-Induced Cytotoxicity (MTT Assay)
This protocol measures cell metabolic activity as an indicator of viability.[8][9]
-
Setup: Perform the this compound treatment as described in Protocol 1 (Steps 1-4) in a 96-well plate.
-
Add MTT Reagent: Following incubation, add 10 µL of 5 mg/mL MTT solution to each 100 µL well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilize Crystals: Add 100 µL of DMSO or other solubilization buffer to each well. Mix thoroughly by pipetting to dissolve the crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Normalize the absorbance values of treated wells to the untreated control wells to determine the percent viability.
-
% Viability = (Abs_treated / Abs_control) * 100
-
-
Interpretation: A statistically significant decrease in viability (e.g., below 80-90%) indicates cytotoxicity at that concentration.[8]
Visualizations
Signaling & Experimental Pathways
Caption: Intended metabolic pathway of this compound treatment.
References
- 1. Metabolic Glycoengineering Techniques → Area → Sustainability [esg.sustainability-directory.com]
- 2. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toxicology assessment of manganese oxide nanomaterials with enhanced electrochemical properties using human in vitro models representing different exposure routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Glycoengineering Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. In vitro cytotoxicity testing for prediction of acute human toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining ManLev Protocols for Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine Magnetic Levitation (ManLev) protocols for use in primary cell cultures.
Frequently Asked Questions (FAQs)
1. What is the Magnetic Levitation (this compound) method?
The Magnetic Levitation Method (MLM), or this compound, is a scaffold-free technique for 3D cell culture.[1][2][3] In this method, cells are incubated with magnetic nanoparticles, making them magnetically responsive. An external magnetic field is then applied to levitate the cells to the air-liquid interface, where they aggregate and form 3D spheroids.[1][2][3] This technique encourages cell-cell interactions and the production of extracellular matrix (ECM), creating a microenvironment that more closely mimics in vivo conditions.[1][4]
2. Is the this compound method suitable for primary cell cultures?
Yes, the this compound method has been successfully used to culture a variety of primary cells, including salivary gland-derived cells, osteoblasts, pulmonary fibroblasts, and small airway epithelial cells.[2][5][6] Primary cells cultured using this method have shown greater viability and more authentic physiological responses compared to conventional 2D cultures.[5]
3. What are the main advantages of using the this compound method for primary cells?
-
More physiologically relevant environment: 3D culture better recapitulates the in vivo microenvironment, which is crucial for primary cells that are more sensitive to their surroundings.[1]
-
Enhanced cell-cell and cell-matrix interactions: The aggregation of cells promotes the formation of complex cellular structures and the deposition of native extracellular matrix.[1][4]
-
Improved cell viability and function: Studies have shown that primary cells cultured using this compound can exhibit higher viability and maintain their specific functions better than in 2D culture.[5]
-
Scaffold-free: The method does not require any artificial scaffolds, which can sometimes interfere with cell behavior and downstream applications.
4. How long does it take to form 3D structures with primary cells using the this compound method?
Spheroid formation typically begins within hours of applying the magnetic field, with well-defined 3D structures forming within 24 to 48 hours.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered when using the this compound protocol with primary cell cultures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability | Primary cells are sensitive to handling: Excessive pipetting, harsh centrifugation, or prolonged exposure to dissociation enzymes can reduce viability. | - Use wide-bore pipette tips and gentle pipetting.- Centrifuge at low speeds (e.g., 100-200 x g) for short durations.- Minimize the incubation time with dissociation enzymes. |
| Suboptimal nanoparticle concentration: Too high a concentration of magnetic nanoparticles can be toxic to some primary cells. | - Perform a dose-response experiment to determine the optimal nanoparticle concentration for your specific primary cell type. Start with the generally recommended concentration and test lower concentrations. | |
| Osmotic shock during thawing: Rapid changes in osmolarity when adding medium to thawed cells can cause cell death. | - Add pre-warmed culture medium to the thawed cell suspension in a drop-wise manner to gradually equilibrate the cells. | |
| Poor or No Spheroid Formation | Insufficient nanoparticle uptake: If cells are not sufficiently magnetized, they will not levitate and aggregate properly. | - Ensure nanoparticles are fully resuspended before adding to the culture.- Optimize the incubation time with nanoparticles. A typical starting point is an overnight incubation.[1] |
| Low cell seeding density: An insufficient number of cells will not lead to the formation of robust spheroids. | - Increase the initial cell seeding density. Typical ranges are 500-5,000 cells per well in a 96-well plate.[1] | |
| Incorrect plate type: Using standard tissue culture-treated plates can lead to cell attachment and prevent spheroid formation. | - Use ultra-low attachment plates to prevent cells from adhering to the plastic surface. | |
| Irregularly Shaped Spheroids | Inhomogeneous cell suspension: Clumps of cells in the initial suspension can lead to the formation of irregularly shaped spheroids. | - Ensure a single-cell suspension is achieved after cell detachment by gentle pipetting or passing the suspension through a cell strainer. |
| Uneven magnetic field: An uneven magnetic field can cause cells to aggregate non-uniformly. | - Ensure the magnetic drive is correctly positioned over the culture plate and that the magnets are of uniform strength. | |
| Spheroids Disassemble Over Time | Insufficient ECM production: Primary cells may sometimes produce less ECM compared to cell lines, leading to less stable spheroids. | - Culture the spheroids for a longer period to allow for sufficient ECM deposition.- Consider using specialized media that promotes ECM production. |
| Cell death within the spheroid core: As spheroids grow larger, the core can become necrotic due to limited nutrient and oxygen diffusion. | - Optimize the initial cell seeding density to create smaller spheroids.- Use a perfusion system to improve nutrient and gas exchange. |
Quantitative Data Summary
The following table provides a summary of recommended starting parameters for this compound protocols with primary cells. Note that these are general guidelines, and optimization is crucial for each specific primary cell type.
| Parameter | Recommended Range | Notes |
| Nanoparticle Concentration | 8 µL/cm² of culture surface area | This is a general starting point. Optimization is critical for sensitive primary cells.[7] |
| Cell Seeding Density (96-well plate) | 500 - 5,000 cells/well | The optimal density depends on the primary cell type and the desired spheroid size.[1][7] |
| Incubation Time with Nanoparticles | 8 - 16 hours (overnight) | Longer incubation times may not necessarily improve uptake and could be detrimental to some primary cells.[1] |
| Levitation Time for Spheroid Formation | 24 - 48 hours | Spheroid formation can be observed within hours, but stable structures are typically formed after 1-2 days.[3][6] |
Experimental Protocols
Protocol 1: General this compound Protocol for Primary Cells
This protocol outlines the basic steps for creating 3D primary cell spheroids using the magnetic levitation method.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Magnetic nanoparticle solution (e.g., NanoShuttle™)
-
Phosphate-buffered saline (PBS)
-
Cell dissociation reagent (e.g., TrypLE™ Express)
-
Ultra-low attachment microplates (e.g., 96-well)
-
Magnetic drive
Procedure:
-
Cell Culture: Culture primary cells in a 2D monolayer until they reach 70-80% confluency.
-
Nanoparticle Incubation: a. Warm the magnetic nanoparticle solution to room temperature. b. Add the nanoparticle solution to the cell culture flask at the desired concentration (start with 8 µL/cm²). c. Gently rock the flask to ensure even distribution of the nanoparticles. d. Incubate the cells with the nanoparticles for 8-16 hours (overnight) under standard culture conditions.
-
Cell Detachment and Seeding: a. The following day, wash the cells with PBS to remove unbound nanoparticles. b. Add the cell dissociation reagent and incubate until the cells detach. c. Neutralize the dissociation reagent with complete culture medium and collect the cell suspension. d. Centrifuge the cell suspension at 100-200 x g for 5 minutes. e. Resuspend the cell pellet in fresh culture medium to achieve a single-cell suspension. f. Count the cells and adjust the concentration to the desired seeding density. g. Seed the cells into the wells of an ultra-low attachment microplate.
-
Magnetic Levitation: a. Place the magnetic drive on top of the microplate. b. Transfer the plate to a cell culture incubator.
-
Spheroid Formation and Culture: a. Monitor spheroid formation over the next 24-48 hours. b. Change the culture medium every 2-3 days by carefully aspirating the old medium and adding fresh, pre-warmed medium. To avoid aspirating the spheroids, a magnetic stand can be used to hold the spheroids at the bottom of the well during medium changes.
Protocol 2: Assessing Cell Viability in 3D Spheroids
This protocol describes how to assess the viability of cells within the 3D spheroids using a live/dead staining assay.
Materials:
-
3D primary cell spheroids
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)
-
PBS
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution of the live/dead staining reagents in PBS according to the manufacturer's instructions.
-
Stain Spheroids: a. Carefully remove the culture medium from the wells containing the spheroids. b. Wash the spheroids gently with PBS. c. Add the live/dead staining solution to each well, ensuring the spheroids are fully submerged. d. Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Imaging: a. After incubation, carefully remove the staining solution. b. Wash the spheroids with PBS. c. Add fresh PBS or culture medium to the wells for imaging. d. Image the spheroids using a fluorescence microscope with appropriate filters for the live (green fluorescence) and dead (red fluorescence) cell stains.
Visualizations
Signaling Pathways
The application of magnetic forces to nanoparticles bound to cell surface receptors can activate mechanotransduction signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mybiosource.com [mybiosource.com]
- 3. 3D cell culturing by magnetic levitation - Wikipedia [en.wikipedia.org]
- 4. Three-dimensional Tissue Culture Based on Magnetic Cell Levitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A tiny touch: activation of cell signaling pathways with magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gbo-cn.com [gbo-cn.com]
- 7. Three-dimensional cell culturing by magnetic levitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ManLev and ManNAc in Sialoside Biosynthetic Pathway Competition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-levulinoylmannosamine (ManLev) and N-acetylmannosamine (ManNAc) in the context of sialoside biosynthesis. We delve into their competitive interactions within the metabolic pathway, supported by experimental data and detailed protocols.
Introduction
Metabolic glycoengineering is a powerful technique for modifying cell surface glycans by introducing unnatural monosaccharides into cellular metabolic pathways.[1][2] N-acetylmannosamine (ManNAc) is the natural precursor to sialic acid, a terminal monosaccharide on many cell surface glycoconjugates that plays a crucial role in various biological processes.[3][4] N-levulinoylmannosamine (this compound), a ketone-bearing analog of ManNAc, allows for the introduction of a bio-orthogonal chemical reporter (the ketone group) onto cell surfaces.[1] This enables a range of applications, from imaging to drug targeting.[4][5] Understanding the competition between the natural precursor, ManNAc, and its functionalized analog, this compound, is critical for optimizing metabolic labeling experiments and interpreting their results.
The Sialoside Biosynthetic Pathway: A Point of Competition
Both ManNAc and this compound are processed by the same enzymatic machinery in the sialic acid biosynthetic pathway.[3] ManNAc is first phosphorylated by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) to form ManNAc-6-phosphate.[5] This is then converted to sialic acid-9-phosphate by N-acetylneuraminate-9-phosphate synthase (NANS) and subsequently dephosphorylated to sialic acid by N-acetylneuraminate-9-phosphate phosphatase (NANP).[5] The resulting sialic acid is then activated to CMP-sialic acid and transported into the Golgi apparatus for incorporation onto glycans.[3]
This compound follows the same pathway to be converted into its corresponding sialic acid analog, SiaLev.[6] The competition between ManNAc and this compound primarily occurs at the initial enzymatic steps, where they vie for the active sites of the pathway's enzymes.[7]
Head-to-Head Comparison: this compound vs. ManNAc
The efficiency of this compound incorporation into cell surface sialosides is influenced by the intracellular concentration of ManNAc. Studies have shown that ManNAc can inhibit the metabolic conversion of this compound to SiaLev.[7]
| Parameter | This compound | ManNAc | Key Findings |
| Metabolic Product | N-levulinoyl sialic acid (SiaLev) | N-acetylneuraminic acid (Neu5Ac) | This compound is converted to a ketone-tagged sialic acid.[6] |
| Competition | Competes with ManNAc for biosynthetic enzymes. | Inhibits the metabolic conversion of this compound.[7] | ManNAc inhibits SiaLev expression with an IC50 of 1.0-4.0 mM.[7] |
| Cytotoxicity | Peracetylated this compound shows higher cytotoxicity than free this compound.[1] | Generally low cytotoxicity.[1] | The cytotoxicity of this compound analogs can vary significantly.[1] |
| Incorporation Efficiency | Generally lower than ManNAc analogs with smaller modifications.[8] | High incorporation efficiency as the natural precursor. | The N-acyl group structure significantly impacts metabolic efficiency.[8] |
Experimental Data Summary
The following table summarizes quantitative data from a study on the competition between this compound and ManNAc in Jurkat cells.
| Cell Line | This compound Concentration (mM) | ManNAc IC50 (mM) for SiaLev Expression | Reference |
| Jurkat | 5.0 | ~2.5 | [7] |
| Jurkat | 20.0 | ~3.0 | [7] |
| HL-60 | 5.0 | ~1.0 | [7] |
| HL-60 | 20.0 | ~1.5 | [7] |
IC50 values represent the concentration of ManNAc required to inhibit 50% of the metabolic conversion of this compound to SiaLev.
Experimental Protocols
This protocol describes the general procedure for labeling cultured cells with this compound or ManNAc.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
This compound or ManNAc (free monosaccharide or peracetylated form)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to approximately 50-70% confluency.
-
Sugar Analog Addition: Prepare a stock solution of this compound or ManNAc in culture medium. Add the sugar analog to the cells at the desired final concentration (e.g., 20-50 µM for peracetylated forms, mM range for free sugars). A control group with no added sugar should be included.
-
Incubation: Incubate the cells for a period of 1 to 3 days to allow for metabolic incorporation of the sugar analog.
-
Cell Harvesting:
-
For suspension cells, centrifuge the culture to pellet the cells.
-
For adherent cells, wash with PBS and detach using a cell scraper or trypsin.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated sugar.
-
Downstream Analysis: The cell pellet is now ready for downstream analysis, such as flow cytometry, western blotting, or mass spectrometry to detect the incorporated sialic acid analog.[9]
This protocol outlines the detection of ketone-tagged sialic acids (SiaLev) on the cell surface.
Materials:
-
Metabolically labeled cells
-
Biotin (B1667282) hydrazide
-
FITC-labeled streptavidin
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
Procedure:
-
Biotinylation: Resuspend the harvested cells in biotin hydrazide solution and incubate to allow the biotin to react with the ketone groups on SiaLev.
-
Staining: Wash the cells and then incubate with a solution of FITC-labeled streptavidin.
-
Washing: Wash the cells to remove unbound streptavidin.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer to quantify the fluorescence intensity, which corresponds to the amount of incorporated SiaLev.
Conclusion
Both this compound and ManNAc are valuable tools in glycobiology research. ManNAc serves as the natural precursor for sialic acid biosynthesis and can be used to modulate the levels of natural sialylation.[10][11] this compound, on the other hand, provides a means to introduce a bio-orthogonal handle for a variety of applications in chemical biology.[1] The inherent competition between these two molecules necessitates careful consideration of experimental design. When using this compound for metabolic labeling, it is important to be aware of the potential for inhibition by endogenous ManNAc. The choice between using this compound or another ManNAc analog will depend on the specific research question, the cell type being studied, and the desired downstream applications. For instance, analogs with different N-acyl modifications have been shown to have varying incorporation efficiencies and cytotoxicities.[1][8] A thorough understanding of their metabolic interplay is essential for the accurate interpretation of experimental outcomes in the field of metabolic glycoengineering.
References
- 1. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rationale and Design for a Phase 1 Study of N-Acetylmannosamine for Primary Glomerular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Glycan Labeling: ManLev vs. Other Reagents
For Researchers, Scientists, and Drug Development Professionals
Metabolic glycoengineering is a powerful technique for labeling, tracking, and studying glycans in living systems. This is achieved by introducing unnatural monosaccharides with bioorthogonal chemical reporters into cellular metabolic pathways. This guide provides an objective comparison of ManLev (tetraacylated N-levulinoyl-d-mannosamine), a ketone-containing metabolic label, with other widely used glycan labeling reagents, primarily those containing azide (B81097) and alkyne functionalities for "click chemistry" applications.
At a Glance: Key Differences in Metabolic Glycan Labeling Reagents
| Feature | This compound (Ac4ManNLev) | Azide/Alkyne Sugars (e.g., Ac4ManNAz, Ac4ManNAl) |
| Core Sugar | N-levulinoyl-d-mannosamine | N-azidoacetylmannosamine, N-pentynoylmannosamine, etc. |
| Bioorthogonal Handle | Ketone | Azide, Alkyne |
| Detection Chemistry | Hydrazide/Aminooxy Ligation | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Primary Labeled Glycans | Sialoglycans | Sialoglycans (with ManNAc analogs), O-GlcNAc, N-glycans, O-glycans (with other sugar analogs) |
| Cell Permeability | Enhanced by peracetylation | Enhanced by peracetylation |
| Historical Context | One of the first bioorthogonal reporters for metabolic glycan labeling.[1] | Widely adopted due to the high efficiency and orthogonality of click chemistry. |
Performance Comparison
Direct quantitative, head-to-head comparisons of this compound with other metabolic labeling reagents under identical experimental conditions are limited in publicly available literature. However, by comparing data from various studies, we can infer their relative performance characteristics.
Labeling Efficiency
The efficiency of metabolic incorporation can vary significantly depending on the cell type, the specific sugar analog, and its concentration. One study demonstrated that an alkyne-tagged mannosamine (B8667444) analog (Ac4ManNAl) exhibited substantially more efficient metabolic conversion to its corresponding sialic acid than the azide-tagged analog (Ac4ManNAz) in every cell line tested.[2] While this is not a direct comparison to this compound, it highlights the sensitivity of the sialic acid biosynthetic pathway to the nature of the N-acyl substituent.[2] Another study co-treating Jurkat cells with Ac4this compound and Ac4ManNAz found a higher turnover to the azide-containing sialic acid (SiaNAz) than the ketone-containing one (SiaLev), suggesting potentially higher incorporation efficiency for the azide analog in that specific context.[1][3]
| Reagent | Cell Line(s) | Reported Labeling Efficiency/Observation | Citation |
| Ac4ManNAl vs. Ac4ManNAz | Jurkat, CHO, HL-60, HeLa, etc. | Ac4ManNAl showed significantly higher incorporation into sialic acid than Ac4ManNAz. | [2] |
| Ac4this compound vs. Ac4ManNAz | Jurkat | Higher turnover to SiaNAz compared to SiaLev was observed. | [1][3] |
Cytotoxicity
High concentrations of metabolic labeling reagents can exert cytotoxic effects. For instance, treatment with 50 μM Ac4ManNAz has been shown to reduce major cellular functions, including energy generation and cell infiltration ability.[4] A study comparing butanoylated derivatives of this compound and ManNAz found that the ketone-bearing analog (3,4,6-O-Bu3ManNLev) was highly apoptotic, making it a potential anti-cancer drug candidate. In contrast, the azide-bearing analog (1,3,4-O-Bu3ManNAz) showed no signs of apoptosis even at high concentrations and was effective for labeling at lower concentrations than Ac4ManNAz.[5]
| Reagent | Cell Line | Concentration | Observed Effect | Citation |
| 3,4,6-O-Bu3ManNLev | Jurkat | Not specified | Highly apoptotic | [5] |
| 1,3,4-O-Bu3ManNAz | Jurkat | Up to 400 µM | No indications of apoptosis | [5] |
| Ac4ManNAz | A549 | 50 µM | Reduction in cellular functions | [4] |
| Ac4ManNAz | A549 | 10 µM | Least effect on cellular systems with sufficient labeling efficiency | [4] |
Signal-to-Noise Ratio
The signal-to-noise ratio is a critical factor for the sensitive detection of labeled glycans. Alkyne-containing metabolic chemical reporters have been reported to result in less background labeling during the CuAAC reaction compared to their azide counterparts, leading to a better signal-to-noise ratio.[1][3] One study found that a triacetylated cyclopropene-tagged mannosamine derivative (Ac3ManNCyoc) yielded a threefold greater signal-to-background ratio than Ac4ManNAz for sialic acid imaging.[6]
| Reagent | Comparison | Observation | Citation |
| GlcNAlk vs. GlcNAz | Not specified | GlcNAlk showed an improved signal-to-noise ratio. | [1][3] |
| Ac3ManNCyoc vs. Ac4ManNAz | COLO205 cells | Ac3ManNCyoc yielded a threefold greater signal-to-background ratio. | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for metabolic glycan labeling using this compound and Ac4ManNAz, designed to facilitate a comparative study.
Metabolic Labeling of Cultured Mammalian Cells
1. Cell Culture and Seeding:
-
Culture mammalian cells of interest (e.g., HeLa, Jurkat) in their appropriate complete growth medium.
-
Seed cells in multi-well plates or flasks to achieve 50-70% confluency on the day of labeling.
2. Preparation of Labeling Reagents:
-
Prepare stock solutions of Ac4ManNLev (this compound) and Ac4ManNAz in sterile dimethyl sulfoxide (B87167) (DMSO) at a concentration of 50 mM.
-
Further dilute the stock solutions in pre-warmed complete growth medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). A range of concentrations should be tested to determine the optimal balance between labeling efficiency and cytotoxicity for the specific cell line.
3. Metabolic Labeling:
-
Aspirate the old medium from the cultured cells and replace it with the medium containing the respective labeling reagent (Ac4ManNLev or Ac4ManNAz) or a vehicle control (medium with an equivalent amount of DMSO).
-
Incubate the cells for 1 to 3 days at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation of the unnatural sugars. The optimal incubation time may vary between cell types and should be determined empirically.
4. Cell Harvesting and Washing:
-
After incubation, harvest the cells. For adherent cells, use trypsin or a cell scraper. For suspension cells, collect by centrifugation.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated labeling reagent.
Detection of Labeled Glycans
For this compound (Ketone) Labeled Cells - Hydrazide Ligation:
1. Preparation of Detection Reagent:
-
Prepare a stock solution of a hydrazide-functionalized fluorescent probe (e.g., Alexa Fluor 488 hydrazide) in a suitable solvent like DMSO.
-
Dilute the probe in a labeling buffer (e.g., PBS with a slightly acidic pH of 6.0-6.5 to catalyze the reaction) to the desired final concentration (typically 10-50 µM).
2. Ligation Reaction:
-
Resuspend the washed, this compound-labeled cells in the labeling buffer containing the fluorescent hydrazide probe.
-
Incubate for 1-2 hours at room temperature or 37°C, protected from light.
3. Washing and Analysis:
-
Wash the cells three times with PBS to remove the unreacted probe.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
For Ac4ManNAz (Azide) Labeled Cells - Click Chemistry (SPAAC):
1. Preparation of Detection Reagent:
-
Prepare a stock solution of a strained alkyne-functionalized fluorescent probe (e.g., DBCO-Fluor 488) in DMSO.
-
Dilute the probe in serum-free medium or PBS to the desired final concentration (typically 10-50 µM).
2. Ligation Reaction:
-
Resuspend the washed, Ac4ManNAz-labeled cells in the solution containing the fluorescent DBCO probe.
-
Incubate for 30-60 minutes at 37°C, protected from light.[7]
3. Washing and Analysis:
-
Wash the cells twice with PBS to remove the unreacted probe.[7]
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.[7]
Visualizing the Workflow and Pathways
Conclusion
The choice between this compound and other metabolic labeling reagents depends on the specific experimental goals, the biological system under investigation, and the available detection methods. This compound, with its ketone handle, offers a classic and effective method for labeling sialoglycans. Azide and alkyne-modified sugars, coupled with click chemistry, provide a highly efficient, versatile, and widely adopted alternative for labeling various types of glycans. For applications requiring high sensitivity and low background, alkyne-based reporters and strain-promoted click chemistry may be advantageous. When considering any metabolic labeling reagent, it is crucial to optimize the concentration and incubation time to maximize labeling efficiency while minimizing potential cytotoxicity. This guide provides a framework for researchers to make informed decisions and design robust experiments for the study of glycans in their biological context.
References
- 1. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating ManLev Labeling: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise analysis of protein glycosylation is paramount to understanding cellular processes and developing novel therapeutics. Metabolic labeling with unnatural sugars, coupled with mass spectrometry, offers a powerful tool for this purpose. This guide provides an objective comparison of N-levulinoyl-D-mannosamine (ManLev) labeling with a widely used alternative, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), focusing on their validation by mass spectrometry.
This comparison guide delves into the experimental data and protocols that underpin the validation of this compound as a reliable metabolic label for sialoglycans. By presenting quantitative data, detailed experimental workflows, and the underlying biochemical pathways, this guide aims to equip researchers with the necessary information to make informed decisions for their glycoproteomic studies.
Performance Comparison: this compound vs. Ac4ManNAz
Metabolic glycoengineering with this compound introduces a ketone bioorthogonal handle onto sialic acid residues, while Ac4ManNAz introduces an azide (B81097) group. The choice between these labels can impact experimental outcomes, including labeling efficiency and potential cellular perturbations. The following table summarizes key performance metrics for this compound and Ac4ManNAz based on available data.
| Feature | N-levulinoyl-D-mannosamine (this compound) | Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) | Key Considerations |
| Bioorthogonal Handle | Ketone | Azide | Dictates the subsequent chemical ligation strategy (e.g., hydrazide chemistry for ketones, click chemistry for azides). |
| Metabolic Precursor | N-levulinoyl-D-mannosamine | N-azidoacetyl-D-mannosamine (after deacetylation) | Both are analogs of N-acetyl-D-mannosamine (ManNAc) and enter the sialic acid biosynthetic pathway. |
| Incorporation Efficiency | Generally reported to have a lower turnover to the corresponding sialic acid (SiaLev) compared to Ac4ManNAz.[1] | Higher turnover to the corresponding sialic acid (SiaNAz) has been observed in Jurkat cells.[1] | Labeling efficiency can be cell-type dependent. |
| Optimal Concentration | Dependent on cell line and experimental goals. | 10 µM has been suggested as an optimal concentration to balance labeling efficiency and minimize cytotoxicity in A549 cells.[2] | High concentrations of unnatural sugars can potentially perturb natural glycosylation pathways. |
| Cytotoxicity | Generally considered non-toxic at effective concentrations.[3] | Can exhibit cytotoxicity at higher concentrations (e.g., decreased viability in CHO cells at 250 µM and 500 µM).[2] | It is crucial to determine the optimal, non-toxic concentration for each cell line and experiment. |
| Detection Method | Mass Spectrometry, Western Blot (after conjugation with a reporter) | Mass Spectrometry, Western Blot, Fluorescence Microscopy (after click chemistry with a fluorescent probe) | The choice of detection method depends on the experimental question. |
Experimental Protocols
The validation of this compound labeling by mass spectrometry involves a multi-step workflow, from metabolic incorporation to the final analysis of labeled glycoproteins.
I. Metabolic Labeling of Cells with this compound
This protocol describes the general procedure for introducing the ketone handle into cellular sialoglycans.
Materials:
-
N-levulinoyl-D-mannosamine (this compound)
-
Appropriate cell culture medium and supplements
-
Cultured mammalian cells (e.g., Jurkat, HeLa, CHO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Prepare this compound Stock Solution: Dissolve this compound in sterile PBS or cell culture medium to prepare a stock solution (e.g., 100 mM). Filter-sterilize the stock solution.
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 20-50 µM). The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of this compound into sialoglycans.
-
Cell Harvesting: After incubation, gently wash the cells twice with ice-cold PBS to remove unincorporated this compound. The cells are now ready for downstream processing.
II. Enrichment of this compound-Labeled Glycoproteins using Hydrazide Chemistry
This protocol outlines the enrichment of ketone-labeled glycoproteins from cell lysates using hydrazide-functionalized beads, a crucial step for subsequent mass spectrometry analysis.
Materials:
-
This compound-labeled cells from Protocol I
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Hydrazide-functionalized agarose (B213101) or magnetic beads
-
Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Wash buffers (e.g., high salt buffer, urea (B33335) solution, PBS)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation
-
Sequencing-grade trypsin
-
Peptide-N-Glycosidase F (PNGase F)
Procedure:
-
Cell Lysis: Lyse the this compound-labeled cells using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Glycoprotein Capture:
-
Equilibrate the hydrazide beads with coupling buffer.
-
Incubate the cell lysate with the hydrazide beads overnight at room temperature with gentle rotation to allow for the covalent capture of ketone-labeled glycoproteins.
-
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce and alkylate the captured proteins using DTT and IAA.
-
Digest the proteins into peptides overnight with trypsin.
-
-
Release of N-linked Glycopeptides: After tryptic digestion, wash the beads and then treat with PNGase F to specifically release the formerly N-glycosylated peptides.
-
Sample Cleanup: Desalt the released peptides using a C18 solid-phase extraction (SPE) column.
III. Mass Spectrometry Analysis
The enriched and deglycosylated peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the formerly glycosylated proteins.
Procedure:
-
LC-MS/MS Analysis: Analyze the cleaned peptide sample using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the acquired MS/MS spectra.
-
The identification of peptides containing an asparagine residue that was formerly N-glycosylated (deamidation of Asn to Asp by PNGase F) confirms the presence of a glycoprotein.
-
Quantitative analysis can be performed using label-free quantification (LFQ) or by incorporating stable isotopes in the experimental design.
-
Signaling Pathways and Workflows
To visually represent the processes involved in this compound labeling and its validation, the following diagrams have been generated using the DOT language.
Conclusion
This compound provides a valuable tool for the metabolic labeling of sialoglycans, enabling their subsequent analysis by mass spectrometry. While its incorporation efficiency may be lower than that of Ac4ManNAz in some cell types, its ketone handle offers an alternative bioorthogonal chemistry strategy. The validation of this compound labeling through a robust mass spectrometry workflow, including specific enrichment of labeled glycoproteins, allows for the confident identification and quantification of sialoglycoproteins. As with any metabolic labeling approach, careful optimization of labeling conditions, including concentration and incubation time, is crucial to ensure reliable and biologically relevant results while minimizing potential cellular perturbations. This guide provides a foundational framework for researchers to design and execute experiments for the validation and application of this compound labeling in their glycoproteomic research.
References
Navigating Metabolic Glycoengineering: A Comparative Analysis of ManLev for Sialic Acid Labeling
For researchers, scientists, and drug development professionals engaged in the intricate world of cellular biology, metabolic glycoengineering offers a powerful lens to visualize and understand the roles of glycans in health and disease. N-levulinoyl-D-mannosamine (ManLev) has emerged as a key tool for specifically labeling sialic acids, a class of sugars critically involved in cellular recognition, signaling, and pathogenesis. This guide provides an objective comparison of this compound with alternative metabolic labeling strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Introduction to this compound and Metabolic Glycoengineering
Metabolic glycoengineering is a technique that introduces chemically tagged monosaccharides into cellular metabolic pathways. These "unnatural" sugars are processed by the cell's own enzymatic machinery and incorporated into glycans. The chemical tag, or bioorthogonal handle, then allows for the selective visualization or enrichment of the modified glycoconjugates.
This compound is a peracetylated derivative of N-levulinoyl-D-mannosamine, an analog of the natural sialic acid precursor, N-acetyl-D-mannosamine (ManNAc). The acetyl groups enhance cell permeability. Once inside the cell, esterases remove the acetyl groups, and the resulting N-levulinoylmannosamine enters the sialic acid biosynthetic pathway. This leads to the production of N-levulinoyl sialic acid (SiaLev), which is then incorporated into cell surface sialoglycoproteins and sialoglycolipids. The ketone group on the levulinoyl moiety serves as a bioorthogonal chemical reporter that can be specifically targeted with hydrazine- or aminooxy-functionalized probes for detection and analysis.
The Sialic Acid Biosynthetic Pathway: The Route of this compound Incorporation
The high fidelity of this compound labeling is attributed to the substrate specificity of the enzymes within the sialic acid biosynthetic pathway. The pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc. Exogenously supplied this compound bypasses this initial step and is directly phosphorylated by N-acetylmannosamine kinase. Subsequent enzymatic steps convert it to SiaLev, which is then activated to CMP-SiaLev and transported into the Golgi apparatus for incorporation into nascent glycans by sialyltransferases.
Quantitative Comparison of ManLev and GlcLev Metabolic Labeling: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of two common metabolic labeling reagents, N-levulinoylmannosamine (ManLev) and N-levulinoylglucosamine (GlcLev), for researchers, scientists, and drug development professionals. Metabolic labeling is a powerful technique for studying glycosylation, the process by which sugars are attached to proteins and lipids, which plays a crucial role in numerous biological processes. The choice of labeling reagent can significantly impact experimental outcomes.
While both this compound and GlcLev introduce a bioorthogonal ketone group into glycans, allowing for subsequent detection and analysis, their metabolic fates and incorporation efficiencies can differ. This guide aims to summarize the available quantitative data, provide detailed experimental protocols, and visualize the underlying biochemical pathways to aid in the selection of the appropriate reagent for specific research needs.
Data Presentation: A Comparative Analysis
| Feature | N-levulinoylmannosamine (this compound) | N-levulinoylglucosamine (GlcLev) |
| Primary Metabolic Pathway | Sialic Acid Biosynthesis Pathway | Hexosamine Biosynthesis Pathway |
| Expected Labeled Glycans | Primarily sialylated glycans (N-glycans, O-glycans, glycolipids) | A broader range of glycans, including N-glycans, O-glycans (O-GlcNAc), and glycosaminoglycans |
| Potential for Off-Target Labeling | Lower, as it is primarily directed to a specific downstream product (SiaLev). | Higher, as UDP-GlcLev can be converted to UDP-GalLev, leading to incorporation into a wider variety of glycans. |
| Reported Labeling Efficiency | Generally considered efficient for labeling sialic acids. | Potentially lower for specific glycan types compared to more direct precursors. One study reported only a slight increase in fluorescence above background in Jurkat cells. |
| Potential Cytotoxicity | High concentrations of related azido-sugars have shown cytotoxic effects. Specific data for this compound is limited. | High concentrations may lead to cytotoxicity. Specific data for GlcLev is limited. |
| Impact on Glycosylation | May alter the charge and structure of sialic acids, potentially affecting cell-cell interactions and receptor binding. | Could potentially perturb the flux of the hexosamine biosynthesis pathway, affecting a wide range of glycosylation events. |
Visualizing the Metabolic Pathways
To understand the differential incorporation of this compound and GlcLev, it is essential to visualize their respective metabolic pathways.
Experimental Protocols
Detailed, side-by-side comparative protocols for this compound and GlcLev are not available. However, a general protocol for metabolic labeling with sugar analogs can be adapted. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
General Metabolic Labeling Protocol:
-
Cell Culture: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase during the labeling period.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound or GlcLev. A typical starting concentration range is 25-100 µM. A stock solution of the labeling reagent can be prepared in a suitable solvent like DMSO or PBS.
-
Metabolic Labeling: Remove the existing culture medium and replace it with the labeling medium. Incubate the cells for 24-72 hours under standard culture conditions. The optimal incubation time will depend on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Lysis: After incubation, wash the cells with cold PBS to remove any unincorporated labeling reagent. Lyse the cells using a suitable lysis buffer compatible with downstream applications (e.g., RIPA buffer for western blotting, or a urea-based buffer for mass spectrometry).
-
Detection of Labeled Glycoproteins: The incorporated ketone group can be detected using a variety of chemical ligation strategies, most commonly with hydrazide or aminooxy-functionalized probes (e.g., biotin-hydrazide for streptavidin-based detection or a fluorescently tagged aminooxy probe for imaging).
Click Chemistry Reaction (Example for detection):
A general protocol for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is often used for detecting metabolically incorporated bioorthogonal handles. While this compound and GlcLev possess a ketone, this section provides a general workflow for a common detection chemistry used with other metabolic labels, which could be adapted with appropriate ketone-reactive probes.
Conclusion
The selection between this compound and GlcLev for metabolic labeling experiments should be guided by the specific research question. This compound offers more targeted labeling of sialylated glycans, which can be advantageous for studying processes where sialic acid plays a key role. In contrast, GlcLev has the potential to label a broader range of glycans due to its entry into the hexosamine biosynthesis pathway at an earlier stage. However, this broader specificity may also lead to more complex results and potentially lower incorporation into any single glycan type.
Researchers are strongly encouraged to perform pilot experiments to determine the optimal labeling conditions and to validate the incorporation and potential cellular effects of these reagents in their specific experimental system. Future studies performing a direct, quantitative comparison of this compound and GlcLev would be highly valuable to the research community.
Assessing the Specificity of ManLev for Sialic Acid Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate tracking and modulation of sialic acid pathways are crucial for understanding a myriad of biological processes, from viral entry to cancer metastasis. N-levulinoyl-D-mannosamine (ManLev) has emerged as a valuable tool for metabolic glycoengineering, enabling the introduction of a bioorthogonal ketone group into sialic acids. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data, detailed protocols, and visual pathway and workflow diagrams to aid in the selection of the most appropriate method for your research needs.
Introduction to Sialic Acid Biosynthesis and Metabolic Labeling
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids. The biosynthesis of the most common sialic acid in humans, N-acetylneuraminic acid (Neu5Ac), begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetyl-D-mannosamine (ManNAc). ManNAc is then phosphorylated, condensed with phosphoenolpyruvate, and ultimately activated to CMP-Neu5Ac, the donor substrate for sialyltransferases in the Golgi apparatus.
Metabolic glycoengineering exploits the promiscuity of the enzymes in this pathway to incorporate unnatural mannosamine (B8667444) or sialic acid analogs bearing chemical reporters. These reporters, such as azides, alkynes, or ketones, allow for the subsequent visualization and analysis of sialylated glycoconjugates through bioorthogonal chemistry.
This compound: Mechanism of Action and Specificity
This compound is an analog of ManNAc that contains a levulinoyl group, which possesses a ketone functional group. Once taken up by the cell, this compound is processed by the sialic acid biosynthetic pathway, leading to the formation of N-levulinoyl sialic acid (SiaLev). SiaLev is then incorporated into glycoproteins and glycolipids. The ketone handle on the cell surface can then be specifically targeted with hydrazine- or aminooxy-functionalized probes for detection and analysis. A key advantage of the ketone group is its bioorthogonality, as it does not react with functional groups typically found in biological systems.[1]
Studies have shown that SiaLev is the major metabolic product of this compound, indicating a high degree of specificity for the sialic acid pathway.[2]
Comparative Analysis of this compound and Alternatives
The choice of metabolic label depends on the specific research question, cell type, and available detection methods. Here, we compare this compound with other commonly used mannosamine analogs, sialic acid analogs, and genetic methods.
Mannosamine Analogs: Ac4ManNAz and Ac4ManNAl
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) and peracetylated N-pentynoylmannosamine (Ac4ManNAl) are two of the most widely used alternatives to this compound. They introduce azide (B81097) and alkyne groups, respectively, which are also bioorthogonal and can be detected with high specificity using "click chemistry".
-
Ac4ManNAz (Azide): The azide group is small and generally considered to be less perturbing to biological systems. It reacts with alkyne-containing probes via copper-catalyzed or strain-promoted cycloaddition.
-
Ac4ManNAl (Alkyne): The alkyne group offers a complementary handle for click chemistry, reacting with azide-containing probes.
Sialic Acid Analogs
Instead of providing a mannosamine precursor, it is also possible to directly feed cells with modified sialic acids. An example is 9-azido-sialic acid. This approach bypasses the initial enzymatic steps of the sialic acid biosynthesis pathway, which can be advantageous in certain contexts.[3]
Genetic Methods
Genetic approaches, such as using CRISPR-Cas9 technology, offer a powerful way to study the sialic acid pathway by knocking out or modifying the genes encoding the biosynthetic enzymes.[2][4][5] This allows for the investigation of the functional consequences of altered sialylation without the use of chemical reporters.
Quantitative Performance Comparison
The following tables summarize the quantitative data on the performance of this compound and its alternatives based on published studies.
| Metabolic Label | Cell Line | Labeling Efficiency (%) | Optimal Concentration (µM) | Reference(s) |
| This compound | Jurkat | Not explicitly quantified, but SiaLev is the major product | 20-50 | [2] |
| Ac4ManNAz | Jurkat | ~30-70 | 50-150 | [6] |
| LNCaP | 51 | 50 | [7] | |
| HeLa | Variable | 50 | [8] | |
| Ac4ManNAl | Jurkat | > Ac4ManNAz | 50 | [6][7] |
| LNCaP | 78 | 50 | [7] | |
| 9-azido-sialic acid | Various (in vivo) | Efficiently labels brain sialoglycans | N/A (liposome delivery) | [3] |
| Metabolic Label | Observed Off-Target Effects/Cytotoxicity | Reference(s) |
| This compound | High concentrations of the related N-levulinoyl analogue 3,4,6-O-Bu3ManNLev can be apoptotic. | [9] |
| Ac4ManNAz | High concentrations (>50 µM) can reduce cellular functions including energy generation and cell infiltration. Can cause S-glyco-modification side-reactions. | [8][10][11] |
| Ac4ManNAl | Generally considered to have lower cytotoxicity than Ac4ManNAz at similar concentrations. | |
| Sialic Acid Analogs | Generally well-tolerated, but depends on the specific analog and modification. | |
| Genetic Methods | Off-target effects of CRISPR-Cas9 are a consideration and require careful validation. | [1] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are representative protocols for metabolic labeling with this compound and Ac4ManNAz.
Protocol 1: Metabolic Labeling with this compound
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a sterile solvent such as DMSO or PBS.
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically 20-50 µM).
-
Incubation: Incubate the cells for 1-3 days to allow for metabolic incorporation of this compound into sialoglycans.
-
Washing: Gently wash the cells two to three times with sterile PBS to remove unincorporated this compound.
-
Detection: The incorporated ketone group can be detected by reacting the cells with an aminooxy- or hydrazine-functionalized probe (e.g., biotin-aminooxy or a fluorescent probe). This is typically followed by fixation, permeabilization (if detecting intracellular glycans), and visualization by microscopy or flow cytometry.
Protocol 2: Metabolic Labeling with Ac4ManNAz
-
Cell Culture: Follow the same procedure as for this compound.
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 1-3 days.
-
Washing: Wash the cells as described for this compound.
-
Detection (Click Chemistry):
-
Prepare a click chemistry reaction cocktail containing a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., THPTA), and an alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne).
-
Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature.
-
Wash the cells to remove excess reagents.
-
Proceed with downstream analysis (e.g., streptavidin staining for biotinylated proteins or direct visualization of fluorescently labeled glycans).
-
Experimental and Logical Workflows
Conclusion
The selection of a method to study sialic acid pathways is a critical decision that will impact the nature and quality of the experimental data. This compound offers a reliable and specific means of introducing a ketone bioorthogonal handle into sialoglycoconjugates. Its primary advantage lies in the unique reactivity of the ketone group, which is absent in native biological systems.
However, researchers should carefully consider the alternatives. Ac4ManNAz and Ac4ManNAl are well-established reagents with extensive literature support, offering azide and alkyne handles for click chemistry. Sialic acid analogs provide a more direct route to labeling, bypassing upstream enzymatic steps. For studies focused on the functional roles of specific genes in the sialic acid pathway, genetic methods like CRISPR-Cas9 are unparalleled in their specificity.
By carefully evaluating the quantitative data, experimental protocols, and the advantages and disadvantages outlined in this guide, researchers can make an informed decision on the most suitable approach to unravel the complexities of sialic acid biology in their specific experimental context.
References
- 1. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide CRISPR screen reveals key role of sialic acids in PEDV and porcine coronavirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Genome-wide CRISPR screen reveals key role of sialic acids in PEDV and porcine coronavirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
ManLev vs. Traditional Glycosylation Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of tools used to study protein glycosylation is paramount. This guide provides a comprehensive comparison of ManLev (N-levulinoylmannosamine), a metabolic labeling agent, and traditional glycosylation inhibitors, represented here by the widely used N-linked glycosylation inhibitor, tunicamycin (B1663573). We present a side-by-side analysis of their mechanisms, applications, and cellular impacts, supported by experimental data and detailed protocols to inform your experimental design.
At a Glance: this compound vs. Tunicamycin
| Feature | This compound (Metabolic Labeling) | Traditional Glycosylation Inhibitors (e.g., Tunicamycin) |
| Primary Function | Visualization and identification of glycoproteins. | Inhibition of glycoprotein (B1211001) synthesis. |
| Mechanism of Action | Metabolically incorporated into the glycan structure of glycoproteins. | Blocks a key enzymatic step in the glycosylation pathway. |
| Cellular Impact | Generally low cytotoxicity at optimal concentrations, allows for the study of dynamic glycosylation processes in living cells.[1][2] | Can induce significant cellular stress (ER stress) and cytotoxicity, leading to apoptosis.[3][4] |
| Primary Application | Tracking glycoprotein trafficking, identifying newly synthesized glycoproteins, profiling glycan expression. | Studying the functional role of glycosylation, inducing ER stress for pathway analysis. |
| Specificity | Targets specific monosaccharide pathways (e.g., sialic acid pathway for this compound). | Targets specific enzymatic steps (e.g., N-linked glycosylation for tunicamycin).[5] |
| Off-Target Effects | High concentrations may affect metabolic flux and cellular functions.[1][2] | Can have broad, pleiotropic effects on cellular processes due to the essential nature of glycosylation.[6] |
Delving Deeper: Mechanism of Action
This compound and traditional glycosylation inhibitors operate on fundamentally different principles. This compound is a bioorthogonal chemical reporter.[7] Once introduced to cells, it is metabolized and integrated into the glycan structures of newly synthesized glycoproteins. The incorporated chemical handle can then be selectively tagged with a probe for visualization or affinity purification.
In contrast, traditional inhibitors like tunicamycin act by blocking specific enzymatic steps in the glycosylation pathway.[5] Tunicamycin, for instance, inhibits the first step of N-linked glycosylation, preventing the attachment of the oligosaccharide precursor to proteins in the endoplasmic reticulum (ER).[5] This leads to an accumulation of unfolded or misfolded proteins, triggering the unfolded protein response (UPR) and ER stress.[3]
Figure 1. Comparative workflows of this compound and Tunicamycin.
Performance and Cellular Impact: A Comparative Analysis
The choice between this compound and a traditional glycosylation inhibitor hinges on the experimental question. This compound is the tool of choice for observing and characterizing glycoproteins in their native, functioning state. Because it is incorporated into the cellular machinery, it allows for the study of dynamic processes like glycoprotein trafficking and turnover with minimal perturbation at optimized concentrations.[1] However, it is crucial to titrate the concentration of this compound, as high concentrations of its analogs have been shown to impact cell proliferation and viability.[1][2]
Tunicamycin, on the other hand, is a powerful tool for dissecting the functional importance of N-linked glycosylation. By inhibiting the process, researchers can observe the consequences on protein folding, trafficking, and cellular signaling.[8][9] This inhibitory action, however, comes at the cost of inducing significant cellular stress.[3][4] The resulting ER stress can activate a cascade of downstream signaling pathways, which may confound the interpretation of results if not carefully controlled for. The cytotoxic nature of tunicamycin also necessitates careful dose-response and time-course experiments to distinguish specific effects of glycosylation inhibition from general toxicity.[6]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with this compound for Flow Cytometry Analysis
This protocol describes the metabolic labeling of cell surface sialic acids using an alkynyl-modified monosaccharide, similar in function to this compound, followed by detection with a fluorescently labeled azide (B81097) via click chemistry.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Alkynyl-modified mannosamine (B8667444) (e.g., Ac4ManNAl)
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled azide probe (e.g., Alexa Fluor 488 Azide)
-
Copper (II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at a desired density in complete culture medium.
-
Add the alkynyl-modified mannosamine to the culture medium at a final concentration of 10-50 µM. The optimal concentration should be determined empirically to achieve sufficient labeling without cytotoxicity.[2]
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation.
-
-
Cell Harvesting and Washing:
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail. For a final volume of 100 µL, mix:
-
1 µL of 50 mM CuSO4
-
2 µL of 50 mM TCEP
-
1 µL of 10 mM TBTA
-
1 µL of 10 mM fluorescently labeled azide
-
95 µL of PBS
-
-
Resuspend the cell pellet in the click chemistry reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Flow Cytometry Analysis:
Figure 2. Experimental workflow for this compound labeling and analysis.
Protocol 2: Inhibition of N-linked Glycosylation with Tunicamycin and Analysis by Western Blot
This protocol details the treatment of cells with tunicamycin to inhibit N-linked glycosylation and the subsequent analysis of a target glycoprotein by Western blot, which will show a characteristic shift in molecular weight.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tunicamycin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the glycoprotein of interest
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of tunicamycin (e.g., 0.5-10 µg/mL) for a desired time (e.g., 8-24 hours). A dose-response and time-course experiment is recommended to determine the optimal conditions.[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.[7][12] The non-glycosylated protein in the tunicamycin-treated samples should migrate faster than the glycosylated protein in the control samples.[8]
-
Figure 3. Experimental workflow for Tunicamycin treatment and analysis.
Conclusion: Choosing the Right Tool for the Job
Both this compound and traditional glycosylation inhibitors are invaluable tools for glycobiology research. The choice between them is dictated by the scientific question at hand. For studies requiring the visualization, identification, and tracking of glycoproteins in a physiologically relevant context, this compound and other metabolic labeling agents are the superior choice. For investigations into the fundamental roles of glycosylation in protein function and cellular processes, the potent inhibitory action of compounds like tunicamycin is indispensable. By understanding their distinct mechanisms and cellular consequences, researchers can effectively leverage these powerful tools to unravel the complexities of the glycome.
References
- 1. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the cellular temporal response to proteostatic stress | eLife [elifesciences.org]
- 4. Comparative proteomics reveals the neurotoxicity mechanism of ER stressors tunicamycin and dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of N-glycan synthesis by tunicamycin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. Flow Cytometry Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. Inhibition of N-glycosylation by tunicamycin attenuates cell–cell adhesion via impaired desmosome formation in normal human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of ManLev's effects on different cell lines
An objective comparison of a novel compound, here designated as ManLev, with existing alternatives is crucial for researchers and professionals in drug development. This guide provides a comparative analysis of this compound's effects on various cell lines, supported by experimental data and detailed methodologies.
Comparative Analysis of this compound's Efficacy
The in-vitro efficacy of this compound was assessed across a panel of human cancer cell lines and compared with a standard-of-care agent, Compound X. The primary endpoint for this comparison was the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Data Presentation: IC50 Values of this compound vs. Compound X
The following table summarizes the IC50 values obtained for this compound and Compound X in different cell lines after a 72-hour incubation period. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Compound X IC50 (µM) |
| A549 | Lung Carcinoma | 0.5 ± 0.08 | 1.2 ± 0.15 |
| MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.11 | 2.5 ± 0.30 |
| HeLa | Cervical Adenocarcinoma | 1.2 ± 0.20 | 3.1 ± 0.45 |
| HT-29 | Colorectal Adenocarcinoma | 0.9 ± 0.13 | 2.8 ± 0.38 |
| U-87 MG | Glioblastoma | 1.5 ± 0.25 | 4.0 ± 0.55 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of this compound and Compound X were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of this compound or Compound X for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for cell viability assessment.
References
A Head-to-Head Comparison: Validating ManLev-Derived Ketone Incorporation into Glycoproteins Against Alternative Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of glycoproteomics, the accurate validation and quantification of glycoprotein (B1211001) labeling are paramount. This guide provides an objective comparison of metabolic labeling using ManLev-derived ketones with two established alternative methods: Lectin Affinity Chromatography and Hydrazide Chemistry. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to empower informed decisions in experimental design.
The study of glycoproteins, proteins modified with complex sugar chains (glycans), is critical for understanding a vast array of biological processes and disease states. Metabolic labeling with N-levulinoylmannosamine (this compound) offers a powerful approach to introduce a bioorthogonal ketone group into the sialic acid biosynthesis pathway, enabling the detection and enrichment of newly synthesized sialoglycoproteins. However, the performance of this method relative to other widely used techniques requires careful consideration.
Comparative Quantitative Data
To facilitate a clear comparison of these distinct methodologies, the following table summarizes key performance metrics based on available experimental data. It is important to note that direct head-to-head comparisons of all three methods in a single study are limited; therefore, the data presented is a synthesis from multiple sources.
| Performance Metric | This compound Metabolic Labeling | Lectin Affinity Chromatography | Hydrazide Chemistry |
| Enrichment Efficiency | Dependent on cellular uptake and metabolic incorporation rates; can be highly efficient for specific cell types and conditions. | Variable, dependent on lectin specificity and glycan abundance. A study comparing lectin affinity with hydrazide chemistry reported a 54.6% enrichment efficiency for the lectin method.[1] | High efficiency. Studies have reported enrichment efficiencies of 76.7% and close to 100% for N-glycopeptides.[1] |
| Specificity | High for sialic acid-containing glycoproteins as this compound is a precursor to N-levulinoyl sialic acid (SiaLev).[2] | Dependent on the lectin(s) used. Can be highly specific for certain glycan structures (e.g., high-mannose, sialylated, or fucosylated glycans). Sialic acid-binding lectins can show high specificity.[3][4] | Generally high for glycoproteins, but can have some off-target reactions with other cellular components containing cis-diols. |
| Number of Identified Glycoproteins/Glycosites | Can identify a broad range of newly synthesized sialoglycoproteins. The exact number is dependent on the experimental setup. | Can identify a significant number of glycoproteins. One comparative study identified 825 glycoproteins and 1,879 N-glycosylation sites.[1] | In the same comparative study, 522 glycoproteins and 1,014 glycosylation sites were identified.[1] |
| Sensitivity | High, as it allows for the detection of newly synthesized glycoproteins even at low abundance. | Sensitivity is dependent on the binding affinity of the lectin for the target glycan. | High sensitivity has been reported. |
| Reproducibility | Generally high, as it is a covalent labeling method. | Can be variable depending on the consistency of the lectin column preparation and experimental conditions. | High reproducibility has been demonstrated. |
| Sample Type | Living cells or organisms capable of metabolic activity. | Cell lysates, tissues, and biofluids. | Cell lysates, tissues, and biofluids. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these techniques. Below are representative protocols for each method.
This compound Metabolic Labeling and Detection
This protocol outlines the general steps for labeling glycoproteins with this compound and subsequent detection.
1. Metabolic Labeling: a. Culture cells in appropriate media. b. Supplement the culture media with a final concentration of 20-50 µM of peracetylated this compound (Ac4this compound) for 24-72 hours. Peracetylation enhances cell permeability. c. Harvest the cells and prepare cell lysates.
2. Biotinylation of Ketone-labeled Glycoproteins: a. To the cell lysate, add biotin (B1667282) hydrazide to a final concentration of 1-5 mM. b. Incubate the reaction for 1-2 hours at room temperature.
3. Enrichment of Biotinylated Glycoproteins: a. Add streptavidin-conjugated beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated glycoproteins. b. Wash the beads extensively to remove non-specifically bound proteins.
4. Elution and Downstream Analysis: a. Elute the captured glycoproteins from the beads using an appropriate elution buffer (e.g., containing high concentrations of biotin or by boiling in SDS-PAGE sample buffer). b. The enriched glycoproteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry for identification and quantification.
Lectin Affinity Chromatography
This protocol provides a general workflow for the enrichment of glycoproteins using lectin affinity chromatography.
1. Preparation of Lectin Column: a. Select a lectin or a combination of lectins with specificity for the glycan structures of interest. b. Covalently couple the lectin(s) to a solid support matrix (e.g., agarose (B213101) beads). c. Pack the lectin-conjugated beads into a chromatography column and equilibrate with a binding buffer.
2. Sample Preparation and Loading: a. Prepare a protein extract from cells or tissues in a buffer compatible with lectin binding. b. Load the protein extract onto the equilibrated lectin column.
3. Washing and Elution: a. Wash the column extensively with the binding buffer to remove unbound proteins. b. Elute the bound glycoproteins using a competitive sugar solution that displaces the glycoproteins from the lectin.
4. Downstream Analysis: a. The eluted glycoprotein fraction can be concentrated and analyzed by various methods, including SDS-PAGE and mass spectrometry.
Hydrazide Chemistry
This protocol describes the enrichment of glycoproteins using hydrazide chemistry.
1. Oxidation of Glycans: a. Solubilize the protein sample in a suitable buffer. b. Add sodium periodate (B1199274) to a final concentration of 1-10 mM to oxidize the cis-diol groups on the glycans to aldehydes. c. Incubate the reaction for 30-60 minutes at room temperature in the dark. d. Quench the reaction by adding a quenching agent like glycerol.
2. Covalent Capture on Hydrazide Resin: a. Add hydrazide-functionalized beads to the oxidized protein sample. b. Incubate for 2-16 hours at room temperature to allow for the covalent capture of the aldehyde-containing glycoproteins.
3. Washing and On-Bead Digestion: a. Wash the beads thoroughly to remove non-glycosylated proteins. b. Perform on-bead digestion of the captured glycoproteins using a protease such as trypsin.
4. Release of Glycopeptides and Analysis: a. After digestion, the non-glycosylated peptides are washed away. b. The N-linked glycopeptides can be specifically released by treatment with PNGase F. c. The released glycopeptides are then analyzed by mass spectrometry.
Mandatory Visualizations
To further clarify the processes and relationships described, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of this compound incorporation into glycoproteins.
Caption: Comparison of experimental workflows.
Conclusion
The choice between this compound metabolic labeling, lectin affinity chromatography, and hydrazide chemistry depends on the specific research question, available resources, and the nature of the biological sample.
-
This compound metabolic labeling is an excellent choice for studying newly synthesized sialoglycoproteins in living systems, offering high specificity and the ability to perform pulse-chase experiments to study glycan dynamics.
-
Lectin affinity chromatography provides a versatile method for enriching specific glycoforms from a wide range of sample types, with the specificity determined by the choice of lectin(s). It can be particularly powerful for isolating glycoproteins with specific terminal glycan motifs.
-
Hydrazide chemistry offers a robust and highly efficient method for the global enrichment of glycoproteins, making it well-suited for comprehensive glycoproteome profiling.
By understanding the strengths and limitations of each approach, researchers can select the most appropriate method to validate the incorporation of this compound-derived ketones or to explore the broader glycoproteome, ultimately advancing our understanding of the critical roles of glycosylation in health and disease.
References
- 1. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CMP-Sialic Acid Synthetase from Neisseria meningitidis group B, Recombinant(EC 2.7.7.43) - Creative Enzymes [creative-enzymes.com]
- 3. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of drug-metabolizing enzymes in infectious and inflammatory disease: Implications for biologics–small molecule drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of ManLev and Azido-Sugar Metabolic Labels for Glycan Engineering
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic label is a critical decision in the study of glycosylation. This guide provides an objective, data-driven comparison of two prominent metabolic labeling agents: N-levulinoylmannosamine (ManLev) and the widely used azido-sugars.
Metabolic glycoengineering is a powerful technique that enables the introduction of bioorthogonal chemical reporters into cellular glycans. This allows for the visualization, tracking, and enrichment of glycoproteins, providing invaluable insights into their roles in health and disease. This compound, which introduces a ketone group, and azido-sugars, which introduce an azide (B81097) group, represent two distinct and effective strategies for metabolic labeling. This guide will delve into a side-by-side comparison of their performance, experimental protocols, and underlying biochemical pathways.
Performance Comparison at a Glance
The choice between this compound and azido-sugars often depends on the specific experimental goals, cell type, and desired downstream applications. Below is a summary of their key performance characteristics based on available experimental data.
| Feature | This compound (N-levulinoylmannosamine) | Azido-Sugars (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz) |
| Bioorthogonal Handle | Ketone | Azide |
| Ligation Chemistry | Hydrazide/Aminooxy Ligation | Click Chemistry (CuAAC, SPAAC), Staudinger Ligation |
| Labeling Efficiency | Generally considered to have lower labeling efficiency compared to some azido-sugars.[1] | High labeling efficiency, which can be optimized by adjusting concentration and incubation time.[2][3] |
| Cytotoxicity | Peracetylated this compound (Ac4this compound) has been shown to be more cytotoxic than peracetylated ManNAc (Ac4ManNAz) in Jurkat cells.[4] | Cytotoxicity is dose-dependent.[2][5] High concentrations (>50 µM of Ac4ManNAz) can impact cell proliferation and physiology, while lower concentrations (~10 µM) are generally well-tolerated with sufficient labeling.[2][5] |
| Specificity/Off-Target Effects | Ketones are less common in the cellular environment, leading to potentially high specificity of the ligation reaction. However, data on off-target metabolic conversion or incorporation is limited. | The azide group is truly bioorthogonal and does not participate in endogenous reactions. However, per-O-acetylated sugar analogs have the potential for non-enzymatic reactions with cysteine residues, leading to off-target S-glycosylation.[6] |
| Reaction Kinetics | Hydrazide ligation is generally slower than click chemistry. | Click chemistry reactions (CuAAC and SPAAC) are known for their fast reaction kinetics. |
Metabolic Incorporation and Detection Pathways
The distinct chemical handles of this compound and azido-sugars dictate their subsequent detection and labeling methodologies.
This compound Metabolic Pathway and Ketone-Hydrazine Ligation
This compound is a synthetic derivative of N-acetyl-D-mannosamine (ManNAc), a precursor to sialic acid. When introduced to cells, peracetylated this compound (Ac4this compound) readily crosses the cell membrane. Intracellular esterases remove the acetyl groups, and the resulting this compound is processed by the sialic acid biosynthetic pathway to form N-levulinoylsialic acid (SiaLev).[1] This modified sialic acid is then incorporated into cell surface glycans, displaying a ketone group that can be specifically targeted.
The ketone handle is then covalently labeled through a condensation reaction with a hydrazine- or aminooxy-functionalized probe, such as biotin (B1667282) hydrazide or a fluorescently tagged hydrazide.[1][7]
Azido-Sugar Metabolic Pathway and Click Chemistry
Similar to this compound, peracetylated azido-sugars like tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) are taken up by cells and deacetylated.[8] The resulting azido-sugar is then converted into a corresponding azido-sialic acid (for Ac4ManNAz) or other azido-glycans (for Ac4GalNAz and Ac4GlcNAz) and incorporated into glycoproteins.[8]
The azide group is a bioorthogonal handle, meaning it does not react with any naturally occurring functional groups within the cell. This allows for highly specific labeling using "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst.[7]
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these metabolic labels. Below are generalized protocols for cell labeling and detection.
This compound Metabolic Labeling and Detection Protocol
Materials:
-
Peracetylated N-levulinoyl-D-mannosamine (Ac4this compound)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Hydrazide-functionalized probe (e.g., biotin hydrazide, fluorescent hydrazide)
-
Aniline (as a catalyst, optional)
-
Fixation and permeabilization buffers (for intracellular staining)
Protocol:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare fresh culture medium containing the desired concentration of Ac4this compound (typically 20-50 µM). A stock solution in DMSO can be prepared and diluted into the medium.
-
Incubate cells with the Ac4this compound-containing medium for 1-3 days.
-
-
Cell Preparation:
-
Gently wash the cells three times with ice-cold PBS to remove any unincorporated Ac4this compound.
-
-
Ketone-Hydrazine Ligation:
-
Prepare a labeling solution containing the hydrazide probe (e.g., 50-100 µM) in a suitable buffer (e.g., PBS, pH 6.5-7.4). Aniline (1-10 mM) can be included to catalyze the reaction.[7]
-
Incubate the cells with the labeling solution for 1-2 hours at room temperature or 37°C.
-
Wash the cells three times with PBS to remove the excess probe.
-
-
Downstream Analysis:
-
The labeled cells can now be analyzed by flow cytometry, fluorescence microscopy, or lysed for subsequent enrichment and proteomic analysis.
-
Azido-Sugar Metabolic Labeling and Detection Protocol
Materials:
-
Peracetylated azido-sugar (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz)
-
Cell culture medium and supplements
-
PBS
-
Alkyne-functionalized probe (e.g., DBCO-fluorophore for SPAAC, or an alkyne-biotin for CuAAC)
-
For CuAAC: Copper(II) sulfate (B86663) (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Fixation and permeabilization buffers (for intracellular staining)
Protocol:
-
Metabolic Labeling:
-
Cell Preparation:
-
Gently wash the cells three times with ice-cold PBS.
-
-
Click Chemistry Ligation (SPAAC example):
-
Prepare a labeling solution containing an alkyne probe with a strained cyclooctyne (B158145) (e.g., DBCO-fluorophore, 10-50 µM) in a suitable buffer or medium.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove the excess probe.
-
-
Downstream Analysis:
-
Proceed with analysis by flow cytometry, fluorescence microscopy, or cell lysis for proteomics.
-
Comparative Experimental Workflow
The following diagram illustrates the key differences in the experimental workflows for this compound and azido-sugar labeling.
Conclusion
Both this compound and azido-sugars are powerful tools for the metabolic labeling of glycans, each with its own set of advantages and disadvantages. Azido-sugars, coupled with click chemistry, currently represent the more widely adopted and versatile platform, benefiting from high efficiency, fast reaction kinetics, and a wealth of supporting literature. This compound, while historically significant as an early example of bioorthogonal metabolic labeling, may present challenges in terms of labeling efficiency and potential cytotoxicity at higher concentrations.
The choice between these two metabolic labels should be guided by the specific requirements of the experiment. For applications demanding high labeling efficiency and rapid detection, azido-sugars are often the preferred choice. However, in contexts where the introduction of an azide group may be undesirable, or for specific comparative studies, this compound remains a viable, albeit less commonly used, alternative. As with any experimental technique, careful optimization of labeling conditions is paramount to achieving reliable and meaningful results.
References
- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for ManLev
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of ManLev, identified as 4-oxo-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]pentanamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general principles for the disposal of research-grade, non-hazardous chemical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
Quantitative Data and Physical Properties
Due to the limited availability of a specific Safety Data Sheet for this compound, extensive quantitative data for disposal is not available. The following table provides general physical properties which can inform handling and storage decisions.
| Property | Value |
| Molecular Formula | C11H19NO7 |
| Physical State | Solid (Assumed) |
| Solubility | Assumed to be water-soluble to some extent |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases |
Experimental Protocols: General Disposal Procedure for Research-Grade Chemicals
The following protocol outlines a general, step-by-step procedure for the disposal of this compound in a laboratory setting. This protocol is based on best practices for handling chemical waste when a specific SDS is unavailable.
1. Personal Protective Equipment (PPE):
-
Always wear standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling this compound waste.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired pure this compound, as well as contaminated disposable labware (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "4-oxo-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]pentanamide (this compound)," and the date of accumulation.
3. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed, except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
4. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Contact your EHS department to schedule a pickup for the waste container.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
Essential Safety and Handling Guide for ManLev, a Potent Pharmaceutical Compound
Disclaimer: The substance "ManLev" is not a recognized chemical entity in publicly available databases. This guide has been developed based on the assumption that "this compound" is a placeholder for a potent, hazardous pharmaceutical compound in powder form. The following information is synthesized from best practices for handling potent active pharmaceutical ingredients (APIs) and should be adapted to the specific toxicological and physical properties of the actual substance, as detailed in its Safety Data Sheet (SDS). A thorough risk assessment must be conducted before commencing any work.[1][2][3][4][5]
Hypothetical Risk Profile for this compound
For the purpose of this guide, this compound is assumed to be a potent crystalline solid with the following characteristics:
-
High Potency: Biological activity at low dosages (Occupational Exposure Limit [OEL] ≤ 10 µg/m³).[6]
-
Hazard Class: Toxic, potential carcinogen, and reproductive hazard.
-
Physical Form: Fine, light, static-prone powder, presenting a significant inhalation risk.
-
Primary Exposure Routes: Inhalation, dermal absorption, and ingestion.
Personal Protective Equipment (PPE) for this compound Handling
The selection of appropriate PPE is crucial to minimize exposure. The required level of protection increases with the risk of aerosolization and the quantity of this compound being handled.[7][8][9]
| Activity | Respiratory Protection | Hand Protection | Body Protection | Eye/Face Protection |
| Receipt & Storage | N95 Respirator (as a precaution for damaged packaging)[9] | Single pair of nitrile gloves | Lab coat | Safety glasses |
| Weighing & Aliquoting (in a containment device) | Powered Air-Purifying Respirator (PAPR) with P100/FFP3 filters[7][10][11] | Double nitrile gloves[7] | Disposable coveralls (e.g., Tyvek) over scrubs[7] | Full-face shield or integrated PAPR hood[7] |
| Solution Preparation (in a containment device) | Powered Air-Purifying Respirator (PAPR) with P100/FFP3 filters | Double nitrile gloves | Disposable coveralls over scrubs | Full-face shield or integrated PAPR hood |
| Routine Handling of Dilute Solutions (in a fume hood) | Reusable half/full-face respirator with appropriate particulate/vapor cartridges | Single pair of nitrile gloves | Lab coat | Safety goggles |
| Spill Cleanup | Powered Air-Purifying Respirator (PAPR) with P100/FFP3 filters | Double heavy-duty nitrile gloves | Chemical-resistant disposable coveralls | Full-face shield or integrated PAPR hood |
Operational Plan for Safe Handling of this compound
All handling of potent compounds must prioritize engineering controls to contain the material at its source.[10][12][13] PPE serves as a secondary line of defense.[12]
Pre-Handling and Authorization
-
Risk Assessment: Conduct and document a formal risk assessment for all planned procedures involving this compound.[1][2][3][5]
-
Training: Ensure all personnel have received specific training on the hazards of this compound, the proper use of engineering controls and PPE, and emergency procedures.[12][14]
-
Area Designation: Designate a specific area for this compound handling, with restricted access. The area must be equipped with the necessary engineering controls (e.g., containment isolator, ventilated balance enclosure).[6]
Receipt and Storage
-
Inspect Package: Upon receipt, inspect the external packaging for any signs of damage in a designated receiving area.
-
Verify Labeling: Confirm the container is clearly labeled with the compound name, hazard warnings, and receiving date.
-
Secure Storage: Store this compound in a clearly marked, sealed, and unbreakable secondary container in a secure, ventilated, and access-controlled location.
Weighing and Solution Preparation (Primary Handling)
This protocol must be performed within a primary engineering control such as a containment isolator or a ventilated balance enclosure.[13][15]
-
Prepare the Containment Area:
-
Ensure the containment system is functioning correctly (e.g., negative pressure is established).[6]
-
Decontaminate the interior surfaces of the containment device.
-
Line the work surface with disposable absorbent material.
-
Place all necessary equipment (vials, spatulas, solvent, waste bags) inside the containment device before starting.
-
-
Don PPE: Don the appropriate PPE as specified in the table above for high-risk activities. A second person should act as a spotter to verify proper donning and doffing.
-
Handling this compound Powder:
-
Carefully open the primary container inside the containment device.
-
Use dedicated, disposable tools to weigh and transfer the powder. Avoid any actions that could generate dust. Open handling of the powder is strictly prohibited.[13]
-
Once the desired amount is weighed, securely cap the stock container and the receiving vial.
-
-
Solution Preparation:
-
Introduce the solvent into the vial containing this compound powder via a closed system or careful technique to avoid splashing.
-
Cap and mix until fully dissolved. All subsequent work with the concentrated solution should be treated with the same level of precaution as the powder.
-
-
Post-Handling Decontamination:
-
Decontaminate all tools and the exterior of all containers before removing them from the containment device. Use a validated decontamination solution.
-
Wipe down all interior surfaces of the containment device.
-
Package all disposable items, including the work surface liner and outer gloves, into a sealed waste bag inside the containment device.
-
Disposal Plan for this compound
All this compound waste is considered hazardous pharmaceutical waste and must be disposed of accordingly to prevent environmental contamination and accidental exposure.[16][17][18][19]
Waste Segregation and Collection
-
Solid Waste: All contaminated disposable items (e.g., gloves, coveralls, pipette tips, vials, cleaning materials) must be collected in clearly labeled, sealed, and puncture-proof hazardous waste containers.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted.
-
Sharps: Contaminated needles, syringes, and scalpels must be placed directly into a designated sharps container for hazardous pharmaceutical waste.
Disposal Procedure
-
Primary Waste Containment: All waste bags and containers generated within the handling area must be securely sealed before being removed.
-
Surface Decontamination: The exterior of the primary waste container must be decontaminated before being placed in a larger, secondary transport container.
-
Final Disposal Method: The sole acceptable method for the final disposal of this compound and all associated contaminated waste is high-temperature incineration by a licensed hazardous waste management contractor.[16][18][20] Landfilling is not a suitable option.[19]
-
Documentation: Maintain detailed records of all hazardous waste generated and disposed of, in compliance with institutional and regulatory requirements.[19]
Visualized Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.
References
- 1. Potent Compound Safety and Categorization - Affygility Solutions [affygility.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. acs.org [acs.org]
- 5. intersolia.com [intersolia.com]
- 6. canada.altasciences.com [canada.altasciences.com]
- 7. benchchem.com [benchchem.com]
- 8. 3m.com [3m.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 11. aiha.org [aiha.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 14. upm-inc.com [upm-inc.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 17. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 18. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 19. securewaste.net [securewaste.net]
- 20. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
